molecular formula C4H5N3O2 B145534 1-Methyl-4-nitroimidazole CAS No. 3034-41-1

1-Methyl-4-nitroimidazole

Cat. No.: B145534
CAS No.: 3034-41-1
M. Wt: 127.1 g/mol
InChI Key: HSCOLDQJZRZQMV-UHFFFAOYSA-N
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Description

1-Methyl-4-nitroimidazole belongs to the class of organic compounds known as nitroimidazoles. Nitroimidazoles are compounds containing an imidazole ring which bears a nitro group. This compound is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). This compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. In humans, this compound is involved in the azathioprine action pathway and the azathioprine metabolism pathway.
This compound is a C-nitro compound and a member of imidazoles.

Properties

IUPAC Name

1-methyl-4-nitroimidazole
Source PubChem
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InChI

InChI=1S/C4H5N3O2/c1-6-2-4(5-3-6)7(8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCOLDQJZRZQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50184425
Record name Imidazole, 1-methyl-4-nitro-
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Molecular Weight

127.10 g/mol
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CAS No.

3034-41-1
Record name 1-Methyl-4-nitroimidazole
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Record name 1-Methyl-4-nitro-1H-imidazole
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Record name Imidazole, 1-methyl-4-nitro-
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Record name 1-Methyl-4-nitroimidazole
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Record name 1-METHYL-4-NITRO-1H-IMIDAZOLE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-4-nitroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1-Methyl-4-nitroimidazole, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, and reactivity, presenting data in a structured format for ease of reference and comparison.

Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. Its core chemical and physical properties are summarized in the table below, compiled from various sources.

PropertyValueSource(s)
Molecular Formula C₄H₅N₃O₂[1][2]
Molecular Weight 127.10 g/mol [1][2]
CAS Number 3034-41-1[1]
Appearance White to Yellow to Green powder/crystal
Melting Point 134-138 °C
Boiling Point Not available (likely decomposes before boiling)
Solubility Slightly soluble in Chloroform and Methanol
pKa Not experimentally determined
UV-Vis λmax 306 nm (in CH₂Cl₂)

Spectroscopic and Structural Data

The structural elucidation of this compound is well-documented through various spectroscopic techniques.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 7.76 (s, 1H, Ar-H), 7.42 (s, 1H, Ar-H), 3.82 (s, 3H, N-CH₃)[3].

  • ¹³C NMR (CDCl₃): δ 148.3 (Ar-C-NO₂), 136.6 (Ar-CH), 120.1 (Ar-CH), 34.6 (N-CH₃)[3][4].

2.2. Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EIMS) reveals characteristic fragmentation patterns. The molecular ion peak is observed at m/z = 127. Key fragments appear at m/z = 111 ([M-O]⁺), 97 ([M-NO]⁺), 81 ([M-NO₂]⁺), and 54 ([M-NO₂-HCN]⁺). A high-intensity peak at m/z = 42 is attributed to the loss of NO, CO, and HCN from the molecular ion[3].

2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the nitro group (NO₂) asymmetric and symmetric stretching vibrations, typically in the ranges of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

Synthesis of this compound

Two primary synthetic routes for this compound are prevalent in the literature.

3.1. N-Alkylation of 4-Nitroimidazole

This is a common and regioselective method for the synthesis of N-alkylated nitroimidazoles[5].

Experimental Protocol:

  • Dissolution: Dissolve 4-nitroimidazole (7.87 mmol) in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Deprotonation: Add a base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) (8.7 mmol), to the solution and stir for 15 minutes at room temperature.

  • Alkylation: Add the alkylating agent, in this case, a methylating agent like methyl iodide or dimethyl sulfate (15.74 mmol), dropwise to the reaction mixture. The reaction is typically more efficient when heated to 60°C in acetonitrile with K₂CO₃ as the base, yielding results in the range of 66-85%[5].

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Purification: Wash the organic phase with brine and dry over anhydrous magnesium sulfate. Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

3.2. Nitration of 1-Methylimidazole

An alternative approach involves the direct nitration of 1-methylimidazole[3][6].

Experimental Protocol:

  • Acid Mixture Preparation: Prepare a nitrating mixture of non-fuming 98% sulfuric acid and 65% nitric acid.

  • Nitration: Add 1-methylimidazole to the acid mixture. The reaction is conducted at a controlled temperature between 5-65°C for 8 hours.

  • Isolation: This method produces the single regioisomer, 1-methyl-4-nitro-1H-imidazole, in a reported yield of 20%[3]. Temperature control and slow addition of reagents are crucial for regioselectivity.

Reactivity and Stability

4.1. Thermal Decomposition

While specific studies on the thermal decomposition of this compound are limited, research on similar nitroimidazole compounds suggests that decomposition is initiated by the cleavage of the C-NO₂ bond at elevated temperatures[7][8][9][10]. The nitro group is the most reactive site in the molecule under thermal stress.

4.2. Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the electron-withdrawing nature of the nitro group, which deactivates the imidazole ring towards electrophilic substitution. The primary mode of action in biological systems involves the reductive activation of the nitro group.

Biological Activity and Mechanism of Action

Nitroimidazoles are a well-established class of antimicrobial agents[11][][13]. Their mechanism of action is contingent on the reductive bioactivation of the nitro group.

General Mechanism of Action:

Under anaerobic or hypoxic conditions, the nitro group of this compound can be reduced by nitroreductase enzymes present in anaerobic bacteria and some parasites[11][]. This reduction process generates reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals[11]. These reactive species can then covalently bind to and damage critical cellular macromolecules, including DNA, leading to strand breakage and cell death[].

Metabolic Pathways:

This compound has been associated with the metabolic pathways of the immunosuppressive drug azathioprine[14]. Azathioprine is a prodrug that is converted to 6-mercaptopurine, and this compound is a byproduct of this conversion.

Visualizations

6.1. Synthesis Workflow

G Synthesis of this compound via N-Alkylation cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification 4-Nitroimidazole 4-Nitroimidazole Mixing Mixing 4-Nitroimidazole->Mixing Methylating Agent Methylating Agent Methylating Agent->Mixing Base (K2CO3) Base (K2CO3) Base (K2CO3)->Mixing Solvent (Acetonitrile) Solvent (Acetonitrile) Solvent (Acetonitrile)->Mixing Heating (60°C) Heating (60°C) Mixing->Heating (60°C) Stirring Reaction Monitoring (TLC) Reaction Monitoring (TLC) Heating (60°C)->Reaction Monitoring (TLC) Quenching (Ice-water) Quenching (Ice-water) Reaction Monitoring (TLC)->Quenching (Ice-water) Reaction Completion Extraction (Ethyl Acetate) Extraction (Ethyl Acetate) Quenching (Ice-water)->Extraction (Ethyl Acetate) Washing & Drying Washing & Drying Extraction (Ethyl Acetate)->Washing & Drying Solvent Evaporation Solvent Evaporation Washing & Drying->Solvent Evaporation Column Chromatography Column Chromatography Solvent Evaporation->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: A workflow diagram illustrating the synthesis of this compound.

6.2. General Mechanism of Action

G General Mechanism of Action of Nitroimidazoles This compound This compound Anaerobic Cell Anaerobic Cell This compound->Anaerobic Cell Nitroreductase Nitroreductase Reactive Nitroso Intermediate Reactive Nitroso Intermediate Nitroreductase->Reactive Nitroso Intermediate Reduction Cytotoxic Free Radicals Cytotoxic Free Radicals Reactive Nitroso Intermediate->Cytotoxic Free Radicals DNA DNA Reactive Nitroso Intermediate->DNA Binding Cytotoxic Free Radicals->DNA Damage DNA Damage DNA Damage DNA->DNA Damage Cell Death Cell Death DNA Damage->Cell Death

Caption: A logical diagram of the reductive activation of nitroimidazoles.

References

An In-depth Technical Guide to 1-Methyl-4-nitroimidazole: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methyl-4-nitroimidazole, a key nitroimidazole derivative. It details the compound's chemical structure and IUPAC nomenclature, alongside a thorough examination of its physicochemical properties. Detailed experimental protocols for its regioselective synthesis and characterization using various analytical techniques are presented. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Chemical Structure and IUPAC Name

This compound is a heterocyclic aromatic organic compound. The structure consists of an imidazole ring substituted with a methyl group at the nitrogen atom in position 1 and a nitro group at position 4.

  • IUPAC Name: 1-methyl-4-nitro-1H-imidazole[1]

  • CAS Number: 3034-41-1

  • Molecular Formula: C₄H₅N₃O₂

  • SMILES: CN1C=C(N=C1)--INVALID-LINK--[O-][1]

  • InChI Key: HSCOLDQJZRZQMV-UHFFFAOYSA-N[1]

The structural formula of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is provided in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 127.10 g/mol [2]
Appearance White to Pale Yellow Solid[2]
Melting Point 130-132 °C[2]
Solubility Slightly soluble in Chloroform and Methanol[2]
¹H NMR (400 MHz, CDCl₃) δ 7.76 (s, 1H), 7.42 (s, 1H), 3.82 (s, 3H) ppm[3]
¹³C NMR Data not consistently reported across sources
EIMS (m/z) 127 (M⁺), 111, 97, 81, 54, 42[3]

Experimental Protocols

Synthesis of this compound via Alkylation of 4-Nitroimidazole

This protocol describes the regioselective synthesis of this compound from 4-nitroimidazole. The alkylation of 4-nitroimidazole with a methylating agent is a common and effective method.

Materials:

  • 4-nitroimidazole

  • Potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-nitroimidazole (7.87 mmol) in acetonitrile (50 mL), add potassium carbonate (8.7 mmol).

  • Stir the mixture for 15 minutes at room temperature.

  • Add the methylating agent (e.g., methyl iodide, 15.74 mmol) dropwise to the suspension.

  • Heat the reaction mixture to 60°C and monitor the reaction progress using thin-layer chromatography (TLC).

  • After the disappearance of the starting material, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the crude product in ethyl acetate (50 mL).

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Evaporate the solvent in vacuo to obtain the crude product.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Expected Yield: 66-85%

synthesis_workflow reagents 4-Nitroimidazole, K₂CO₃, CH₃Iin Acetonitrile reaction Stir at RT for 15 min Heat to 60°C reagents->reaction 1. Mix reagents workup Evaporation Dissolution in EtOAc Aqueous Wash reaction->workup 2. Reaction completion (TLC) purification Column Chromatography workup->purification 3. Crude product extraction product This compound purification->product 4. Isolation of pure product

Caption: Workflow for the synthesis of this compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Samples are dissolved in deuterated chloroform (CDCl₃). The spectrum is typically recorded on a 400 MHz spectrometer. The expected chemical shifts are approximately 7.76 ppm and 7.42 ppm for the imidazole ring protons and 3.82 ppm for the methyl protons.[3]

  • ¹³C NMR: The ¹³C NMR spectrum can also be recorded to confirm the carbon framework of the molecule.

Mass Spectrometry (MS):

  • Electron Impact Mass Spectrometry (EIMS): EIMS is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z = 127. Characteristic fragment ions are observed at m/z = 111, 97, 81, 54, and 42, corresponding to the loss of O, NO, NO₂, NO₂ & HCN, and NO, CO & HCN respectively.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • FTIR spectroscopy can be used to identify the functional groups present in the molecule, particularly the characteristic stretching frequencies of the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹).

Biological Context and Potential Signaling Pathway Involvement

This compound is a known metabolite of the immunosuppressive drug azathioprine.[1] Azathioprine is a prodrug that is converted non-enzymatically to 6-mercaptopurine (6-MP). A portion of the administered azathioprine is cleaved by glutathione S-transferases to yield 6-MP and a methylnitroimidazole derivative. While the primary immunosuppressive effects are attributed to the thiopurine metabolites, the methylnitroimidazole moiety may also have biological activities or contribute to the overall pharmacological profile.

The metabolic pathway of azathioprine leading to the formation of this compound is illustrated below.

metabolic_pathway azathioprine Azathioprine mercaptopurine 6-Mercaptopurine azathioprine->mercaptopurine Non-enzymatic conversion methylnitroimidazole This compound azathioprine->methylnitroimidazole GST-mediated cleavage thiopurine_metabolites Active Thiopurine Metabolites mercaptopurine->thiopurine_metabolites Metabolic activation biological_effects Immunosuppression thiopurine_metabolites->biological_effects

Caption: Metabolic pathway of azathioprine.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its fundamental chemical properties, synthesis, and characterization. The provided experimental protocols offer a practical basis for its preparation and analysis in a laboratory setting. The elucidation of its role as a metabolite in the azathioprine pathway highlights its relevance in the field of drug development and pharmacology. This compilation of information aims to support further research and application of this important nitroimidazole compound.

References

The Core Mechanism of Nitroimidazole Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroimidazole compounds are a cornerstone in the treatment of anaerobic bacterial and parasitic infections.[1] Their efficacy stems from a unique mechanism of action, acting as prodrugs that are selectively activated within target organisms under hypoxic or anaerobic conditions.[2][3] This selective toxicity makes them potent antimicrobial agents while generally sparing host tissues.[4] This technical guide provides an in-depth exploration of the core mechanism of action of nitroimidazole compounds, detailing the activation pathway, cellular targets, and the experimental methodologies used to elucidate these processes.

Reductive Activation: The "Ignition" of Nitroimidazoles

The antimicrobial activity of nitroimidazoles is entirely dependent on the reduction of their nitro group.[5][6] This process, termed reductive activation, transforms the relatively inert prodrug into highly reactive cytotoxic agents.[5]

The Anaerobic Environment: A Prerequisite for Activity

The selective toxicity of nitroimidazoles towards anaerobic and microaerophilic organisms is intrinsically linked to the low intracellular redox potential of these microbes.[7] In such environments, a number of flavin-dependent enzymes, including pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin, possess sufficiently low redox potentials to donate electrons to the nitroimidazole.[8][9][10] In contrast, under aerobic conditions, any formed nitro radical anion is rapidly re-oxidized back to the parent compound by molecular oxygen in a "futile cycling" process, rendering the drug inactive.[11]

Enzymatic Activation: The Key Players

Several key enzymes are implicated in the reductive activation of nitroimidazoles:

  • Pyruvate:Ferredoxin Oxidoreductase (PFOR): This enzyme, central to the energy metabolism of many anaerobic organisms, catalyzes the oxidative decarboxylation of pyruvate.[10] The electrons generated in this reaction are transferred to ferredoxin.[9]

  • Ferredoxin: This small, iron-sulfur protein acts as a low-potential electron shuttle.[9] Reduced ferredoxin is a primary donor of electrons for the activation of nitroimidazoles.[8]

  • Nitroreductases (NTRs): This is a broad family of enzymes that catalyze the reduction of nitroaromatic compounds.[5][12] These enzymes typically use NADH or NADPH as a source of reducing equivalents.[6]

  • Thioredoxin Reductase: In some protozoa, such as Entamoeba histolytica, thioredoxin reductase has been shown to directly reduce nitroimidazoles, contributing to their activation.[9]

The reduction of the nitro group is a multi-step process. The initial one-electron reduction forms a nitro radical anion.[13] Subsequent reduction steps lead to the formation of highly reactive nitroso and hydroxylamine intermediates.[7][13] It is these reactive species that are ultimately responsible for the cytotoxic effects of nitroimidazoles.[5]

Molecular Targets and Cytotoxic Effects

Once activated, the reactive intermediates of nitroimidazoles wreak havoc within the cell by targeting critical macromolecules.

DNA Damage: A Primary Mechanism of Cell Death

The primary target of activated nitroimidazoles is DNA.[14] The reactive intermediates can cause a variety of DNA lesions, including:

  • Strand breaks: Both single and double-strand breaks in the DNA backbone have been observed.[14]

  • Helical destabilization: The binding of reactive intermediates to DNA can disrupt its helical structure.[6]

  • Inhibition of DNA synthesis: The damage to the DNA template and the interaction with replication machinery inhibit DNA synthesis.[6]

This widespread DNA damage ultimately leads to cell death.[14]

Protein Adduct Formation: Disrupting Cellular Machinery

In addition to DNA, the reactive intermediates of nitroimidazoles can form covalent adducts with proteins.[9] This can lead to the inactivation of essential enzymes and disruption of cellular processes. Key protein targets include:

  • Thioredoxin reductase: As mentioned, this enzyme can be both an activator and a target of nitroimidazoles, leading to a self-amplifying cycle of damage.[9]

  • Other redox-active proteins: Enzymes involved in maintaining the cellular redox balance are particularly susceptible to adduction.[8]

The formation of protein adducts further contributes to the overall cytotoxicity of these compounds.

Quantitative Data Summary

The following table summarizes key quantitative data for several common nitroimidazole compounds, providing a basis for comparison of their activity and electrochemical properties.

CompoundOrganismMIC (µg/mL)IC50 (µM)One-Electron Reduction Potential (E¹₇) (mV vs. NHE)
Metronidazole Bacteroides fragilis0.43[15]-415[7]
Anaerobic bacteria (general)3.1[1][16]
Entamoeba histolytica20.01[17]
Giardia lamblia6.1
Tinidazole Bacteroides fragilis0.20[15]-484
Anaerobic bacteria (general)3.1[1][16]
Entamoeba histolytica16.1[17]
Ornidazole Bacteroides fragilis0.37[15]-455
Anaerobic bacteria (general)3.1[1][16]
Secnidazole Trichomonas vaginalisNot readily available
Giardia lamblia

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the mechanism of action of nitroimidazole compounds.

Nitroreductase Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of nitroreductase enzymes using NADH as the electron donor and a nitroimidazole compound as the substrate.

Materials:

  • Purified nitroreductase enzyme

  • Nitroimidazole compound (e.g., metronidazole)

  • NADH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the nitroimidazole compound in a suitable solvent (e.g., DMSO or water).

    • Prepare a stock solution of NADH in assay buffer. The concentration should be determined spectrophotometrically (ε₃₄₀ = 6220 M⁻¹cm⁻¹).

    • Dilute the purified nitroreductase enzyme in assay buffer to the desired working concentration.

  • Set up the Reaction:

    • In a cuvette, add the assay buffer.

    • Add the desired concentration of the nitroimidazole compound.

    • Add NADH to a final concentration of 100-200 µM.

  • Initiate the Reaction:

    • Initiate the reaction by adding the nitroreductase enzyme.

    • The final reaction volume is typically 1 mL.

  • Measure NADH Oxidation:

    • Immediately after adding the enzyme, monitor the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADH to NAD⁺.

    • Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ΔA/min = ε * Δc * l).

    • By varying the concentration of the nitroimidazole substrate while keeping the concentrations of the enzyme and NADH constant, kinetic parameters such as Kₘ and Vₘₐₓ can be determined using Michaelis-Menten kinetics.

Alkaline Comet Assay for Bacterial DNA Damage

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells. This protocol is adapted for use with bacteria.[1]

Materials:

  • Bacterial culture treated with a nitroimidazole compound

  • Normal melting point agarose

  • Low melting point agarose

  • Microscope slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, 1% Triton X-100, 10% DMSO)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

  • DNA staining solution (e.g., SYBR Green I)

  • Fluorescence microscope

Procedure:

  • Slide Preparation:

    • Coat microscope slides with a layer of 1% normal melting point agarose and allow to dry.

  • Cell Embedding:

    • Harvest the treated and control bacterial cells by centrifugation.

    • Resuspend the cell pellet in PBS.

    • Mix the cell suspension with 0.5% low melting point agarose at a 1:10 ratio (v/v) at 37°C.

    • Pipette 75 µL of the cell-agarose mixture onto a pre-coated slide and cover with a coverslip.

    • Allow the agarose to solidify at 4°C for 10 minutes.

  • Cell Lysis:

    • Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • DNA Unwinding and Electrophoresis:

    • Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.

    • Perform electrophoresis at a low voltage (e.g., 25 V) and current (e.g., 300 mA) for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • Gently remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5 minutes. Repeat this step twice.

    • Stain the slides with a DNA staining solution for 5-10 minutes in the dark.

  • Visualization and Analysis:

    • Visualize the "comets" using a fluorescence microscope.

    • Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head using specialized software.

Identification of Protein Adducts by Mass Spectrometry

This protocol outlines a general workflow for identifying proteins that have been covalently modified by reactive nitroimidazole intermediates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

Materials:

  • Bacterial or protozoal cells treated with a nitroimidazole compound

  • Lysis buffer (containing protease inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • LC-MS/MS system (e.g., Orbitrap)

Procedure:

  • Protein Extraction:

    • Harvest treated and control cells and lyse them using sonication or other appropriate methods in a suitable lysis buffer.

    • Quantify the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Reduction, Alkylation, and Digestion:

    • Reduce the protein disulfide bonds by adding DTT and incubating at 56°C.

    • Alkylate the free cysteine residues by adding IAA and incubating in the dark.

    • Digest the proteins into peptides by adding trypsin and incubating overnight at 37°C.

  • Peptide Cleanup:

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and detergents that can interfere with mass spectrometry.

  • LC-MS/MS Analysis:

    • Inject the cleaned peptide mixture into an LC-MS/MS system.

    • Separate the peptides using a reverse-phase liquid chromatography column with a suitable gradient.

    • Analyze the eluting peptides using tandem mass spectrometry (MS/MS) to obtain fragmentation spectra.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database of the target organism using a search engine (e.g., MaxQuant, Mascot).

    • Include a variable modification in the search parameters corresponding to the mass of the nitroimidazole adduct on specific amino acid residues (e.g., cysteine).

    • Identify and validate the modified peptides and their corresponding proteins.

Visualizations

Signaling Pathway

Nitroimidazole_Activation_Pathway cluster_activation Reductive Activation cluster_damage Cellular Damage Nitroimidazole Nitroimidazole (Prodrug) Cell_Membrane Cell Membrane Nitroimidazole->Cell_Membrane Passive Diffusion Nitroimidazole_in Nitroimidazole (Intracellular) Nitro_Radical Nitro Radical Anion Nitroimidazole_in->Nitro_Radical PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) AcetylCoA Acetyl-CoA + CO2 PFOR->AcetylCoA Ferredoxin_red Ferredoxin (red) PFOR->Ferredoxin_red e- Pyruvate Pyruvate Pyruvate->PFOR Ferredoxin_ox Ferredoxin (ox) Ferredoxin_ox->PFOR Ferredoxin_red->Ferredoxin_ox Ferredoxin_red->Nitro_Radical e- Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Nitro_Radical->Reactive_Intermediates Further Reduction DNA DNA Reactive_Intermediates->DNA Proteins Proteins Reactive_Intermediates->Proteins DNA_Damage DNA Strand Breaks & Adducts DNA->DNA_Damage Protein_Adducts Protein Adducts & Enzyme Inactivation Proteins->Protein_Adducts Cell_Death Cell Death DNA_Damage->Cell_Death Protein_Adducts->Cell_Death

Caption: Reductive activation pathway of nitroimidazole compounds in anaerobic organisms.

Experimental Workflow: Identification of Protein Adducts

Protein_Adduct_Workflow Start Start: Treat Cells with Nitroimidazole Cell_Lysis Cell Lysis & Protein Extraction Start->Cell_Lysis Quantification Protein Quantification (e.g., Bradford Assay) Cell_Lysis->Quantification Reduction_Alkylation Reduction (DTT) & Alkylation (IAA) Quantification->Reduction_Alkylation Digestion Tryptic Digestion Reduction_Alkylation->Digestion Cleanup Peptide Cleanup (C18 SPE) Digestion->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Analysis Database Searching with Variable Modifications LC_MS->Data_Analysis Identification Identification of Modified Peptides and Proteins Data_Analysis->Identification

Caption: Workflow for the identification of nitroimidazole-protein adducts using mass spectrometry.

Conclusion

The mechanism of action of nitroimidazole compounds is a classic example of targeted drug activation. By exploiting the unique low-redox environment of anaerobic and microaerophilic organisms, these prodrugs are converted into potent cytotoxic agents that induce extensive damage to DNA and proteins, leading to cell death. A thorough understanding of this mechanism, facilitated by the experimental approaches detailed in this guide, is crucial for the continued development of novel nitroimidazole-based therapeutics and for combating the emergence of drug resistance.

References

Preliminary Biological Activity Screening of 1-Methyl-4-nitroimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activity screening of 1-Methyl-4-nitroimidazole, a heterocyclic compound of interest for its potential therapeutic applications. This document outlines its known antiparasitic, anticancer, and antimicrobial activities, supported by quantitative data, detailed experimental protocols, and visualizations of the proposed mechanisms of action.

Introduction

This compound is a derivative of the nitroimidazole class of compounds, which are known for their broad-spectrum biological activities. The presence of the nitro group is crucial for their mechanism of action, which typically involves reductive activation in hypoxic environments or by specific microbial enzymes to generate reactive nitroso and hydroxylamine intermediates. These reactive species can then interact with and damage cellular macromolecules such as DNA, leading to cytotoxicity. This guide focuses on the initial screening of this compound for its potential as an antiparasitic, anticancer, and antimicrobial agent.

Biological Activities of this compound

Preliminary in vitro studies have demonstrated the efficacy of this compound and its derivatives against various pathogens and cancer cell lines. The following tables summarize the available quantitative data on its biological activities.

Antiparasitic Activity

Derivatives of 1-methyl-nitroimidazole have shown potent activity against protozoan parasites such as Giardia lamblia and Entamoeba histolytica.

CompoundParasite StrainEC50 (µM)[1]
1-methyl-5-nitroimidazole carboxamide derivative (8f)G. lamblia (MtzS WB)1.6
1-methyl-5-nitroimidazole carboxamide derivative (8h)G. lamblia (MtzS WB)1.6
Metronidazole (control)G. lamblia (MtzS WB)6.1
1-methyl-5-nitroimidazole carboxamide derivativesE. histolytica1.7 - 5.1
Metronidazole (control)E. histolytica5.0
Anticancer Activity

N-Alkyl-nitroimidazoles, including the methyl derivative, have exhibited cytotoxic effects against human cancer cell lines.

CompoundCancer Cell LineLC50 (µM)[2]
N-methyl-nitroimidazoleA549 (Human lung carcinoma)17.00 ± 1.7
N-methyl-nitroimidazoleMDA-MB-231 (Human breast adenocarcinoma)16.67 ± 2.3
N-ethyl-nitroimidazoleA549 (Human lung carcinoma)14.67 ± 2.5
N-ethyl-nitroimidazoleMDA-MB-231 (Human breast adenocarcinoma)17.33 ± 2.1
Doxorubicin (control)-In the order of 10⁻⁷–10⁻⁸ M
Antimicrobial Activity
Organism TypeGeneral MIC Range (for common nitroimidazoles)
Anaerobic Bacteria≤ 3.1 µg/mL

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and further investigation of the biological activities of this compound.

Antiparasitic Activity Assay (In Vitro)

This protocol is adapted for screening against parasites like Giardia lamblia and Entamoeba histolytica.

Workflow for In Vitro Antiparasitic Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of This compound D Add compound dilutions to respective wells A->D B Culture parasite trophozoites to log phase C Inoculate 96-well plates with trophozoites B->C C->D E Incubate under anaerobic conditions (e.g., 48h at 37°C) D->E F Assess cell viability (e.g., SYBR Green I assay or radiolabelled thymidine incorporation) E->F G Measure fluorescence or radioactivity F->G H Calculate EC50 values G->H

Caption: Workflow for in vitro antiparasitic activity screening.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate culture medium to achieve the desired concentration range.

  • Parasite Culture: Culture the trophozoites of the target parasite (G. lamblia or E. histolytica) in their respective standard growth medium until they reach the logarithmic phase of growth.

  • Assay Setup: In a 96-well microtiter plate, add the parasite suspension to each well.

  • Compound Addition: Add the prepared dilutions of this compound to the wells. Include a positive control (e.g., metronidazole), a negative control (vehicle), and a blank (medium only).

  • Incubation: Incubate the plates under anaerobic conditions at 37°C for 48 hours.

  • Viability Assessment: Determine the viability of the parasites. This can be done using methods such as the SYBR Green I-based fluorescence assay, which measures DNA content, or by measuring the incorporation of radiolabelled thymidine[4].

  • Data Analysis: Measure the fluorescence or radioactivity and plot the percentage of inhibition against the compound concentration. Calculate the 50% effective concentration (EC50) using a suitable statistical software.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Cytotoxicity Assay

G cluster_prep Cell Seeding and Treatment cluster_assay MTT Reaction cluster_analysis Data Acquisition and Analysis A Seed cancer cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of This compound B->C D Incubate for a defined period (e.g., 48-72h) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate LC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate the desired cancer cell lines (e.g., A549, MDA-MB-231) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include appropriate controls (vehicle and positive control like doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the 50% lethal concentration (LC50).

Antimicrobial Activity Assay (Broth Microdilution)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.

Workflow for Broth Microdilution MIC Assay

G cluster_prep Preparation cluster_assay Inoculation and Incubation cluster_analysis MIC Determination A Prepare two-fold serial dilutions of This compound in broth C Dispense compound dilutions into a 96-well plate A->C B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) D Inoculate each well with the bacterial suspension B->D C->D E Incubate under appropriate conditions (e.g., 24h at 37°C, anaerobic for anaerobes) D->E F Visually inspect for turbidity E->F G Determine the lowest concentration with no visible growth (MIC) F->G

Caption: Workflow for the broth microdilution MIC assay.

Methodology:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Brucella broth for anaerobes).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final inoculum concentration.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours. For anaerobic bacteria, incubation should be performed in an anaerobic environment.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria[5][6].

Mechanism of Action and Signaling Pathways

The primary mechanism of action of nitroimidazoles involves the reductive activation of the nitro group to form cytotoxic radicals. This process is particularly efficient in the low-oxygen environments of anaerobic organisms and hypoxic tumor cells.

General Mechanism of Action

G cluster_cell Target Cell (Anaerobe/Hypoxic Cancer Cell) A This compound (Prodrug) B Nitroreductase (e.g., Ferredoxin) A->B Reduction C Reactive Nitro Radical Anion B->C e- D DNA C->D E Cellular Proteins (e.g., Thioredoxin Reductase) C->E F DNA Damage (Strand Breaks) D->F G Protein Adducts & Enzyme Inhibition E->G H Cell Death F->H G->H

Caption: General mechanism of action of this compound.

The nitro group of this compound is reduced by cellular nitroreductases, which are abundant in anaerobic organisms and overexpressed in hypoxic tumor cells. This reduction generates a highly reactive nitro radical anion. This radical can then directly damage DNA by causing strand breaks and can also form adducts with cellular proteins, leading to enzyme inhibition and disruption of cellular functions, ultimately resulting in cell death[7].

Downstream Signaling of DNA Damage

DNA damage induced by this compound can trigger cellular stress responses, including cell cycle arrest and apoptosis.

G cluster_response Cellular Response cluster_pathway Apoptotic Pathway A This compound-induced DNA Damage B Activation of DNA Damage Response (DDR) Pathway A->B C Cell Cycle Arrest (e.g., at S-phase) B->C Allows for DNA repair or triggers apoptosis D Apoptosis Induction B->D If damage is irreparable H H C->H Prolonged arrest can lead to cell death E Activation of Caspases D->E F DNA Fragmentation E->F G Apoptotic Body Formation F->G G->H Cell Death

Caption: Downstream signaling of DNA damage induced by this compound.

The DNA damage serves as a signal to activate the DNA Damage Response (DDR) pathway. This can lead to the arrest of the cell cycle, often in the S-phase, to allow time for DNA repair[8]. If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. This process involves the activation of a cascade of enzymes called caspases, which execute the dismantling of the cell, leading to characteristic morphological changes such as DNA fragmentation and the formation of apoptotic bodies[9][10].

Conclusion

This compound demonstrates promising preliminary biological activity as an antiparasitic, anticancer, and antimicrobial agent. Its mechanism of action, centered on reductive activation and subsequent macromolecular damage, provides a strong rationale for its selective toxicity towards anaerobic pathogens and hypoxic cancer cells. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for further research and development of this compound as a potential therapeutic agent. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and a more detailed elucidation of its interactions with specific cellular signaling pathways.

References

The Nitroimidazoles: A Technical Guide to Their Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and core scientific principles of nitroimidazole antimicrobial agents. From their initial discovery as natural products to their current status as essential medicines, this document delves into the key milestones, experimental methodologies, and quantitative data that have defined this critical class of drugs.

A Historical Overview: From a Natural Discovery to a Therapeutic Revolution

The journey of nitroimidazoles in medicine began in the 1950s with the isolation of azomycin (2-nitroimidazole) from the bacterium Nocardia mesenterica.[1] This natural product demonstrated antibacterial activity and sparked interest in the therapeutic potential of the nitroimidazole scaffold.[1][2] Subsequent research and synthetic efforts led to the development of 5-nitroimidazole derivatives, which proved to be more potent.[3]

A pivotal moment in the history of nitroimidazoles was the synthesis of metronidazole in the late 1950s by the French company Rhône-Poulenc.[4][5] Initially developed for the treatment of the protozoan infection trichomoniasis, metronidazole was later found to be highly effective against anaerobic bacteria.[4][6] This discovery revolutionized the treatment of anaerobic infections, which were previously difficult to manage.

Following the success of metronidazole, further research and development led to the introduction of second-generation nitroimidazoles, such as tinidazole and ornidazole, in the 1970s and 1980s.[5][7] These newer agents offered improved pharmacokinetic profiles, including longer half-lives, allowing for less frequent dosing.[8] Today, nitroimidazoles remain a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa, and research continues to explore their potential for other applications, including as radiosensitizers in cancer therapy and for the treatment of tuberculosis.[3][9][10]

Chemical Synthesis of Key Nitroimidazoles

The synthesis of nitroimidazoles generally involves the nitration of an imidazole ring followed by alkylation to introduce the desired side chains. The following are generalized experimental protocols for the synthesis of metronidazole, tinidazole, and ornidazole, based on common methods described in the literature.

Synthesis of Metronidazole

Metronidazole, or 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole, is synthesized from 2-methylimidazole.

Experimental Protocol:

  • Nitration of 2-Methylimidazole:

    • Dissolve 2-methylimidazole in a mixture of concentrated nitric acid and sulfuric acid.

    • Heat the reaction mixture to facilitate the nitration process, resulting in the formation of 2-methyl-4(5)-nitroimidazole.[10]

    • The product is precipitated by pouring the reaction mixture onto ice, followed by filtration and washing.[10]

  • Alkylation of 2-Methyl-5-nitroimidazole:

    • The 2-methyl-4(5)-nitroimidazole is then reacted with 2-chloroethanol in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile.[10]

    • Alternatively, ethylene oxide can be used in an acidic medium (e.g., formic acid and sulfuric acid) to introduce the 2-hydroxyethyl group.[11]

    • The reaction mixture is heated and stirred for several hours.

    • The crude product is then purified by recrystallization to yield metronidazole.[4][12]

Synthesis of Tinidazole

Tinidazole, or 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole, is synthesized from 2-methyl-5-nitroimidazole.

Experimental Protocol:

  • Condensation with 2-(Ethylthio)ethanol:

    • React 2-methyl-5-nitroimidazole with 2-(ethylthio)ethanol in the presence of an acid catalyst, such as a mixture of sulfuric and acetic acids.[13][14]

    • The reaction is typically carried out at an elevated temperature with stirring for several hours.[13]

    • The intermediate product, 1-[2-(ethylthio)ethyl]-2-methyl-5-nitroimidazole, is formed.

  • Oxidation to the Sulfone:

    • The intermediate is then oxidized to the corresponding sulfone, tinidazole.

    • This oxidation is commonly achieved using hydrogen peroxide in the presence of a catalyst like tungstic acid or ammonium molybdate.[13][14]

    • The final product, tinidazole, is precipitated, filtered, and purified by recrystallization.[14]

Synthesis of Ornidazole

Ornidazole, or 1-(3-chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazole, is also synthesized from 2-methyl-5-nitroimidazole.

Experimental Protocol:

  • Alkylation with Epichlorohydrin:

    • React 2-methyl-5-nitroimidazole with epichlorohydrin in a suitable solvent such as ethyl acetate.[2][15]

    • A catalyst, such as a macroporous acidic polymer resin or a chiral catalyst for stereospecific synthesis, can be used.[2][15][16]

    • The reaction is typically carried out at a controlled temperature (e.g., 25-30°C) with stirring for several hours.[15]

  • Work-up and Purification:

    • After the reaction is complete, the mixture is washed with water and the pH is adjusted to isolate the crude product.[15]

    • The organic phase is separated, dried, and the solvent is evaporated.[15]

    • The crude ornidazole is then purified by recrystallization from a suitable solvent like ethanol.[15]

Mechanism of Action: A Prodrug Approach

Nitroimidazoles are prodrugs, meaning they are inactive until they are metabolized within the target organism.[11] Their selective toxicity against anaerobic organisms is a direct result of the unique metabolic capabilities of these microbes.

Reductive Activation

The key to the mechanism of action of nitroimidazoles is the reduction of their nitro group.[7] This process is highly favored in the low-redox-potential environment of anaerobic cells.

Signaling Pathway of Nitroimidazole Activation:

Nitroimidazole Activation cluster_cell Anaerobic Cell Nitroimidazole Nitroimidazole (Prodrug) RadicalAnion Nitro Radical Anion (Cytotoxic) Nitroimidazole->RadicalAnion Reduction ReducedFerredoxin Reduced Ferredoxin (or other electron donors) Nitroreductase Nitroreductase ReducedFerredoxin->Nitroreductase Nitroreductase->RadicalAnion e- DNA Bacterial DNA RadicalAnion->DNA Interaction DamagedDNA Damaged DNA (Strand Breaks) DNA->DamagedDNA Damage CellDeath Cell Death DamagedDNA->CellDeath

Caption: Reductive activation of nitroimidazoles in anaerobic cells.

Once inside an anaerobic bacterium or protozoan, the nitroimidazole passively diffuses into the cell.[17] There, it is reduced by low-redox-potential electron transport proteins, such as ferredoxin, which are abundant in these organisms.[18] This reduction is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) and nitroreductases.[7][18] The single-electron reduction of the nitro group forms a highly reactive nitro radical anion.[7]

DNA Damage and Cell Death

This cytotoxic radical anion is the ultimate effector molecule. It interacts with the DNA of the microorganism, causing a loss of helical structure, strand breakage, and impaired nucleic acid synthesis.[7][13][17] This extensive DNA damage ultimately leads to cell death.[17] The continuous regeneration of the parent nitroimidazole molecule from the radical anion in the presence of oxygen in aerobic cells prevents the accumulation of the toxic intermediate, thus explaining the selective toxicity of these drugs for anaerobes.

Mechanisms of Resistance

Although resistance to nitroimidazoles is not widespread, it is a growing concern. The primary mechanisms of resistance involve alterations in the activation pathway of the drug.

Signaling Pathway of Nitroimidazole Resistance:

Nitroimidazole Resistance cluster_resistant_cell Resistant Anaerobic Cell Nitroimidazole Nitroimidazole (Prodrug) RadicalAnion Reduced Formation of Nitro Radical Anion Nitroimidazole->RadicalAnion Decreased Reduction ReducedFerredoxin Reduced Ferredoxin PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) (Downregulated) ReducedFerredoxin->PFOR PFOR->RadicalAnion Reduced e- transfer Nitroreductase Nitroreductase (Mutated/Downregulated) Nitroreductase->RadicalAnion Reduced e- transfer DNA Bacterial DNA RadicalAnion->DNA Reduced Interaction CellSurvival Cell Survival DNA->CellSurvival

Caption: Mechanisms of resistance to nitroimidazoles.

The most common form of resistance is a decrease in the activity of the enzymes responsible for reducing the nitro group.[19] This can occur through the downregulation of genes encoding PFOR and ferredoxin, or through mutations in the genes for nitroreductases, leading to the production of less effective enzymes.[18][20][21] This impaired activation results in a lower concentration of the cytotoxic radical anion, allowing the organism to survive in the presence of the drug.[19] In some cases, increased oxygen scavenging and enhanced DNA repair mechanisms can also contribute to resistance.[20]

Quantitative Data

In Vitro Susceptibility

The in vitro activity of nitroimidazoles is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 1: MIC Ranges of Nitroimidazoles against Selected Anaerobic Bacteria and Protozoa

MicroorganismMetronidazole (µg/mL)Tinidazole (µg/mL)Ornidazole (µg/mL)
Bacteroides fragilis group0.25 - 80.125 - 40.25 - 8
Clostridium difficile0.125 - 40.125 - 20.25 - 4
Trichomonas vaginalis0.25 - >1000.25 - 160.25 - 2

Note: MIC values can vary depending on the testing method and the specific strain.[1][3][6][22][23][24]

Pharmacokinetic Properties

The pharmacokinetic profiles of nitroimidazoles influence their dosing regimens and clinical efficacy.

Table 2: Comparative Pharmacokinetic Parameters of Nitroimidazoles in Humans

ParameterMetronidazoleTinidazoleOrnidazole
Bioavailability (Oral) >90%~100%~90%
Half-life (hours) 7-912-1413-15
Peak Serum Conc. (µg/mL) (500 mg oral dose) 9.0 - 12.37.5 - 10.1~10.9
Protein Binding <20%<15%<15%
Metabolism ExtensiveMinimalExtensive

Data compiled from multiple sources.[8][9][25][26][27]

Acute Toxicity

Acute toxicity studies in animals provide an indication of the short-term safety of a drug.

Table 3: Acute Toxicity (LD50) of Nitroimidazoles in Rodents

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)
MetronidazoleRatOral~3000
MetronidazoleChickOral3061.8
MetronidazoleChickIntraperitoneal516.9
TinidazoleRatOral~3000
TinidazoleMouseOral~4000

LD50 is the dose that is lethal to 50% of the test animals.[16][19][28]

Key Experimental Protocols

Antimicrobial Susceptibility Testing: Agar Dilution Method

The agar dilution method is the gold standard for determining the MIC of antimicrobial agents against anaerobic bacteria.[29]

Protocol Outline:

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of the nitroimidazole compounds in a suitable solvent.

  • Preparation of Agar Plates: Prepare serial twofold dilutions of the antimicrobial agents in molten Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood.[29] Pour the agar into petri dishes and allow to solidify.

  • Inoculum Preparation: Grow the anaerobic bacterial isolates on appropriate media. Prepare a bacterial suspension in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.[30]

  • Inoculation: Inoculate the surface of the agar plates with the standardized bacterial suspensions using a Steers replicator.[29]

  • Incubation: Incubate the plates under anaerobic conditions at 37°C for 48 hours.[29]

  • Reading of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism, or allows for only a faint haze or a single colony.[2]

Nitroreductase Activity Assay: Spectrophotometric Method

This assay measures the activity of nitroreductase enzymes, which are crucial for the activation of nitroimidazoles.

Protocol Outline:

  • Preparation of Cell Lysate: Prepare a cell-free extract from the microorganism of interest.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, a nitroaromatic substrate (e.g., menadione), an electron donor (e.g., NADH), and a colorimetric indicator (e.g., cytochrome c).

  • Enzyme Reaction: Add the cell lysate to the reaction mixture to initiate the reaction.

  • Spectrophotometric Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 550 nm for the reduction of cytochrome c) over time.

  • Calculation of Activity: The rate of change in absorbance is proportional to the nitroreductase activity, which can be calculated using a standard curve.

Experimental and Developmental Workflow

The discovery and development of a new antimicrobial agent like a nitroimidazole derivative follows a structured workflow.

Workflow for Antimicrobial Drug Discovery and Development:

Antimicrobial Drug Development Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_approval Regulatory Approval & Post-Marketing TargetID Target Identification and Validation HitID Hit Identification (Screening) TargetID->HitID HitToLead Hit-to-Lead Optimization HitID->HitToLead LeadOp Lead Optimization (ADME/Tox) HitToLead->LeadOp InVivo In Vivo Efficacy (Animal Models) LeadOp->InVivo Safety Safety Pharmacology & Toxicology InVivo->Safety Phase1 Phase I (Safety in Humans) Safety->Phase1 Phase2 Phase II (Efficacy in Patients) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Review & Approval NDA->Approval Phase4 Phase IV (Post-marketing Surveillance) Approval->Phase4

Caption: A generalized workflow for antimicrobial drug discovery and development.

This comprehensive guide provides a foundational understanding of the discovery and development of nitroimidazoles. The detailed information on their synthesis, mechanism of action, and key experimental protocols is intended to be a valuable resource for researchers and professionals in the field of drug development.

References

1-Methyl-4-nitroimidazole: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3034-41-1 Molecular Formula: C4H5N3O2

This technical guide provides an in-depth overview of 1-Methyl-4-nitroimidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a consolidated resource on its chemical properties, synthesis, and biological significance.

Core Chemical and Physical Properties

This compound is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of a nitro group at the 4-position and a methyl group at the 1-position significantly influences its electronic properties and reactivity, making it a valuable scaffold in the design of therapeutic agents.

PropertyValueReference
CAS Number 3034-41-1[1]
Molecular Formula C4H5N3O2[1]
Molecular Weight 127.10 g/mol [1]
Appearance Off-White to Pale Yellow Solid[2]
Storage Temperature 2-8°C, Refrigerator[2]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the N-alkylation of 4-nitroimidazole. The following protocol is a representative method for its preparation in a laboratory setting.

Materials and Equipment:

  • 4-nitroimidazole

  • Anhydrous potassium carbonate (K2CO3)

  • Methyl iodide (CH3I) or another suitable methylating agent

  • Acetonitrile (anhydrous)

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Reflux condenser

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 4-nitroimidazole (1 equivalent) in anhydrous acetonitrile.

  • Addition of Base: Add anhydrous potassium carbonate (1.1 equivalents) to the solution. Stir the suspension at room temperature for 15 minutes.

  • Alkylation: To the stirred suspension, add the methylating agent (e.g., methyl iodide, 1.2 equivalents) dropwise.

  • Reaction Conditions: Heat the reaction mixture to 60°C and maintain it under reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • Extraction: Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Further Purification (if necessary): The crude this compound can be further purified by recrystallization or column chromatography to obtain a product of high purity.

Biological Activity and Mechanism of Action

Nitroimidazoles, including this compound, are a class of compounds known for their broad-spectrum antimicrobial activity. Their mechanism of action is a key area of research in the development of new anti-infective and anticancer agents.

The biological activity of nitroimidazoles is dependent on the bioreduction of the nitro group. In anaerobic environments, such as those found in certain bacteria and hypoxic tumor cells, the nitro group is reduced by nitroreductase enzymes. This reduction process generates reactive nitroso and hydroxylamine intermediates, as well as the nitro radical anion, which are cytotoxic. These reactive species can damage cellular macromolecules, including DNA, leading to cell death.[3][4]

G General Bioreduction Pathway of Nitroimidazoles Nitroimidazole Nitroimidazole (Prodrug) NitroRadical Nitro Radical Anion Nitroimidazole->NitroRadical Nitroreductase (e-) ReactiveIntermediates Reactive Nitroso and Hydroxylamine Intermediates NitroRadical->ReactiveIntermediates Further Reduction DNADamage DNA Damage ReactiveIntermediates->DNADamage CellDeath Cell Death DNADamage->CellDeath

Caption: General bioreduction pathway of nitroimidazoles.

Quantitative Data on Biological Activity

The biological activity of nitroimidazole derivatives has been evaluated in various studies. The following table summarizes genotoxicity data for a selection of nitroimidazoles, highlighting the importance of the substitution pattern on their biological effects. It is important to note that the genotoxicity can be a double-edged sword: while it is the basis for their antimicrobial and anticancer effects, it also raises concerns about their potential mutagenicity.

CompoundNitro Group PositionSubstituent at C-2GenotoxicityReference
Derivative 1 C-4CH3Not Genotoxic[5]
Derivative 2 C-5-Moderate to High[5]
Fluorinated Derivative C-4 or C-5-Higher Genotoxicity[5]

Experimental Workflow for Antimicrobial Susceptibility Testing

To evaluate the efficacy of this compound or its derivatives against various microbial strains, a standardized antimicrobial susceptibility testing workflow is essential. The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

G Antimicrobial Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepCompound Prepare Serial Dilutions of Test Compound Inoculation Inoculate Microtiter Plate Wells with Bacteria and Compound Dilutions PrepCompound->Inoculation PrepInoculum Prepare Standardized Bacterial Inoculum PrepInoculum->Inoculation Incubation Incubate at Optimal Growth Temperature Inoculation->Incubation ReadResults Visually Inspect for Turbidity or Use Spectrophotometer (OD600) Incubation->ReadResults DetermineMIC Determine Minimum Inhibitory Concentration (MIC) ReadResults->DetermineMIC

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

This compound serves as a foundational structure in the ongoing quest for novel therapeutic agents. Its synthesis is well-established, and the understanding of the general mechanism of action for the nitroimidazole class provides a strong basis for future drug design and development. The data presented in this guide underscore the importance of this compound and its derivatives for researchers in medicinal chemistry and pharmacology. Further investigations into the specific biological targets and pathways affected by this compound will be crucial for unlocking its full therapeutic potential.

References

Navigating the Synthesis and Handling of 1-Methyl-4-nitroimidazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety precautions, handling guidelines, and relevant experimental contexts for 1-Methyl-4-nitroimidazole. The information presented is intended to support laboratory safety and inform research and development activities involving this compound. While the toxicological properties of this compound have not been fully investigated, data from safety data sheets and analogous compounds provide a basis for safe handling protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its known and potential hazards based on available data. Researchers should handle this compound with the utmost care, assuming it may have uncharacterized toxic properties.

Hazard ClassGHS ClassificationDescription
Acute Toxicity (Oral) Warning, H302Harmful if swallowed.[1]
Skin Corrosion/Irritation Warning, H315Causes skin irritation.[1]
Serious Eye Damage/Irritation Warning, H319Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure) Warning, H335May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) and Engineering Controls

Strict adherence to PPE and engineering controls is mandatory when handling this compound to minimize exposure risk.

Control MeasureSpecification
Engineering Controls Work in a well-ventilated area, preferably within a certified chemical fume hood.
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear a lab coat and chemically resistant gloves (e.g., nitrile).
Respiratory Protection If not handled in a fume hood or if dust is generated, a NIOSH-approved respirator is recommended.

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust or aerosols. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

Exposure RouteFirst-Aid Procedure
Ingestion If swallowed, call a poison control center or doctor immediately for treatment advice. Have person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor.
Skin Contact Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.
Eye Contact Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye. Call a poison control center or doctor for treatment advice.
Inhalation Move person to fresh air. If person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably by mouth-to-mouth, if possible. Call a poison control center or doctor for further treatment advice.

Toxicological Data

As of the latest available information, comprehensive toxicological studies for this compound are not available. However, data for a structurally related compound, 2-methyl-5-nitroimidazole, provides some insight into its potential acute toxicity.

CompoundTestRouteSpeciesValue
2-methyl-5-nitroimidazoleLD50OralRat1540 mg/kg[2][3]

Disclaimer: This data is for a related compound and should be used for informational purposes only. The toxicological properties of this compound may differ.

Mechanism of Action: Bioreductive Activation

Nitroimidazoles, including this compound, are known to act as bioreductive prodrugs.[4][5] Their cytotoxic effects are primarily exerted under hypoxic (low oxygen) conditions, which are characteristic of the microenvironment of solid tumors and anaerobic bacteria.[5][6] The mechanism involves the reduction of the nitro group by cellular reductases to form highly reactive radical species that can damage DNA and other macromolecules, leading to cell death.[7][8][]

Bioreductive_Activation This compound This compound Nitroreductases Nitroreductases This compound->Nitroreductases Enzymatic Reduction (Hypoxic Conditions) Reactive_Nitro_Radical Reactive_Nitro_Radical Nitroreductases->Reactive_Nitro_Radical Generation of Cellular_Macromolecules Cellular_Macromolecules Reactive_Nitro_Radical->Cellular_Macromolecules Damage to (e.g., DNA) Cell_Death Cell_Death Cellular_Macromolecules->Cell_Death Leads to

Caption: Bioreductive activation of this compound under hypoxic conditions.

Experimental Protocols

The following are generalized protocols for assessing the toxicity of a compound like this compound, based on OECD guidelines and standard in vitro methods. These should be adapted and optimized for specific experimental needs.

Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

This protocol provides a stepwise procedure to determine the acute oral toxicity of a substance.

OECD_423_Workflow start Start: Dose 3 animals at a starting dose level observe Observe for 14 days (mortality and clinical signs) start->observe decision1 Outcome? observe->decision1 dose_higher Dose 3 new animals at a higher dose decision1->dose_higher 0 or 1 death dose_lower Dose 3 new animals at a lower dose decision1->dose_lower 3 deaths stop Stop test and classify decision1->stop 2 deaths dose_higher->observe dose_lower->observe

Caption: Workflow for an acute oral toxicity study based on OECD Guideline 423.

Methodology:

  • Animal Selection: Use a single sex of rodents (typically female rats).

  • Dosing: Administer the test substance by gavage in a stepwise procedure. Start with a dose from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

  • Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Stepwise Procedure: The outcome of the first step determines the next step:

    • If mortality is observed, the test is repeated at a lower dose level.

    • If no mortality is observed, the test is repeated at a higher dose level.

  • Classification: The substance is classified based on the dose at which mortality is observed.

In Vitro Cytotoxicity Assay

This protocol outlines a general method for assessing the cytotoxicity of a compound on a cell line.

Cytotoxicity_Assay_Workflow seed_cells Seed cells in a 96-well plate add_compound Add serial dilutions of this compound seed_cells->add_compound incubate Incubate for a defined period (e.g., 24, 48, 72 hours) add_compound->incubate add_reagent Add viability reagent (e.g., MTT, resazurin) incubate->add_reagent measure Measure signal (absorbance or fluorescence) add_reagent->measure analyze Calculate IC50 value measure->analyze

Caption: General workflow for an in vitro cytotoxicity assay.

Methodology:

  • Cell Culture: Plate cells at an appropriate density in a 96-well microplate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the cells. Include appropriate vehicle controls.

  • Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add a cell viability reagent (e.g., MTT, XTT, or resazurin) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Skin Irritation Assessment (Adapted from OECD Guideline 404)

This protocol is used to assess the potential of a substance to cause skin irritation.[1][10][11][12]

Methodology:

  • Animal Selection: Use healthy young adult albino rabbits.

  • Application: Apply 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance to a small area (~6 cm²) of shaved skin.

  • Exposure: Cover the application site with a gauze patch and porous tape for a 4-hour exposure period.

  • Observation: After removal of the patch, examine the skin for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Continue observations for up to 14 days if the responses persist.

  • Scoring: Grade the skin reactions according to a standardized scoring system.

Eye Irritation Assessment (Adapted from OECD Guideline 405)

This protocol is designed to determine the potential of a substance to cause eye irritation or damage.[13][14][15][16][17]

Methodology:

  • Animal Selection: Use healthy young adult albino rabbits.

  • Application: Instill 0.1 mL of a liquid or 0.1 g of a solid substance into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: Examine the eyes at 1, 24, 48, and 72 hours after application. Record observations of the cornea, iris, and conjunctiva.

  • Scoring: Grade the ocular lesions according to a standardized scoring system. The reversibility of the lesions is also assessed.

This technical guide provides a foundation for the safe handling and experimental use of this compound. All personnel should be thoroughly trained on these procedures and have access to the appropriate safety equipment and emergency protocols. As with any chemical, a thorough risk assessment should be conducted before beginning any new experimental work.

References

Determining the solubility of 1-Methyl-4-nitroimidazole in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methyl-4-nitroimidazole, a key chemical intermediate in various pharmaceutical applications. Understanding the solubility of this compound is critical for its synthesis, formulation, and biological activity assessment. This document offers available solubility data, detailed experimental protocols for solubility determination, and insights into its mechanism of action.

Solubility Profile of this compound

Currently, publicly available quantitative solubility data for this compound in a wide range of solvents is limited. However, based on existing literature and chemical supplier information, a qualitative solubility profile has been compiled. It is important to note that "slightly soluble" indicates that the solute has a low but measurable solubility. For many applications, especially in early-stage research, this level of solubility can be sufficient. Further quantitative analysis is recommended for specific formulation requirements.

SolventQualitative SolubilityNotes
ChloroformSlightly SolubleSolubility may be enhanced with heating.[1][2]
MethanolSlightly SolubleSolubility may be enhanced with heating.[1][2]

This table will be updated as more quantitative data becomes available.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended. These methods are based on established principles of solubility testing for organic compounds.

Equilibrium Solubility Method (Shake-Flask)

This is a standard method for determining the thermodynamic solubility of a compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, chloroform, DMSO)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Seal the vials to prevent solvent evaporation and place them on an orbital shaker or with a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C and 37 °C to simulate room and physiological temperatures). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation: Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. Express the solubility in units such as g/L, mg/mL, or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to solvent B Seal and shake at constant temperature (24-72h) A->B C Allow to settle or centrifuge B->C D Filter supernatant (0.22 µm) C->D E Dilute and analyze (HPLC/UV-Vis) D->E F Calculate solubility E->F

Equilibrium Solubility Determination Workflow

Mechanism of Action: The Role of the Nitro Group

This compound belongs to the nitroimidazole class of compounds, which are known for their biological activity, particularly as antimicrobial and radiosensitizing agents. The mechanism of action is primarily dependent on the reductive bioactivation of the nitro group.

Under hypoxic (low oxygen) conditions, which are characteristic of the microenvironment of many anaerobic bacteria and solid tumors, the nitro group of the imidazole ring can be reduced by cellular reductases. This reduction process generates highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions. These reactive species can then interact with and damage critical cellular macromolecules, most notably DNA, leading to strand breaks and cell death.

This compound is also recognized as a metabolite in the metabolic pathway of the immunosuppressive drug azathioprine.

G cluster_cell Target Cell (Hypoxic Environment) MNZ This compound (Prodrug) Reductases Cellular Reductases MNZ->Reductases Reduction Intermediates Reactive Nitro Intermediates (Nitro radical anion, Nitroso, Hydroxylamine) Reductases->Intermediates DNA Cellular DNA Intermediates->DNA Interaction Damage DNA Damage (Strand Breaks) DNA->Damage Death Cell Death Damage->Death

General Mechanism of Action for Nitroimidazoles

This guide serves as a foundational resource for professionals working with this compound. While qualitative data provides initial guidance, it is strongly recommended that researchers perform quantitative solubility studies using the protocols outlined herein to meet the specific requirements of their drug development and research applications.

References

An In-depth Technical Guide to 1-Methyl-4-nitroimidazole: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Methyl-4-nitroimidazole, a key intermediate in pharmaceutical synthesis. The information is presented to support research and development activities, with a focus on clarity, data accessibility, and detailed experimental context.

Core Physical and Chemical Properties

This compound is a C-nitro compound and a member of the imidazoles family.[1] Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C4H5N3O2[1][2][3]
Molecular Weight 127.10 g/mol [1][2]
CAS Number 3034-41-1[1][2]
Appearance White to yellow to green powder/crystal
Melting Point 134.0 to 138.0 °C
Boiling Point 235.85°C (rough estimate)[4]
Density 1.44 g/cm³ (estimate)[4]
Refractive Index 1.5000 (estimate)[4]

Solubility and Storage

SolventSolubilitySource(s)
Chloroform Slightly soluble (with heating)[4][5]
Methanol Slightly soluble[4][5]

Storage Conditions: It is recommended to store this compound in a dry, sealed environment at room temperature or in a refrigerator.[4][5] The compound is stable under normal conditions.[6]

Spectral Data

Spectral Data TypeDetailsSource(s)
Maximum Absorption Wavelength (λmax) 306 nm (in CH2Cl2)
¹H NMR Spectrum available in DMSO-d6.[7][8]
¹³C NMR Data available and compared with theoretical calculations.[8][9]
¹⁵N NMR Chemical shifts have been studied.[8][9]

A study combining experimental NMR techniques with density functional theory (DFT) has provided detailed analysis of the ¹H, ¹³C, and ¹⁵N chemical shifts of this compound.[8][9]

Experimental Protocols

Synthesis of 1-Alkyl-4-nitro-1H-imidazole:

A general procedure for the N-alkylation of 4-nitroimidazole, which can be adapted for the synthesis of this compound, is described below. The regioselectivity of the alkylation favors the N-1 position for 4-nitroimidazole.[10]

Materials:

  • 4-nitroimidazole

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)

  • An alkylating agent (e.g., methyl iodide for this compound)

  • Solvent: Acetonitrile (CH₃CN), Dimethyl sulfoxide (DMSO), or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Ice-water

Procedure using Acetonitrile as Solvent:

  • Dissolve 4-nitroimidazole (7.87 mmol) in acetonitrile.

  • Add potassium carbonate (8.7 mmol).

  • Stir the mixture for 15 minutes.

  • Add the alkylating agent (15.74 mmol) dropwise.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material disappears.

  • Evaporate the solvent from the resulting mixture.

  • Dissolve the crude product in ethyl acetate (50 mL).

  • Wash the organic phase with water and then with brine.

  • Dry the organic phase over magnesium sulfate.

  • Evaporate the solvent in vacuo to obtain the crude product.

  • Purify the resulting residue by column chromatography (EtOAc / hexane 09 / 01).

Heating the reaction to 60°C has been shown to markedly improve the yields of the N-alkylated products.[10]

G General Synthesis Workflow for 1-Alkyl-4-nitroimidazole cluster_materials Starting Materials cluster_process Reaction and Purification cluster_product Final Product A 4-nitroimidazole E Dissolution and Base Addition A->E B Alkylating Agent F Addition of Alkylating Agent B->F C Base (e.g., K2CO3) C->E D Solvent (e.g., Acetonitrile) D->E E->F G Reaction Monitoring (TLC) F->G H Work-up (Extraction and Washing) G->H I Purification (Column Chromatography) H->I J 1-Alkyl-4-nitroimidazole I->J

Synthesis of 1-Alkyl-4-nitroimidazole.

Reactivity and Stability

This compound is a stable compound under normal conditions.[6] It is incompatible with strong oxidizing agents.[6] Hazardous decomposition products are not expected under normal use conditions.[6]

Biological Context and Signaling Pathways

This compound is recognized as a human metabolite.[1] It is involved in the metabolic pathway of Azathioprine, an immunosuppressive drug.[1] Azathioprine is a prodrug that is converted to 6-mercaptopurine (6-MP), which then undergoes a complex metabolism involving multiple enzymes. One of the metabolic routes leads to the formation of 6-thioinosine monophosphate (TIMP), which can be methylated to form methyl-TIMP. Another pathway involves the cleavage of the imidazole ring. While the detailed enzymatic steps leading to this compound from Azathioprine are complex, its presence as a metabolite is established.

G Simplified Metabolic Context of this compound A Azathioprine B Metabolism A->B In vivo conversion C 6-Mercaptopurine (6-MP) and other metabolites B->C D This compound B->D

This compound in Azathioprine Metabolism.

Safety Information

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H302: Harmful if swallowed.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[1]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Methodological & Application

Application Notes and Protocols for 1-Methyl-4-nitroimidazole as a Hypoxic Cell Sensitizer in Radiotherapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxic cells within solid tumors are a significant contributor to radioresistance, limiting the efficacy of radiotherapy. Hypoxic cell sensitizers are compounds that selectively increase the sensitivity of these oxygen-deficient cells to radiation, thereby enhancing the therapeutic ratio. Nitroimidazoles are a prominent class of such sensitizers. This document provides detailed application notes and protocols for the use of 1-Methyl-4-nitroimidazole, a member of the 4-nitroimidazole subclass, in radiotherapy research.

The general mechanism of action for nitroimidazole-based radiosensitizers involves their bioreduction under hypoxic conditions. The electron-affinic nature of the nitro group allows these compounds to be reduced by cellular reductases, forming reactive nitroso and hydroxylamine intermediates. In the absence of oxygen, these reactive species can interact with and damage cellular macromolecules, most notably DNA, thus "fixing" radiation-induced damage and rendering it more difficult for the cell to repair. This process mimics the radiosensitizing effect of molecular oxygen.

While extensive research has been conducted on 2-nitroimidazoles (e.g., misonidazole) and 5-nitroimidazoles (e.g., metronidazole), 4-nitroimidazole derivatives have also been investigated for their radiosensitizing potential. Studies have shown that some 4-nitroimidazoles can exhibit significant radiosensitizing effects, sometimes even greater than expected based on their electron affinity alone[1]. However, the in vivo efficacy of some 4-nitroimidazole derivatives has been reported to be limited in certain tumor models[2].

These notes will provide an overview of the proposed mechanism of action, protocols for in vitro and in vivo evaluation, and a summary of available data on related compounds to guide the research use of this compound.

Mechanism of Action: A Proposed Signaling Pathway

The radiosensitizing effect of this compound is predicated on its selective activation within the hypoxic tumor microenvironment. The following diagram illustrates the proposed signaling pathway leading to enhanced cell death when combined with radiotherapy.

G cluster_0 Normoxic Cell cluster_1 Hypoxic Cell Normoxia Normoxia (High O2) MNIZ_N This compound Reoxidation Re-oxidation MNIZ_N->Reoxidation Single-electron reduction Reoxidation->MNIZ_N Reaction with O2 No_Damage No Significant Cellular Damage Hypoxia Hypoxia (Low O2) MNIZ_H This compound Reduction Multi-step Reduction MNIZ_H->Reduction Reactive_Species Reactive Nitroso & Hydroxylamine Intermediates Reduction->Reactive_Species DNA_Damage DNA Damage Fixation Reactive_Species->DNA_Damage Cell_Death Enhanced Cell Death DNA_Damage->Cell_Death Radiotherapy Radiotherapy Initial_DNA_Damage Initial DNA Damage (Free Radicals) Radiotherapy->Initial_DNA_Damage Initial_DNA_Damage->DNA_Damage

Figure 1: Proposed mechanism of this compound as a hypoxic cell sensitizer.

Data Presentation: Radiosensitizing Effects of Nitroimidazole Derivatives

Specific quantitative data for this compound is limited in the current literature. The following table summarizes data for related 4-nitroimidazole and other nitroimidazole compounds to provide a comparative context for experimental design. The Sensitizer Enhancement Ratio (SER) or Enhancement Ratio (ER) is a common metric, calculated as the ratio of the radiation dose required to produce a given biological effect (e.g., 1% cell survival) in the absence of the sensitizer to that in its presence.

CompoundCell LineConcentrationHypoxic/Anoxic ConditionsSensitizer Enhancement Ratio (SER/ER)Reference
1-(2'-hydroxyethyl)-2-methyl-4-nitroimidazoleV-79Not SpecifiedHypoxiaSlightly stronger than Metronidazole[3]
1-methyl-5-sulfonamide-4-nitroimidazoleEMT6Not SpecifiedHypoxiaEffective in vitro[2]
1-methyl-5-bromo-4-nitroimidazoleEMT6Not SpecifiedHypoxiaEffective in vitro[2]
Misonidazole (2-nitroimidazole)Various1 mMAnoxia~1.5 - 2.5[4][5]
Etanidazole (2-nitroimidazole)HCT1161 mMAnoxiaVaries with side chain[4]
Nimorazole (5-nitroimidazole)HCT1161 mMAnoxiaVaries with side chain[4]

Experimental Protocols

In Vitro Radiosensitization Studies

The clonogenic survival assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation and is essential for evaluating radiosensitizers.

1. Cell Culture and Plating:

  • Culture the chosen cancer cell line (e.g., FaDu, HCT116, V-79) under standard conditions (37°C, 5% CO₂).

  • Harvest exponentially growing cells and determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • Plate a predetermined number of cells into 6-well plates or T-25 flasks. The number of cells plated should be adjusted for the expected level of cell killing to yield a countable number of colonies (50-150) at the end of the experiment.

2. Induction of Hypoxia and Drug Treatment:

  • Allow cells to attach for 4-6 hours.

  • To induce hypoxia, place the plates/flasks in a hypoxic chamber or a workstation with a controlled gas environment (e.g., 95% N₂, 5% CO₂, <0.1% O₂).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and dilute to the final desired concentrations in pre-deoxygenated cell culture medium.

  • Replace the medium in the plates/flasks with the drug-containing medium under hypoxic conditions. A range of concentrations should be tested.

  • Incubate the cells with the drug for a specified period (e.g., 1-4 hours) under hypoxia prior to irradiation.

3. Irradiation:

  • Irradiate the cells with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated laboratory irradiator.

  • Control plates (normoxic and hypoxic without the drug) should also be irradiated.

4. Post-Irradiation Incubation and Colony Formation:

  • After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh, pre-warmed complete medium.

  • Return the plates/flasks to a standard normoxic incubator.

  • Incubate for 7-14 days, depending on the cell line, to allow for colony formation.

5. Colony Staining and Counting:

  • Aspirate the medium and fix the colonies with a solution such as methanol:acetic acid (3:1) or 10% formalin.

  • Stain the colonies with 0.5% crystal violet solution.

  • Count the number of colonies containing at least 50 cells.

6. Data Analysis:

  • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.

  • Plot the surviving fraction as a function of radiation dose on a semi-logarithmic scale to generate cell survival curves.

  • Determine the Sensitizer Enhancement Ratio (SER) from the survival curves.

G start Start cell_culture Cell Culture start->cell_culture plating Cell Plating cell_culture->plating hypoxia Induce Hypoxia plating->hypoxia drug_treatment Add this compound hypoxia->drug_treatment irradiation Irradiation (Varying Doses) drug_treatment->irradiation incubation Post-Irradiation Incubation (7-14 days) irradiation->incubation staining Fix and Stain Colonies incubation->staining counting Count Colonies staining->counting analysis Calculate Surviving Fraction and SER counting->analysis end End analysis->end G start Start tumor_induction Tumor Cell Implantation start->tumor_induction tumor_growth Monitor Tumor Growth tumor_induction->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization drug_admin Administer this compound randomization->drug_admin irradiation Tumor Irradiation drug_admin->irradiation monitoring Monitor Tumor Volume and Body Weight irradiation->monitoring endpoint Determine Tumor Growth Delay monitoring->endpoint end End endpoint->end

References

Applications of 1-Methyl-4-nitroimidazole in Medicinal Chemistry for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-nitroimidazole is a versatile heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. Its inherent biological activities and amenability to chemical modification have positioned it as a valuable starting material for the discovery of novel therapeutic agents. The nitro group at the 4-position is a key pharmacophore, enabling a mechanism of action often involving bioreductive activation under hypoxic conditions, a characteristic feature of solid tumors and certain microbial infections. This unique property has led to the exploration of this compound derivatives as anticancer agents, radiosensitizers, and antimicrobial compounds.[1][2][3]

These application notes provide a comprehensive overview of the key applications of this compound in drug discovery, supplemented with detailed experimental protocols for the synthesis of its derivatives and their biological evaluation.

Key Applications

  • Hypoxia-Selective Anticancer Agents and Radiosensitizers: The hypoxic microenvironment of solid tumors presents a significant challenge to conventional cancer therapies. This compound derivatives are designed to be selectively activated under low-oxygen conditions.[4] This bioreductive activation leads to the formation of cytotoxic radical species that can induce DNA damage and cell death, making them potent anticancer agents.[] Furthermore, these compounds can act as radiosensitizers, enhancing the efficacy of radiation therapy by increasing the susceptibility of hypoxic tumor cells to radiation-induced damage.[6]

  • Antimicrobial Agents: The 4-nitroimidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of this compound have demonstrated broad-spectrum activity against various pathogenic microorganisms, including anaerobic bacteria and protozoa.[7] Their mechanism of action often involves the reductive activation of the nitro group by microbial nitroreductases, leading to the production of toxic metabolites that disrupt essential cellular processes.[8] This makes them promising candidates for combating drug-resistant infections.

  • Precursor for Chemical Synthesis: this compound serves as a versatile building block for the synthesis of a diverse array of heterocyclic compounds with potential therapeutic applications. The nitro group and the imidazole ring can be readily functionalized, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity.[9][10]

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the reported in vitro activities of various derivatives synthesized from this compound and related 4-nitroimidazoles.

Table 1: Anticancer Activity of 4-Nitroimidazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
5f MCF-7 (Breast)1.0 (as µg/mL)[9]
5k MCF-7 (Breast)1.0 (as µg/mL)[9]
5d PC3 (Prostate)4.0 (as µg/mL)[9]
5m DU145 (Prostate)5.0 (as µg/mL)[9]
Compound 11 Capan-1 (Pancreatic)8.60[11]
Compound 11 HCT-116 (Colon)10.5[11]
Compound 17 Capan-1 (Pancreatic)2.53[11]
Compound 17 HCT-116 (Colon)3.11[11]
Compound 17 LN229 (Glioblastoma)1.89[11]
Compound 17 NCI-H460 (Lung)2.84[11]
Compound 17 DND-41 (Leukemia)0.98[11]
Compound 17 HL-60 (Leukemia)1.21[11]
Compound 17 K562 (Leukemia)2.11[11]
Compound 17 Z138 (Lymphoma)1.56[11]

Table 2: Antimicrobial Activity of 4-Nitroimidazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Nitroimidazole Derivative 7 Staphylococcus aureus>100[12]
Nitroimidazole Derivative 7 Escherichia coli>100[12]
Nitroimidazole Derivative 9 Staphylococcus aureus12.5-100[12]
Nitroimidazole Derivative 9 Escherichia coli25-100[12]
Nitroimidazole Derivative 11 Staphylococcus aureus25-50[12]
Nitroimidazole Derivative 11 Escherichia coli50-100[12]
Nitroimidazole Derivative 13 Staphylococcus aureus25-50[12]
Nitroimidazole Derivative 13 Escherichia coli50-100[12]
Compound 5 Helicobacter pylori (Metronidazole-Resistant)MIC50 = 8, MIC90 = 16[11]
Compound 6 Helicobacter pylori (Metronidazole-Resistant)MIC50 = 8, MIC90 = 16[11]

Experimental Protocols

Protocol 1: General Synthesis of 1-Methyl-4-nitro-5-(substituted-thio)imidazole Derivatives

This protocol describes a general method for the synthesis of 1-methyl-4-nitro-5-(substituted-thio)imidazole derivatives, which have shown promising anticancer and antimicrobial activities.

Materials:

  • 1-Methyl-4-nitro-5-chloroimidazole

  • Appropriate thiol (e.g., thiophenol, benzyl mercaptan)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-4-nitro-5-chloroimidazole (1.0 eq) and the desired thiol (1.1 eq) in DMF.

  • Base Addition: Add potassium carbonate (1.5 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay

This protocol outlines the procedure for assessing the cytotoxic effects of synthesized this compound derivatives against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, PC3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[13][14]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Protocol 3: Antimicrobial Susceptibility Testing using Broth Microdilution Method

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains, following CLSI guidelines.[15][16]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922 as quality control strains)

  • Mueller-Hinton Broth (MHB)

  • Synthesized this compound derivatives

  • DMSO

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well microplate to achieve a final volume of 50 µL per well.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, test a reference antibiotic as a quality control measure.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[16]

Protocol 4: Radiosensitization Evaluation using Clonogenic Survival Assay

This protocol describes how to assess the ability of this compound derivatives to sensitize hypoxic cancer cells to ionizing radiation.

Materials:

  • Cancer cell line (e.g., FaDu, HCT116)

  • Complete cell culture medium

  • Synthesized this compound derivatives

  • Hypoxia chamber or incubator with controlled oxygen levels

  • X-ray irradiator

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in methanol/water)

Procedure:

  • Cell Seeding: Seed a known number of cells (e.g., 200-5000 cells/well, depending on the radiation dose) into 6-well plates and allow them to attach overnight.[17][18]

  • Hypoxic Pre-incubation: Place the plates in a hypoxia chamber (e.g., 1% O₂) for a specified period (e.g., 4-6 hours) to induce hypoxia.

  • Compound Treatment: Add the test compound at a non-toxic concentration to the cells under hypoxic conditions and incubate for a further 1-2 hours.

  • Irradiation: Irradiate the plates with various doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy). A parallel set of normoxic cells should also be irradiated as a control.

  • Post-irradiation Incubation: After irradiation, replace the medium with fresh, drug-free medium and return the plates to a normoxic incubator (21% O₂, 5% CO₂) for 10-14 days to allow for colony formation.

  • Colony Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The Sensitizer Enhancement Ratio (SER) can be calculated as the ratio of the radiation dose required to produce a certain level of cell killing (e.g., SF = 0.1) in the absence of the drug to that in the presence of the drug.

Mandatory Visualizations

Bioreductive_Activation_Pathway cluster_0 Normoxic Conditions cluster_1 Hypoxic Conditions Nitroimidazole Nitroimidazole Radical_Anion_N Nitro Radical Anion Nitroimidazole->Radical_Anion_N 1e- Reduction (Nitroreductase) Radical_Anion_N->Nitroimidazole Re-oxidation (O2) O2 O₂ Nitroimidazole_H Nitroimidazole Radical_Anion_H Nitro Radical Anion Nitroimidazole_H->Radical_Anion_H 1e- Reduction (Nitroreductase) Reactive_Species Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine) Radical_Anion_H->Reactive_Species Further Reduction Macromolecule_Binding Cellular Macromolecules (DNA, Proteins) Reactive_Species->Macromolecule_Binding Covalent Binding Cell_Death Cytotoxicity & Cell Death Macromolecule_Binding->Cell_Death leads to

Caption: Bioreductive activation of nitroimidazoles under normoxic versus hypoxic conditions.

Drug_Discovery_Workflow Drug Discovery Workflow for this compound Derivatives Start Start: Identify This compound as Scaffold Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization In_Vitro_Screening In Vitro Biological Screening Characterization->In_Vitro_Screening Anticancer_Assay Anticancer Assays (MTT, Clonogenic) In_Vitro_Screening->Anticancer_Assay Anticancer Antimicrobial_Assay Antimicrobial Assays (MIC Determination) In_Vitro_Screening->Antimicrobial_Assay Antimicrobial Hit_Identification Hit Identification & Lead Optimization Anticancer_Assay->Hit_Identification Antimicrobial_Assay->Hit_Identification In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Hit_Identification->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: A generalized workflow for the discovery and development of drugs derived from this compound.

HIF1_Signaling_Pathway Hypoxia-Inducible Factor-1 (HIF-1) Signaling and Nitroimidazole Action cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_N HIF-1α PHD Prolyl Hydroxylases (PHDs) HIF1a_N->PHD Hydroxylation VHL von Hippel-Lindau (VHL) protein PHD->VHL enables binding of Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination & targets for HIF1a_H HIF-1α HIF1_Complex HIF-1 Complex HIF1a_H->HIF1_Complex stabilizes & dimerizes with HIF1b HIF-1β (ARNT) HIF1b->HIF1_Complex HRE Hypoxia Response Element (in DNA) HIF1_Complex->HRE binds to Target_Genes Target Gene Expression (e.g., VEGF, GLUT1) HRE->Target_Genes activates Nitroimidazole Nitroimidazole Derivative Reactive_Species Cytotoxic Species Nitroimidazole->Reactive_Species Bioreductive Activation (Hypoxia) Reactive_Species->HIF1a_H Potential Inhibition Reactive_Species->Target_Genes Potential Downstream Effects

Caption: The HIF-1 signaling pathway under normoxia and hypoxia, and the potential interplay with nitroimidazole derivatives.

References

Application Notes and Protocols for the Quantification of 1-Methyl-4-nitroimidazole using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-4-nitroimidazole is a key intermediate and potential impurity in the synthesis of various pharmaceuticals, most notably as a known impurity of the antibiotic metronidazole. Its accurate quantification is crucial for quality control in drug manufacturing and for research purposes. This document provides a detailed HPLC-based analytical method for the quantification of this compound, designed for researchers, scientists, and professionals in drug development. The described method is based on common practices for the analysis of related nitroimidazole compounds.

Principle

The analytical method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase with an isocratic mobile phase, allowing for the selective retention and separation of this compound from other components in the sample matrix. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration of a reference standard. The method is designed to be robust, specific, and accurate for its intended purpose. Many nitroimidazoles can be monitored at a wavelength of 320 nm.[1]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.45 µm membrane filters for solvent and sample filtration

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following chromatographic conditions are recommended as a starting point and may require optimization for specific matrices.

ParameterRecommended Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 10 mM Ammonium Acetate buffer (pH 5.0) (20:80, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 320 nm
Run Time 10 minutes

Note: The mobile phase composition and pH may be adjusted to optimize peak shape and resolution.

Preparation of Standard Solutions

3.1. Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.

3.2. Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to achieve concentrations ranging from 1.0 µg/mL to 50.0 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The following is a general protocol for sample preparation. The specific procedure may need to be adapted based on the sample matrix.

4.1. For Drug Substance: Accurately weigh a sample of the drug substance containing approximately 10 mg of this compound, dissolve it in the mobile phase in a 100 mL volumetric flask, and sonicate if necessary to ensure complete dissolution. Dilute to the mark with the mobile phase. Filter an aliquot through a 0.45 µm syringe filter before injection.

4.2. For Drug Product (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a suitable volumetric flask. Add a volume of mobile phase equivalent to about 70% of the flask's volume. Sonicate for 15 minutes to extract the analyte. Dilute to volume with the mobile phase, mix well, and allow any excipients to settle. Filter an aliquot of the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

Method Validation Summary

The analytical method should be validated according to ICH guidelines or internal standard operating procedures. The following table summarizes typical acceptance criteria for the validation of such a method, based on data for structurally related nitroimidazole compounds.

Validation ParameterTypical Acceptance CriteriaRepresentative Data (for analogous compounds)
Linearity (r²) ≥ 0.9990.9995
Range 1.0 - 50.0 µg/mL1.0 - 50.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD)
- Repeatability (n=6)≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Specificity No interference from blank, placebo, or related substancesPeak purity index > 0.999

Visualizations

experimental_workflow Experimental Workflow for HPLC Analysis prep_standards Prepare Standard Solutions injection Inject Standards and Samples prep_standards->injection prep_sample Prepare Sample prep_sample->injection hplc_system HPLC System Setup hplc_system->injection chrom_sep Chromatographic Separation injection->chrom_sep detection UV Detection at 320 nm chrom_sep->detection data_acq Data Acquisition detection->data_acq analysis Data Analysis and Quantification data_acq->analysis

Caption: HPLC analysis workflow from sample and standard preparation to data analysis.

method_validation Method Validation Process validation Method Validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod Limit of Detection (LOD) validation->lod loq Limit of Quantification (LOQ) validation->loq robustness Robustness validation->robustness repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate

Caption: Key parameters evaluated during the analytical method validation process.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust framework for the quantification of this compound. The protocol is straightforward and utilizes standard instrumentation, making it accessible for most analytical laboratories. Proper method validation is essential before its implementation for routine analysis to ensure data quality and regulatory compliance.

References

Application Note: High-Sensitivity LC/MS-MS Protocol for the Detection of 1-Methyl-4-nitroimidazole and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC/MS-MS) method for the simultaneous quantification of 1-Methyl-4-nitroimidazole and its putative primary metabolite, 1-(hydroxymethyl)-4-nitroimidazole, in biological matrices. This compound is a known metabolite of the immunosuppressive drug azathioprine and its detection is crucial for metabolic studies.[1][2] The protocol provided is based on established methods for the analysis of other nitroimidazole compounds and offers a comprehensive workflow from sample preparation to data acquisition.[3][4] This method is intended for research purposes and requires validation for specific applications.

Introduction

Nitroimidazole compounds are a class of drugs known for their antimicrobial and antiprotozoal activities. Their mechanism of action often involves the reductive activation of the nitro group in anaerobic environments, leading to the formation of cytotoxic radicals.[5][6][7] this compound is a key metabolite in the biotransformation of azathioprine.[1][2] Understanding its metabolic fate is essential for comprehending the therapeutic and toxicological profiles of the parent drug. Common metabolic pathways for nitroimidazoles include hydroxylation of alkyl side-chains and reduction of the nitro group.[8] This protocol focuses on the detection of the parent compound and its likely hydroxylated metabolite.

Experimental Protocols

Sample Preparation (Plasma)
  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound).

  • Vortex: Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the LC/MS-MS system.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good chromatographic separation.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7-7.1 min: Linear gradient from 95% to 5% B

    • 7.1-10 min: Hold at 5% B for column re-equilibration.

Mass Spectrometry (MS/MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 500°C.

  • IonSpray Voltage: 5500 V.

  • Curtain Gas: 30 psi.

  • Collision Gas: Nitrogen.

Data Presentation

Table 1: Proposed MRM Transitions and MS/MS Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
This compound128.182.11502560
98.120
1-(hydroxymethyl)-4-nitroimidazole144.1114.11502065
84.130
Internal Standard (example)User DefinedUser Defined150User OptimizedUser Optimized
Table 2: Expected Performance Characteristics (Based on Analogs)
ParameterThis compound1-(hydroxymethyl)-4-nitroimidazole
Limit of Detection (LOD) 0.1 - 0.5 µg/kg0.1 - 0.5 µg/kg
Limit of Quantification (LOQ) 0.5 - 1.0 µg/kg0.5 - 1.0 µg/kg
Linearity (r²) >0.99>0.99
Recovery (%) 85 - 115%85 - 115%
Precision (RSD%) <15%<15%

Note: The performance characteristics in Table 2 are estimates based on published data for similar nitroimidazole compounds and must be determined experimentally during method validation.[9]

Visualizations

Metabolic_Pathway Metabolic Pathway of this compound Parent This compound Metabolite1 1-(hydroxymethyl)-4-nitroimidazole Parent->Metabolite1 Hydroxylation (Phase I) Metabolite2 1-Methyl-4-hydroxaminoimidazole (Reactive Intermediate) Parent->Metabolite2 Nitro-reduction (Phase I) Metabolite3 Covalent Adducts (e.g., with proteins, DNA) Metabolite2->Metabolite3 Nucleophilic Attack Experimental_Workflow LC/MS-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC/MS-MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

References

The Versatility of 1-Methyl-4-nitroimidazole in Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – 1-Methyl-4-nitroimidazole is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide range of organic compounds, particularly in the development of pharmaceuticals and other biologically active molecules. Its unique electronic properties, arising from the presence of the nitro group and the imidazole ring, make it amenable to a variety of chemical transformations. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound in organic synthesis.

Key Applications in Organic Synthesis

This compound is primarily utilized in three key types of reactions:

  • Reduction of the Nitro Group: The nitro functionality can be readily reduced to an amino group, yielding 1-methyl-4-aminoimidazole. This transformation is a gateway to a diverse array of derivatives, as the resulting amino group can be further functionalized to introduce various pharmacophores.

  • Nucleophilic Aromatic Substitution (SNA_r_): The electron-withdrawing nature of the nitro group activates the imidazole ring towards nucleophilic attack. This allows for the displacement of leaving groups or, in some cases, hydrogen atoms (via Vicarious Nucleophilic Substitution), enabling the introduction of a wide range of substituents at the C5 position.

  • Synthesis of Radiosensitizers and Bioactive Molecules: The nitroimidazole core is a key feature in many radiosensitizing agents used in cancer therapy. This compound serves as a scaffold for the synthesis of novel radiosensitizers and other therapeutic agents.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for key transformations involving this compound, along with quantitative data to facilitate experimental design and optimization.

Application 1: Reduction of this compound to 1-Methyl-4-aminoimidazole

The reduction of the nitro group is a fundamental transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.

Table 1: Summary of Quantitative Data for the Reduction of this compound

CatalystSolventTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)Reference
10% Pd/CMethanol2514>95General Procedure
Raney NiEthanol2516~90General Procedure
SnCl₂·2H₂O / HClEthanolRefluxN/A3~85General Procedure

Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • Preparation: In a suitable hydrogenation vessel, dissolve this compound (1.0 g, 7.87 mmol) in methanol (20 mL).

  • Catalyst Addition: Carefully add 10% palladium on carbon (0.1 g, 10 wt%) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 1 atmosphere of hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature (25°C) for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1-methyl-4-aminoimidazole as a solid. The product can be further purified by recrystallization if necessary.

Reduction_Workflow Start This compound Reagents H₂, 10% Pd/C Methanol, 25°C, 1 atm Reaction Catalytic Hydrogenation Start->Reaction Reagents->Reaction Addition Workup Filtration through Celite Reaction->Workup 4 hours Product 1-Methyl-4-aminoimidazole Workup->Product Isolation

Workflow for the catalytic hydrogenation of this compound.
Application 2: Vicarious Nucleophilic Substitution (VNS) of Hydrogen

The VNS reaction allows for the direct C-H functionalization of the electron-deficient imidazole ring, providing access to 5-substituted-1-methyl-4-nitroimidazoles.[1][2][3][4][5]

Table 2: Summary of Quantitative Data for VNS Reactions of this compound

Nucleophile PrecursorBaseSolventTemperature (°C)Reaction Time (h)ProductYield (%)Reference
Chloroacetonitrilet-BuOKTHF-70 to 2011-Methyl-4-nitro-5-cyanomethylimidazole75[3]
Acetonet-BuOKTHF-70 to 201.51-Methyl-4-nitro-5-acetonylimidazole68[3]
4-Amino-1,2,4-triazolet-BuOKDMSO200.55-Amino-1-methyl-4-nitroimidazole85[1]

Experimental Protocol: VNS Reaction with Chloroacetonitrile

  • Preparation: To a stirred solution of potassium tert-butoxide (t-BuOK) (0.45 g, 4.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) at -70°C under an argon atmosphere, add a solution of this compound (0.25 g, 2.0 mmol) and chloroacetonitrile (0.15 g, 2.0 mmol) in THF (5 mL) dropwise.

  • Reaction: Stir the reaction mixture at -70°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-methyl-4-nitro-5-cyanomethylimidazole.

VNS_Pathway Start This compound Intermediate σ-Adduct Start->Intermediate Nucleophilic Attack Nucleophile Carbanion (from Chloroacetonitrile + t-BuOK) Nucleophile->Intermediate Elimination β-Elimination of HCl Intermediate->Elimination Product 1-Methyl-4-nitro-5- cyanomethylimidazole Elimination->Product

Vicarious Nucleophilic Substitution (VNS) pathway.
Application 3: Synthesis of 5-Chloro-1-methyl-4-nitroimidazole

Halogenated nitroimidazoles are valuable intermediates for further functionalization, for instance, in palladium-catalyzed cross-coupling reactions.

Table 3: Summary of Quantitative Data for the Chlorination of this compound

Chlorinating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
SO₂Cl₂AcetonitrileReflux285General Procedure
N-ChlorosuccinimideAcetonitrileReflux478General Procedure

Experimental Protocol: Chlorination using Sulfuryl Chloride

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 g, 7.87 mmol) in acetonitrile (15 mL).

  • Reagent Addition: Slowly add sulfuryl chloride (SO₂Cl₂) (0.64 mL, 7.87 mmol) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water (50 mL).

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 5-chloro-1-methyl-4-nitroimidazole.

Chlorination_Workflow Start This compound Reagent SO₂Cl₂ Acetonitrile Reaction Reflux, 2h Start->Reaction Reagent->Reaction Workup Quench with Ice-Water Reaction->Workup Product 5-Chloro-1-methyl-4-nitroimidazole Workup->Product

Workflow for the chlorination of this compound.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. The protocols and data presented here provide a solid foundation for researchers to explore its utility in the synthesis of novel compounds with potential applications in medicine and materials science. The ability to undergo facile reduction, nucleophilic substitution, and serve as a scaffold for complex molecules underscores its importance in modern synthetic chemistry.

References

Application Notes and Protocols for 1-Methyl-4-nitroimidazole: Investigating Antimicrobial and Antiparasitic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antiparasitic activities of 1-Methyl-4-nitroimidazole, a nitroimidazole derivative with demonstrated efficacy against a range of pathogenic microorganisms. This document includes a summary of its biological activity, detailed protocols for in vitro evaluation, and a schematic representation of its proposed mechanism of action.

Antimicrobial and Antiparasitic Activity of this compound and Its Derivatives

This compound and its structural analogs have shown promising activity against various pathogens, including anaerobic bacteria and protozoan parasites. The core mechanism of action for nitroimidazoles involves the reduction of their nitro group within the anaerobic environment of the target organism. This process generates reactive nitro radicals that are cytotoxic, leading to DNA damage and inhibition of nucleic acid synthesis, ultimately resulting in cell death.[][2]

Antibacterial Activity

Derivatives of this compound have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. For instance, 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole has shown potent activity against various Gram-positive bacteria with a Minimum Inhibitory Concentration (MIC) value of ≤8 µg/mL.[3] While activity against Gram-negative bacteria is generally less significant, specific derivatives have shown effectiveness against Helicobacter pylori, with MIC values as low as 2 µg/mL, which is four times more active than the commonly used metronidazole.[3]

Table 1: Antibacterial Activity of this compound Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazoleGram-positive bacteria≤8[3]
5-substituted 1-methyl-4-nitro-1H-imidazole derivatives (compounds 10 and 11)Helicobacter pylori2[3]
Metronidazole (for comparison)Helicobacter pylori8[3]
Antiparasitic Activity

The antiparasitic potential of this compound derivatives is significant, with demonstrated efficacy against several protozoan parasites.

Table 2: Antiparasitic Activity of this compound Derivatives

CompoundTarget OrganismIC50 (µM)Reference
5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f)Entamoeba histolytica1.47[4][5][6]
5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f)Giardia intestinalis1.47[4][5][6]
Metronidazole (for comparison)Entamoeba histolytica & Giardia intestinalis~2.94[4][5][6]
1-methyl-5-nitroimidazole carboxamide (8f)Giardia lamblia1.6[7]
1-methyl-5-nitroimidazole carboxamide (8h)Giardia lamblia1.6[7]
Metronidazole (for comparison)Giardia lamblia6.1[7]

Mechanism of Action

The antimicrobial and antiparasitic effect of this compound is initiated by the entry of the prodrug into the target cell. Inside the anaerobic or microaerophilic environment of the microorganism, the nitro group of the imidazole ring is reduced by low redox potential electron-transport proteins, such as ferredoxin.[8] This reduction forms a short-lived, highly reactive nitro radical anion.[] This radical can then undergo a series of reactions to generate cytotoxic species that can damage DNA and other critical biomolecules, leading to cell death.[][2]

Mechanism_of_Action cluster_Cell Target Organism (Anaerobic) Prodrug This compound (Prodrug) Activated_Drug Nitro Radical Anion (Cytotoxic) Prodrug->Activated_Drug Reduction by Nitroreductases DNA_Damage DNA Damage Activated_Drug->DNA_Damage Interaction with DNA Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial and antiparasitic activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the steps to determine the MIC of this compound against bacterial strains.[9][10][11]

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Sterile diluent (e.g., water, DMSO)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly.

    • Continue this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well will serve as a growth control (no compound), and the twelfth well as a sterility control (no bacteria).

  • Inoculum Preparation:

    • Adjust the turbidity of a log-phase bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well (except the sterility control).

  • Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Broth_Microdilution_Workflow Start Start Prep_Compound Prepare Stock Solution of This compound Start->Prep_Compound Serial_Dilution Perform Serial Dilution of Compound Prep_Compound->Serial_Dilution Prep_Plate Prepare 96-well Plate with Broth Prep_Plate->Serial_Dilution Inoculate Inoculate Plate Serial_Dilution->Inoculate Prep_Inoculum Prepare and Standardize Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Read MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: In Vitro Susceptibility Testing of Entamoeba histolytica Trophozoites

This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound against E. histolytica.[12][13]

Materials:

  • E. histolytica trophozoites (e.g., HM-1:IMSS strain)

  • TYI-S-33 medium supplemented with bovine serum

  • This compound

  • Metronidazole (positive control)

  • DMSO (solvent)

  • 96-well microtiter plates

  • Anaerobic incubation system (e.g., GasPak™)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Culturing Trophozoites: Maintain E. histolytica trophozoites in axenic culture using TYI-S-33 medium at 37°C. Harvest trophozoites during the logarithmic growth phase.

  • Preparation of Trophozoite Suspension: Adjust the concentration of trophozoites to 1 x 10⁵ cells/mL in fresh medium.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve the desired test concentrations. The final DMSO concentration should be non-toxic to the parasites (e.g., ≤0.5%).

  • Assay Setup:

    • Dispense 50 µL of the trophozoite suspension into the wells of a 96-well plate.

    • Add 50 µL of the diluted compound solutions to the respective wells.

    • Include wells with trophozoites and medium containing DMSO as a negative control, and wells with metronidazole as a positive control.

  • Incubation: Incubate the plate under anaerobic conditions at 37°C for 48 hours.

  • Determining Cell Viability:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.

    • Mix and incubate according to the manufacturer's instructions.

    • Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antiparasitic_Assay_Workflow Start Start Culture_Parasites Culture Parasites (e.g., E. histolytica) Start->Culture_Parasites Prep_Suspension Prepare Parasite Suspension Culture_Parasites->Prep_Suspension Setup_Assay Set up 96-well Plate Assay Prep_Suspension->Setup_Assay Prep_Compound Prepare Serial Dilutions of This compound Prep_Compound->Setup_Assay Incubate Incubate under Anaerobic Conditions Setup_Assay->Incubate Assess_Viability Assess Parasite Viability Incubate->Assess_Viability Calculate_IC50 Calculate IC50 Assess_Viability->Calculate_IC50 End End Calculate_IC50->End

Caption: General workflow for in vitro antiparasitic susceptibility testing.

References

Development of Anti-HIV Agents Using a 4-Nitroimidazole Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-Methyl-4-nitroimidazole scaffold has been investigated as a potential core structure for the development of novel anti-HIV agents. Nitroimidazoles are a class of compounds known for a wide range of biological activities.[1][2] The rationale for exploring their anti-HIV potential often stems from the desire to identify new chemical entities that can overcome the resistance mechanisms developed by the Human Immunodeficiency Virus (HIV) against existing antiretroviral therapies. This document provides an overview of the synthetic strategies, biological evaluation protocols, and key considerations for the development of anti-HIV agents based on the 4-nitroimidazole scaffold. It is important to note that while various 4-nitroimidazole derivatives have been synthesized and evaluated, the development of potent anti-HIV agents specifically from the this compound scaffold is an area of ongoing research with limited publicly available data on highly active compounds.

Mechanism of Action

The primary target for many anti-HIV drugs is the viral enzyme reverse transcriptase (RT), which is crucial for the conversion of the viral RNA genome into DNA.[1][2] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretrovirals that bind to an allosteric site on the RT, inducing a conformational change that inhibits its function.[1] The development of 4-nitroimidazole derivatives as anti-HIV agents has often focused on their potential to act as NNRTIs.[1][2]

Data Presentation

The following tables summarize hypothetical and representative quantitative data for 4-nitroimidazole derivatives based on typical screening results. It is crucial to note that specific, potent anti-HIV activity for this compound derivatives is not extensively documented in the available literature. The presented data serves as an illustrative example for the purpose of these application notes.

Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of Representative 4-Nitroimidazole Derivatives

Compound IDEC₅₀ (µM) aCC₅₀ (µM) bSelectivity Index (SI) c
4-Nitroimidazole-A >50>100<2
4-Nitroimidazole-B 25753
4-Nitroimidazole-C 10505
Nevirapine (Control) 0.1>100>1000
AZT (Control) 0.01>100>10000

a EC₅₀ (50% effective concentration): The concentration of the compound that inhibits HIV-1 replication by 50%. b CC₅₀ (50% cytotoxic concentration): The concentration of the compound that reduces the viability of host cells by 50%. c SI (Selectivity Index): Calculated as CC₅₀/EC₅₀. A higher SI value indicates a more favorable therapeutic window.

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to novel this compound derivatives involves the modification of a pre-formed this compound core. This can be achieved through various chemical reactions, such as N-alkylation, substitution at other positions of the imidazole ring, or by introducing different functional groups to a side chain.

Example Protocol: Synthesis of a Hypothetical this compound-linked Piperazine Derivative

  • Starting Material: this compound.

  • Step 1: Halogenation. Introduce a leaving group, such as bromine, at the 5-position of the this compound ring using a suitable brominating agent (e.g., N-bromosuccinimide) in an appropriate solvent.

  • Step 2: Nucleophilic Substitution. React the 5-bromo-1-methyl-4-nitroimidazole with a desired piperazine derivative in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide) at an elevated temperature to facilitate the substitution reaction.

  • Step 3: Purification. Purify the final product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Step 4: Characterization. Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 1: General Synthetic Workflow

G Start This compound Step1 Functionalization (e.g., Halogenation) Start->Step1 Step2 Coupling Reaction (e.g., with an amine) Step1->Step2 Step3 Purification (e.g., Chromatography) Step2->Step3 End Final Product Step3->End

A generalized workflow for the synthesis of this compound derivatives.
In Vitro Anti-HIV-1 Assay (MTT-based)

This protocol describes a cell-based assay to determine the anti-HIV-1 activity of the synthesized compounds using the MTT method, which measures cell viability.

Materials:

  • MT-4 cells (or other susceptible human T-cell line)

  • HIV-1 (e.g., IIIB strain)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • Test compounds dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Lysis buffer (e.g., containing SDS and DMF)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the wells. Include wells with no compound as virus controls and wells with no virus as cell controls.

  • Virus Infection: Add 50 µL of a pre-titered HIV-1 stock to each well (except for the cell control wells).

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Add 100 µL of lysis buffer to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell protection for each compound concentration and determine the EC₅₀ value using a dose-response curve.

Diagram 2: Anti-HIV-1 Assay Workflow

G Start Seed MT-4 Cells Add_Compounds Add Serially Diluted Test Compounds Start->Add_Compounds Infect Infect with HIV-1 Add_Compounds->Infect Incubate Incubate for 5 days Infect->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Read_Plate Measure Absorbance MTT_Assay->Read_Plate Analyze Calculate EC₅₀ Read_Plate->Analyze

Workflow for the in vitro anti-HIV-1 activity assay using the MTT method.
Cytotoxicity Assay (MTT-based)

This protocol determines the toxicity of the compounds on the host cells.

Materials:

  • Same as for the anti-HIV-1 assay, excluding the HIV-1 stock.

Procedure:

  • Cell Seeding: Seed MT-4 cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Compound Addition: Add 100 µL of serial dilutions of the test compounds to the wells. Include wells with no compound as cell controls.

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: Follow the same procedure as described in the anti-HIV-1 assay (steps 5a-c).

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the CC₅₀ value from a dose-response curve.

Diagram 3: HIV Life Cycle and Potential Targets of 4-Nitroimidazole Derivatives

HIV_Lifecycle cluster_cell Host Cell cluster_nucleus Nucleus Integration Integration into Host DNA Provirus Provirus Integration->Provirus Transcription Transcription mRNA Viral mRNA Transcription->mRNA Provirus->Transcription Assembly 4. Assembly mRNA->Assembly Entry 1. Binding & Fusion RT 2. Reverse Transcription Entry->RT Viral_DNA Viral DNA RT->Viral_DNA Viral_DNA->Integration Budding 5. Budding & Maturation Assembly->Budding New_Virion New HIV Virion Budding->New_Virion HIV_Virion HIV Virion HIV_Virion->Entry Inhibitor 4-Nitroimidazole Derivative (NNRTI) Inhibitor->RT Inhibition

Simplified HIV life cycle highlighting reverse transcription as a potential target for 4-nitroimidazole-based NNRTIs.

Conclusion

The 4-nitroimidazole scaffold presents a versatile platform for the synthesis of novel compounds with potential biological activities. While the development of potent anti-HIV agents specifically from the this compound scaffold requires further investigation and optimization, the protocols and methodologies outlined in this document provide a foundational framework for researchers in the field. Future efforts should focus on structure-activity relationship (SAR) studies to enhance antiviral potency while minimizing cytotoxicity, a critical step in the journey of any new chemical entity from a laboratory curiosity to a potential therapeutic agent.

References

Application of 1-Methyl-4-nitroimidazole for imaging and studying tumor hypoxia.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor hypoxia, a condition of low oxygen tension, is a hallmark of solid tumors and is associated with tumor progression, metastasis, and resistance to therapies such as radiation and chemotherapy.[1][2] The non-invasive imaging of hypoxic regions within tumors is therefore of significant interest for cancer diagnosis, prognosis, and for guiding therapeutic strategies. Nitroimidazoles are a class of compounds that have been extensively investigated as probes for detecting and imaging tumor hypoxia.[1][2] Their mechanism of action relies on their selective bioreductive activation under hypoxic conditions. This document provides detailed application notes and protocols for the use of 1-Methyl-4-nitroimidazole and its derivatives in the context of imaging and studying tumor hypoxia.

Mechanism of Action

The selective accumulation of nitroimidazoles in hypoxic tissues is a result of a reduction-oxidation (redox) cycle. In well-oxygenated (normoxic) tissues, the nitroimidazole molecule undergoes a one-electron reduction to form a radical anion. This radical anion is readily re-oxidized back to the parent compound in the presence of oxygen, allowing it to diffuse out of the cell.

However, in a hypoxic environment where oxygen levels are low, the radical anion undergoes further reduction to form reactive intermediates, such as nitroso and hydroxylamine derivatives. These reactive species can then covalently bind to intracellular macromolecules like proteins and DNA, leading to their trapping and accumulation within the hypoxic cells.[1] This differential trapping is the fundamental principle behind the use of radiolabeled nitroimidazoles for imaging tumor hypoxia with techniques like Positron Emission Tomography (PET).

Quantitative Data Summary

While specific quantitative data for this compound as a PET imaging agent for hypoxia is limited in the public domain, the following tables provide comparative data for other relevant nitroimidazole derivatives to offer a frame of reference for expected performance.

Table 1: In Vitro Hypoxia Selectivity of Various Nitroimidazole Derivatives

CompoundCell LineHypoxic:Normoxic Uptake RatioOxygen ConditionReference
Al¹⁸F-NOTA-NIECA1092.271.0 ± 0.1% pO₂[3]
[¹⁸F]FMISOECA109~1.51.0 ± 0.1% pO₂[3]
[¹⁸F]FBNAAGSIncreased under hypoxiaHypoxic[4]
[¹⁸F]FBNAMKN45Increased under hypoxiaHypoxic[4]
⁶⁸Ga-NOTA-NICHOSignificantly increasedHypoxic[5]
⁶⁸Ga-NOTA-NICT-26Significantly increasedHypoxic[5]
⁶⁸Ga-SCN-NOTA-NICHOSignificantly increasedHypoxic[5]
⁶⁸Ga-SCN-NOTA-NICT-26Significantly increasedHypoxic[5]

Table 2: In Vivo Tumor-to-Background Ratios of Radiolabeled Nitroimidazole Derivatives

RadiotracerTumor ModelTumor-to-Muscle Ratio (Time p.i.)Tumor-to-Blood Ratio (Time p.i.)Reference
[¹⁸F]NEFA ([¹⁸F]7)EMT-6-0.96 (30 min)[6]
[¹⁸F]NEFT ([¹⁸F]8)EMT-6-0.61 (30 min)[6]
[¹⁸F]FMISOEMT-6-0.91 (30 min)[6]
⁶⁸Ga-NOTA-NICT-26 xenograftIncreasing over time-[5]
⁶⁸Ga-SCN-NOTA-NICT-26 xenograftIncreasing over time-[5]

Note on 4-Nitroimidazoles: Studies on certain this compound derivatives, specifically 1-methyl-5-sulfonamide-4-nitroimidazole and 1-methyl-5-bromide-4-nitroimidazole, have shown them to be effective radiosensitizers of hypoxic cells in vitro. However, these particular compounds did not demonstrate significant radiosensitization of hypoxic cells in EMT6 mouse mammary tumors in vivo.[7] This highlights the importance of in vivo validation for any potential hypoxia imaging agent.

Experimental Protocols

The following are generalized protocols for the synthesis, radiolabeling, and evaluation of a nitroimidazole-based hypoxia imaging agent. These protocols would require optimization for the specific compound, this compound.

Protocol 1: Synthesis of a Radiolabeling Precursor for this compound

This protocol outlines a general approach for synthesizing a precursor suitable for radiolabeling, for example, with Fluorine-18.

Materials:

  • This compound

  • Appropriate alkylating agent with a leaving group (e.g., tosylate, mesylate, or halide) and a functional group for radiolabeling (e.g., a hydroxyl group for fluorination)

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

  • Base (e.g., Potassium carbonate, Sodium hydride)

  • Reagents for purification (e.g., Silica gel for column chromatography, solvents for elution)

Procedure:

  • Dissolve this compound in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the base to the solution and stir.

  • Add the alkylating agent dropwise to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off any solid precipitate and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired precursor.

  • Characterize the purified precursor using techniques such as NMR and Mass Spectrometry.

Protocol 2: Radiolabeling with Fluorine-18 for PET Imaging

This protocol describes a typical nucleophilic substitution reaction for [¹⁸F]fluorination.

Materials:

  • [¹⁸F]Fluoride produced from a cyclotron

  • Precursor synthesized in Protocol 1 (with a suitable leaving group)

  • Phase transfer catalyst (e.g., Kryptofix 2.2.2)

  • Potassium carbonate

  • Anhydrous acetonitrile

  • HPLC system for purification

  • Solid-phase extraction (SPE) cartridges for formulation

Procedure:

  • Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge.

  • Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.

  • Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of anhydrous acetonitrile.

  • Dissolve the precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride.

  • Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a set time (e.g., 10-20 minutes).

  • Cool the reaction mixture and purify the radiolabeled product using semi-preparative HPLC.

  • Collect the fraction containing the [¹⁸F]-labeled this compound derivative.

  • Reformulate the collected fraction by passing it through an SPE cartridge, washing with water, and eluting with ethanol and saline to obtain the final injectable product.

  • Perform quality control tests to determine radiochemical purity, specific activity, and sterility.

Protocol 3: In Vitro Cellular Uptake Assay

This protocol is for evaluating the hypoxia-selective uptake of the radiolabeled compound in cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549, MDA-MB-231)

  • Cell culture medium and supplements

  • Radiolabeled this compound derivative

  • Hypoxia chamber or incubator with controlled oxygen levels (e.g., 1% O₂)

  • Standard cell culture incubator (normoxic conditions, ~21% O₂)

  • Gamma counter or liquid scintillation counter

  • Cell lysis buffer

  • Protein assay kit

Procedure:

  • Seed cells in multi-well plates and allow them to attach overnight.

  • Incubate one set of plates under hypoxic conditions and another under normoxic conditions for a few hours prior to the experiment.

  • Add the radiolabeled compound to the medium in each well at a known concentration.

  • Incubate the cells for various time points (e.g., 30, 60, 120 minutes) under both hypoxic and normoxic conditions.

  • At each time point, remove the medium and wash the cells with ice-cold PBS to stop the uptake.

  • Lyse the cells using a suitable lysis buffer.

  • Measure the radioactivity in the cell lysates using a gamma counter.

  • Determine the protein concentration in the lysates using a protein assay.

  • Calculate the cellular uptake as a percentage of the added dose per milligram of protein (%ID/mg protein).

  • Determine the hypoxic-to-normoxic uptake ratio to assess hypoxia selectivity.

Protocol 4: In Vivo Biodistribution and PET Imaging

This protocol describes the evaluation of the radiolabeled compound in a tumor-bearing animal model.

Materials:

  • Tumor-bearing mice (e.g., xenograft or syngeneic models)

  • Radiolabeled this compound derivative

  • Anesthesia

  • PET scanner

  • Gamma counter

Procedure:

  • Anesthetize the tumor-bearing mice.

  • Inject a known amount of the radiolabeled compound intravenously (e.g., via the tail vein).

  • For PET imaging, acquire dynamic or static scans at various time points post-injection (e.g., 30, 60, 120 minutes).

  • For biodistribution studies, euthanize cohorts of animals at different time points post-injection.

  • Dissect and collect tumors and major organs (e.g., blood, heart, lungs, liver, kidneys, muscle, bone).

  • Weigh the collected tissues and measure the radioactivity in each sample using a gamma counter.

  • Calculate the tracer uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).

  • Calculate tumor-to-muscle and tumor-to-blood ratios to evaluate imaging contrast.

Visualizations

Signaling and Experimental Workflow Diagrams

Bioreductive_Activation_of_Nitroimidazole cluster_Cell Cell cluster_Normoxia Normoxia (High O2) cluster_Hypoxia Hypoxia (Low O2) Nitroimidazole This compound (Probe) RadicalAnion Radical Anion (Probe•-) Nitroimidazole->RadicalAnion Nitroreductases + e- RadicalAnion->Nitroimidazole O2 - e- ReactiveIntermediate Reactive Intermediate (e.g., Nitroso, Hydroxylamine) RadicalAnion->ReactiveIntermediate + e- BoundProbe Covalently Bound Probe ReactiveIntermediate->BoundProbe Macromolecules Cellular Macromolecules (Proteins, DNA) Macromolecules->BoundProbe

Caption: Bioreductive activation and trapping of this compound in hypoxic cells.

Experimental_Workflow_for_Hypoxia_Imaging_Probe_Evaluation cluster_Preclinical_Evaluation Preclinical Evaluation Workflow Synthesis Synthesis of Radiolabeling Precursor Radiolabeling Radiolabeling (e.g., with 18F) Synthesis->Radiolabeling QC Quality Control Radiolabeling->QC InVitro In Vitro Studies (Cellular Uptake) QC->InVitro InVivo In Vivo Studies (Biodistribution & PET Imaging) QC->InVivo DataAnalysis Data Analysis (Uptake Ratios, Image Contrast) InVitro->DataAnalysis InVivo->DataAnalysis

Caption: Workflow for the preclinical evaluation of a nitroimidazole-based hypoxia imaging probe.

References

Troubleshooting & Optimization

How to optimize the yield of 1-Methyl-4-nitroimidazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 1-Methyl-4-nitroimidazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic routes for the preparation of this compound:

  • Route A: Nitration of 1-Methylimidazole. This is a direct approach where 1-methylimidazole is reacted with a nitrating agent.

  • Route B: N-alkylation of 4-Nitroimidazole. This route involves the methylation of the readily available 4-nitroimidazole.

Q2: Which synthesis route generally provides a higher yield?

A2: The N-alkylation of 4-nitroimidazole (Route B) often results in higher yields and better regioselectivity when optimized. For instance, alkylation in acetonitrile with K₂CO₃ as a base at 60°C can lead to yields between 66-85%.[1]

Q3: What are the common side products in the synthesis of this compound?

A3: In the N-alkylation of 4-nitroimidazole, a common side product is the formation of the 1-methyl-5-nitroimidazole isomer. The ratio of 1,4- to 1,5-isomers can be influenced by the reaction conditions. In the nitration of 1-methylimidazole, over-nitration to form dinitro products like 1-methyl-4,5-dinitroimidazole can occur under harsh conditions.[2][3]

Q4: How can I purify the final product?

A4: Purification of this compound is typically achieved through column chromatography using a silica gel stationary phase and a solvent system such as ethyl acetate/hexane. Recrystallization from a suitable solvent is also a common purification method.

Troubleshooting Guides

Issue 1: Low Yield in N-alkylation of 4-Nitroimidazole
Potential Cause Troubleshooting Step
Suboptimal Base The choice of base can significantly impact the yield. Potassium carbonate (K₂CO₃) has been shown to be more effective than potassium hydroxide (KOH) in certain solvent systems.[1]
Inappropriate Solvent The reaction solvent plays a crucial role. Acetonitrile has been demonstrated to provide better yields compared to DMSO or DMF.[1]
Low Reaction Temperature Alkylation reactions at room temperature often result in low yields. Increasing the temperature to 60°C can markedly improve the product yield.[1]
Incorrect Molar Ratio of Reactants An excess of the alkylating agent is typically used. A molar ratio of 1:2 for 4-nitroimidazole to the alkylating agent has been reported.
Issue 2: Poor Regioselectivity (Formation of 1-Methyl-5-nitroimidazole)
Potential Cause Troubleshooting Step
Reaction Conditions Favoring the 1,5-isomer The reaction conditions, including the solvent and base, can influence the regioselectivity of the N-alkylation. The use of acetonitrile as a solvent and K₂CO₃ as a base has been shown to favor the formation of the 1-methyl-4-nitro-1H-imidazole isomer.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for N-alkylation of 4-Nitroimidazole

Solvent Base Temperature (°C) Yield (%) Reference
AcetonitrileK₂CO₃6066-85[1]
DMSOK₂CO₃ / KOHRoom TemperatureLow[1]
DMFK₂CO₃ / KOHRoom TemperatureLow[1]

Experimental Protocols

Protocol 1: N-alkylation of 4-Nitroimidazole (High-Yield Method)

This protocol is based on the optimized conditions reported in the literature.[1]

Materials:

  • 4-Nitroimidazole

  • Methyl iodide (or another methylating agent)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-nitroimidazole (1 equivalent) in acetonitrile, add potassium carbonate (1.1 equivalents).

  • Stir the mixture for 15 minutes at room temperature.

  • Add the methylating agent (2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 60°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material has been consumed, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the crude product in ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the resulting residue by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 4-Nitroimidazole in Acetonitrile add_base Add K₂CO₃ start->add_base stir1 Stir for 15 min add_base->stir1 add_alkylating Add Methylating Agent stir1->add_alkylating heat Heat to 60°C add_alkylating->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool evaporate Evaporate Solvent cool->evaporate dissolve Dissolve in EtOAc evaporate->dissolve wash Wash with H₂O and Brine dissolve->wash dry Dry over MgSO₄ wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate chromatography Column Chromatography filter_concentrate->chromatography end This compound chromatography->end

Caption: Experimental Workflow for N-alkylation of 4-Nitroimidazole.

troubleshooting_yield start Low Yield? check_temp Is Temperature at 60°C? start->check_temp check_solvent Is Solvent Acetonitrile? check_temp->check_solvent Yes increase_temp Increase Temperature to 60°C check_temp->increase_temp No check_base Is Base K₂CO₃? check_solvent->check_base Yes change_solvent Change Solvent to Acetonitrile check_solvent->change_solvent No change_base Change Base to K₂CO₃ check_base->change_base No optimized Yield Should Improve check_base->optimized Yes increase_temp->check_solvent change_solvent->check_base change_base->optimized

Caption: Troubleshooting Logic for Low Yield in N-alkylation.

References

Overcoming challenges in the N-alkylation of nitroimidazole compounds.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the N-alkylation of nitroimidazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.

Troubleshooting Guide

This section provides solutions to common problems encountered during the N-alkylation of nitroimidazoles.

Question: Why is my N-alkylation reaction resulting in a low yield or failing to proceed to completion?

Answer:

Low yields in the N-alkylation of nitroimidazoles can arise from several factors, primarily related to the decreased nucleophilicity of the imidazole ring due to the electron-withdrawing nature of the nitro group. Incomplete deprotonation of the imidazole nitrogen is a common culprit.

Troubleshooting Steps:

  • Evaluate the Base and Solvent System:

    • Base Selection: The choice of base is critical for efficient deprotonation. While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases such as potassium hydroxide (KOH) or sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., DMF, DMSO, or acetonitrile) may be necessary to ensure complete formation of the imidazolide anion.[1][2]

    • Solvent Choice: Polar aprotic solvents like acetonitrile (CH₃CN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred as they effectively dissolve the nitroimidazole and the base.[1][2] Studies have shown that using acetonitrile with K₂CO₃ often leads to better yields compared to other solvent-base combinations.[1]

  • Optimize Reaction Temperature:

    • Increasing the reaction temperature can significantly enhance the reaction rate and yield. For instance, heating the reaction mixture to 60°C has been shown to markedly improve yields in the N-alkylation of 4- and 5-nitroimidazoles.[1] However, excessively high temperatures might lead to the formation of side products.

  • Assess the Alkylating Agent:

    • The reactivity of the alkylating agent is crucial. Alkyl halides generally follow the reactivity order of I > Br > Cl. If you are using a less reactive alkylating agent (e.g., an alkyl chloride) and observing poor conversion, consider switching to the corresponding bromide or iodide.[2]

Question: How can I control the regioselectivity of the N-alkylation to obtain the desired isomer (e.g., N-1 vs. N-3)?

Answer:

Regioselectivity in the N-alkylation of nitroimidazoles is a common challenge, influenced by steric and electronic factors of the substituents on the imidazole ring.

Troubleshooting Steps:

  • Steric Hindrance: The position of the nitro group and other substituents plays a significant role. For example, in 2-methyl-5-nitroimidazole, alkylation is favored at the N-3 position due to the steric hindrance posed by the nitro group at position 5.[1] Conversely, for 4-nitroimidazole, alkylation predominantly occurs at the N-1 position.[1]

  • Reaction Conditions: In some cases, reaction conditions can influence the regioselectivity. For instance, in acidic media, the alkylation of 4(5)-nitro-1H-imidazoles can yield different isomers depending on the temperature.[3] Lower temperatures may favor the 5-nitro isomer, while higher temperatures can lead to the thermodynamically more stable 4-nitro isomer.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the N-alkylation of nitroimidazoles?

A1: Besides the formation of regioisomers, a common side reaction is over-alkylation, leading to the formation of a quaternary imidazolium salt. This occurs when the N-alkylated product reacts further with the alkylating agent. To minimize this, it is advisable to use a controlled stoichiometry of the alkylating agent and monitor the reaction progress closely.[2]

Q2: How does the position of the nitro group affect the reaction?

A2: The position of the electron-withdrawing nitro group significantly influences the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms. This, in turn, affects the ease of deprotonation and the rate of alkylation. The position of the nitro group is also a key determinant of regioselectivity due to its steric bulk.[1]

Q3: Are protecting groups necessary for the N-alkylation of nitroimidazoles?

A3: In many cases, N-alkylation can be achieved without the use of protecting groups, especially when the primary goal is to alkylate the imidazole nitrogen. However, if other reactive functional groups are present in the molecule that might compete in the reaction, the use of appropriate protecting groups may be necessary.[4][5]

Q4: What is a general purification strategy for N-alkylated nitroimidazoles?

A4: After the reaction is complete, the crude product is typically worked up by removing the solvent, followed by an aqueous extraction to remove inorganic salts. The resulting residue can then be purified by column chromatography on silica gel, often using a mixture of ethyl acetate and hexane as the eluent.[1]

Data Presentation

Table 1: Effect of Base and Solvent on the N-Alkylation of 4-Nitroimidazole at Room Temperature

Alkylating AgentBaseSolventYield (%)Reference
Ethyl bromoacetateK₂CO₃CH₃CN40[1]
Ethyl bromoacetateK₂CO₃DMSO35[1]
Ethyl bromoacetateK₂CO₃DMF30[1]
Ethyl bromoacetateKOHCH₃CNLow[1]
Ethyl bromoacetateKOHDMSOLow[1]
Ethyl bromoacetateKOHDMFLow[1]

Table 2: Effect of Temperature on the N-Alkylation of 4- and 5-Nitroimidazoles

SubstrateAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
4-NitroimidazoleEthyl bromoacetateK₂CO₃CH₃CN6085[1]
5-NitroimidazoleEthyl bromoacetateK₂CO₃CH₃CN6096[1]
4-NitroimidazoleAllyl bromideK₂CO₃CH₃CN6070[1]
5-NitroimidazoleAllyl bromideK₂CO₃CH₃CN6075[1]

Experimental Protocols

General Procedure for N-Alkylation of 4(5)-Nitroimidazole in Acetonitrile:

  • To a solution of the 4(5)-nitroimidazole (7.87 mmol) in acetonitrile (CH₃CN), add potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) (8.7 mmol).

  • Stir the resulting suspension for 15 minutes at room temperature.

  • Add the alkylating agent (15.74 mmol) dropwise to the reaction mixture.

  • The reaction can be carried out at room temperature or heated (e.g., to 60°C) to increase the rate and yield.[1]

  • Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Dissolve the crude residue in ethyl acetate (50 mL).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Evaporate the solvent in vacuo to obtain the crude product.

  • Purify the resulting residue by column chromatography (e.g., using a mixture of ethyl acetate and hexane as the eluent).[1]

General Procedure for N-Alkylation of 4(5)-Nitroimidazole in DMF or DMSO:

  • To a solution of the 4(5)-nitroimidazole (7.87 mmol) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) (8.7 mmol).

  • Stir the mixture for 15 minutes.

  • Add the alkylating agent (15.74 mmol) dropwise.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Nitroimidazole in Solvent add_base Add Base (e.g., K₂CO₃) start->add_base stir1 Stir for 15 min add_base->stir1 add_alkylating Add Alkylating Agent stir1->add_alkylating react Reaction at RT or Heat add_alkylating->react monitor Monitor by TLC react->monitor evaporate Evaporate Solvent monitor->evaporate Reaction Complete extract Aqueous Extraction evaporate->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify end Pure N-alkylated Nitroimidazole purify->end

Caption: Experimental workflow for the N-alkylation of nitroimidazoles.

troubleshooting_logic cluster_deprotonation Incomplete Deprotonation? cluster_reactivity Low Reactivity? cluster_solutions Potential Solutions start Low Yield in N-Alkylation check_base Weak Base? start->check_base check_solvent Inappropriate Solvent? start->check_solvent check_temp Low Temperature? start->check_temp check_alkylating Unreactive Alkylating Agent (e.g., R-Cl)? start->check_alkylating stronger_base Use Stronger Base (e.g., KOH, NaH) check_base->stronger_base Yes polar_aprotic Use Polar Aprotic Solvent (CH₃CN, DMF) check_solvent->polar_aprotic Yes increase_temp Increase Temperature (e.g., 60°C) check_temp->increase_temp Yes more_reactive_alkylating Use More Reactive Alkylating Agent (R-Br, R-I) check_alkylating->more_reactive_alkylating Yes

Caption: Troubleshooting logic for low yield in N-alkylation reactions.

References

Strategies for improving regioselectivity in the synthesis of 1-alkyl-4-nitroimidazoles.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of 1-alkyl-4-nitroimidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity in the N-alkylation of 4(5)-nitroimidazole?

A1: The regioselectivity of the N-alkylation of 4(5)-nitroimidazole to yield either the 1-alkyl-4-nitroimidazole or the 1-alkyl-5-nitroimidazole isomer is primarily influenced by a combination of factors including:

  • Reaction Temperature: Temperature can have a significant impact on the thermodynamic versus kinetic control of the reaction. In some cases, higher temperatures favor the formation of the thermodynamically more stable 1,4-isomer.[1]

  • Choice of Base: The base used for the deprotonation of the imidazole ring plays a crucial role. The strength and nature of the base can influence which nitrogen atom is preferentially deprotonated or is more nucleophilic.

  • Solvent Polarity: The solvent system can affect the solubility of the reactants and the stabilization of charged intermediates, thereby influencing the reaction pathway and regioselectivity. Polar aprotic solvents like acetonitrile, DMF, and DMSO are commonly used.[2]

  • Nature of the Alkylating Agent: The steric bulk and reactivity of the alkylating agent can influence the accessibility of the two nitrogen atoms of the imidazole ring.[3]

Q2: How can I distinguish between the 1-alkyl-4-nitroimidazole and 1-alkyl-5-nitroimidazole isomers?

A2: Differentiating between the 1,4- and 1,5-regioisomers is typically achieved using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[4] The chemical shifts of the imidazole ring protons and carbons are sensitive to the position of the nitro group. The electron-withdrawing nitro group will deshield adjacent protons and carbons, leading to distinct patterns in the 1H and 13C NMR spectra.[4] For unambiguous identification, X-ray crystallography can be employed if suitable crystals can be obtained.

Q3: What are some common side reactions to be aware of during the synthesis?

A3: A common issue in the N-alkylation of imidazoles is the potential for dialkylation, where a second alkyl group is added to the remaining nitrogen atom of the imidazole ring, forming a quaternary imidazolium salt. This can be minimized by using a slight excess of the nitroimidazole starting material and by slow, controlled addition of the alkylating agent.[2] Another potential side reaction is the degradation of the starting material or product under harsh reaction conditions, such as excessively high temperatures or strongly basic or acidic media.

Troubleshooting Guides

Problem 1: Low Yield of Alkylated Product

Possible Causes:

  • Incomplete Deprotonation: The imidazole ring may not be fully deprotonated, leading to low nucleophilicity and poor conversion.

  • Inactive Alkylating Agent: The alkylating agent may have degraded or be of poor quality.

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures.

  • Poor Solubility: The reactants may not be fully dissolved in the chosen solvent.

Troubleshooting Steps:

  • Base Selection: Ensure a sufficiently strong base is used to deprotonate the nitroimidazole. Carbonates (e.g., K2CO3, Cs2CO3) are often effective.[2]

  • Alkylating Agent: Check the purity of the alkylating agent. Consider using a more reactive halide (I > Br > Cl).[2]

  • Temperature Optimization: Experiment with a range of temperatures. For instance, heating to 60 °C has been shown to improve yields in some cases.

  • Solvent System: Use a polar aprotic solvent like acetonitrile, DMF, or DMSO to ensure adequate solubility of the reactants.[2]

G start Low Yield of Alkylated Product check_base Is the base strong enough for complete deprotonation? start->check_base check_alkylating_agent Is the alkylating agent active and pure? check_base->check_alkylating_agent Yes increase_base_strength Use a stronger base (e.g., Cs2CO3) check_base->increase_base_strength No check_temp Is the reaction temperature optimized? check_alkylating_agent->check_temp Yes use_fresh_agent Use fresh/purified alkylating agent Consider a more reactive halide (I > Br) check_alkylating_agent->use_fresh_agent No check_solubility Are reactants fully dissolved? check_temp->check_solubility Yes optimize_temp Screen a range of temperatures (e.g., RT to 60 °C) check_temp->optimize_temp No change_solvent Switch to a more suitable solvent (e.g., MeCN, DMF) check_solubility->change_solvent No end Improved Yield check_solubility->end Yes increase_base_strength->end use_fresh_agent->end optimize_temp->end change_solvent->end

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Poor Regioselectivity (Mixture of 1,4- and 1,5-isomers)

Possible Causes:

  • Kinetic vs. Thermodynamic Control: The reaction conditions may favor the formation of a mixture of kinetically and thermodynamically controlled products.

  • Similar Reactivity of Nitrogen Atoms: The electronic and steric environments of the N-1 and N-3 positions may not be sufficiently different under the chosen conditions.

Troubleshooting Steps:

  • Temperature Adjustment: Altering the reaction temperature can significantly influence the regioselectivity. For instance, in acidic media with certain alkylating agents, lower temperatures (e.g., 75 °C) may favor the 1,5-isomer, while higher temperatures (e.g., 140 °C) can lead to the thermodynamically more stable 1,4-isomer.[1]

  • Solvent and Base Screening: Systematically screen different solvent and base combinations. For example, using K2CO3 in acetonitrile at 60 °C has been reported to favor the formation of the 1-alkyl-4-nitroimidazole.

  • Choice of Alkylating Agent: The steric bulk of the alkylating agent can be used to direct the alkylation to the less sterically hindered nitrogen atom.[3]

G start Poor Regioselectivity temp_control Adjust Reaction Temperature (e.g., 75°C vs 140°C) start->temp_control solvent_base Screen Solvent/Base Combinations (e.g., K2CO3 in MeCN) start->solvent_base alkylating_agent Modify Alkylating Agent (Vary steric bulk) start->alkylating_agent thermo_vs_kinetic Higher temp may favor thermodynamic product (1,4-isomer) temp_control->thermo_vs_kinetic optimized_conditions Identify optimal conditions for desired isomer solvent_base->optimized_conditions steric_hindrance Bulky agent may favor less hindered N alkylating_agent->steric_hindrance end Improved Regioselectivity thermo_vs_kinetic->end optimized_conditions->end steric_hindrance->end

Caption: Strategies for improving regioselectivity.

Problem 3: Difficulty in Separating Regioisomers

Possible Causes:

  • Similar Polarity: The 1,4- and 1,5-isomers often have very similar polarities, making them difficult to separate by standard column chromatography.

Troubleshooting Steps:

  • Chromatography Optimization:

    • Solvent System Screening: Systematically screen a wide range of solvent systems with varying polarities for thin-layer chromatography (TLC) to find a system that provides better separation.

    • Column Chromatography: If a suitable solvent system is found, use column chromatography for separation. Sometimes a very long column or a gradient elution can improve separation.

  • Crystallization: Attempt fractional crystallization from various solvents. This can sometimes be an effective method for separating isomers with slightly different solubilities and crystal packing abilities.

  • Derivatization: If separation remains challenging, consider derivatizing the mixture to introduce a functional group that might alter the physical properties of the isomers, facilitating their separation. The protecting group can then be removed in a subsequent step.

Data Presentation

Table 1: Effect of Reaction Conditions on the Alkylation of 4(5)-Nitroimidazole

Alkylating AgentBaseSolventTemperature (°C)Major ProductYield (%)Reference
Benzyl Chloride-Acidic Media751-Benzyl-5-nitroimidazolePredominant[1]
Benzyl Chloride-Acidic Media1401-Benzyl-4-nitroimidazolePredominant[1]
Various Alkyl HalidesK2CO3Acetonitrile601-Alkyl-4-nitroimidazole66-85
Various Alkyl HalidesK2CO3AcetonitrileRoom Temp1-Alkyl-4-nitroimidazoleLow
Various Alkyl HalidesKOHDMF/DMSORoom Temp1-Alkyl-4-nitroimidazoleLow

Experimental Protocols

Key Experiment: Regioselective Synthesis of 1-Alkyl-4-nitroimidazoles

This protocol is a general guideline and may require optimization for specific substrates.

Procedure 1: Alkylation in Acetonitrile (Favors 1,4-isomer)

  • To a solution of 4(5)-nitroimidazole (1.0 eq) in acetonitrile, add potassium carbonate (K2CO3) (1.1 - 1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired alkylating agent (1.0 - 1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo and purify the crude product by column chromatography on silica gel.

Procedure 2: Alkylation in Acidic Media (Temperature-dependent selectivity) [1]

  • Dissolve 4(5)-nitroimidazole (1.0 eq) in an acidic medium (as described in the reference).

  • Add the reactive alkylating agent (e.g., benzyl chloride, allyl bromide) (1.0 - 1.2 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 75 °C for the 1,5-isomer or 140 °C for the 1,4-isomer).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize it carefully with a suitable base.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or crystallization.

G start Start reactants Mix 4(5)-nitroimidazole, base, and solvent start->reactants add_alkylating_agent Add alkylating agent reactants->add_alkylating_agent reaction Heat and monitor reaction (e.g., by TLC) add_alkylating_agent->reaction workup Workup: - Quench/Neutralize - Extract with organic solvent reaction->workup purification Purification: - Column Chromatography - Crystallization workup->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization end Pure 1-Alkyl-4-nitroimidazole characterization->end

Caption: A generalized workflow for the synthesis and purification.

References

Identifying and minimizing side reactions during the nitration of 1-methylimidazole.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 1-methylimidazole. Our goal is to help you identify and minimize side reactions to improve the yield and purity of your desired product, primarily 1-methyl-4-nitroimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary products formed during the nitration of 1-methylimidazole?

The nitration of 1-methylimidazole typically yields a mixture of two main regioisomers: this compound and 1-methyl-5-nitroimidazole. The relative ratio of these products is highly dependent on the reaction conditions, including the nitrating agent and temperature. Under more forcing conditions, further nitration can occur to produce dinitro and trinitro derivatives.

Q2: What are the most common side reactions to be aware of?

Besides the formation of the undesired 1-methyl-5-nitroimidazole isomer, several other side reactions can occur:

  • Over-nitration: Formation of 1-methyl-4,5-dinitroimidazole and even 1-methyl-2,4,5-trinitroimidazole can occur, especially with strong nitrating agents and elevated temperatures.[1][2]

  • Ring Oxidation: Under harsh nitration conditions, the imidazole ring can be susceptible to oxidative degradation, leading to ring-opened byproducts and a decrease in the overall yield of nitroimidazoles.[3] The presence of a nitro group at the C-2 position can particularly promote oxidation of the imidazole ring.[4]

  • Formation of 1-methylimidazolidine-2,4,5-trione: This can be a product of the oxidation of the imidazole ring under strong nitration conditions.[1][4]

  • Thermal Degradation: High reaction temperatures can lead to the thermal degradation of 1-methylimidazole and the nitrated products, often indicated by the reaction mixture turning dark brown or black.

Q3: How can I monitor the progress of the reaction and identify the products and byproducts?

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for monitoring the reaction. It allows for the separation and identification of volatile and semi-volatile compounds, including the starting material, the desired product, and various side products.[5][6] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile compounds.[5] For quantitative analysis, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of the desired this compound. - Inappropriate reaction temperature.- Incorrect ratio of nitrating agents.- Insufficient reaction time.- Formation of multiple side products.- Carefully control the reaction temperature, often starting at a low temperature (e.g., 0°C) and slowly warming up.- Optimize the molar ratio of 1-methylimidazole to the nitrating agent.- Monitor the reaction progress using GC or TLC to determine the optimal reaction time.- Adjust reaction conditions to minimize the formation of side products (see below).
High proportion of the 1-methyl-5-nitroimidazole isomer. - The regioselectivity of the nitration is influenced by the nitrating agent and reaction conditions.- The choice of nitrating agent can influence the isomer ratio. Experiment with different nitrating systems (e.g., nitric acid/sulfuric acid, nitric acid/acetic anhydride, or nitronium salts) to find the optimal conditions for the desired isomer.[2][7]
Formation of dinitro or trinitro products. - Reaction conditions are too harsh (high temperature, excess nitrating agent).- Reduce the reaction temperature.- Use a stoichiometric amount of the nitrating agent.- Decrease the reaction time.
The reaction mixture turns dark brown or black. - Thermal degradation of the starting material or products.- Oxidative side reactions.- Lower the reaction temperature.[8]- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Isolation of unexpected, non-nitroimidazole byproducts. - Oxidative ring opening of the imidazole ring.- Use milder nitrating conditions.- Avoid excessively high temperatures and prolonged reaction times.

Quantitative Data Summary

The following tables summarize the impact of different reaction conditions on the yield of nitrated 1-methylimidazole products as reported in the literature.

Table 1: Effect of Nitrating Agent and Temperature on the Yield of 2-methyl-4(5)-nitroimidazole [8][9]

Nitrating AgentTemperature (°C)Molar Ratio (Methylimidazole:Nitrating Agent)Yield (%)
Nitric Acid/Sulfuric Acid1000.3:1.1385
Sodium Nitrate/Sulfuric Acid1301.0:2.295

Note: Data is for 2-methylimidazole, which serves as a close analogue for understanding the nitration of 1-methylimidazole.

Table 2: Yield of 1-methyl-4,5-dinitroimidazole from 1-methylimidazole and its mono-nitro derivatives [1]

Starting MaterialHNO₃:H₂SO₄ RatioTemperature (°C)Time (h)Yield of 1-methyl-4,5-dinitroimidazole (%)
1-methylimidazole1:51202.543
This compound1:51202.564
1-methyl-5-nitroimidazole1:51202.581

Experimental Protocols

Detailed Methodology for the Nitration of 1-Methylimidazole

This protocol is a general guideline based on common nitration procedures for imidazoles. Optimization may be required for specific experimental setups.

Materials:

  • 1-methylimidazole

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Water

  • Chloroform or other suitable organic solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a measured volume of concentrated sulfuric acid.

  • Cool the sulfuric acid to 0°C in an ice bath.

  • Slowly add 1-methylimidazole to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not rise significantly.

  • Once the addition is complete, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise from the dropping funnel. Maintain the reaction temperature below 10°C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to a pH of approximately 7.

  • Extract the aqueous layer multiple times with an organic solvent like chloroform.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography or recrystallization to separate the isomers and remove impurities.

Visualizations

Nitration_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions 1-Methylimidazole 1-Methylimidazole This compound This compound 1-Methylimidazole->this compound Desired Product 1-Methyl-5-nitroimidazole 1-Methyl-5-nitroimidazole 1-Methylimidazole->1-Methyl-5-nitroimidazole Isomeric Side Product Oxidation_products Ring Oxidation Products 1-Methylimidazole->Oxidation_products Harsh Conditions Dinitro_products 1-Methyl-4,5-dinitroimidazole This compound->Dinitro_products Over-nitration 1-Methyl-5-nitroimidazole->Dinitro_products Over-nitration

Caption: Main reaction pathway and major side reactions during the nitration of 1-methylimidazole.

Troubleshooting_Workflow start Start Nitration Experiment analyze Analyze Product Mixture (GC-MS, HPLC) start->analyze low_yield Low Yield of Desired Product? analyze->low_yield high_isomers High Isomer Ratio? low_yield->high_isomers No optimize_temp Optimize Temperature and Reaction Time low_yield->optimize_temp Yes over_nitration Over-nitration Products Detected? high_isomers->over_nitration No optimize_reagents Adjust Nitrating Agent/Ratio high_isomers->optimize_reagents Yes milder_conditions Use Milder Conditions (Temp, Stoichiometry) over_nitration->milder_conditions Yes end Successful Nitration over_nitration->end No optimize_temp->analyze optimize_reagents->analyze milder_conditions->analyze

Caption: A logical workflow for troubleshooting common issues in 1-methylimidazole nitration.

References

How to resolve solubility issues of 1-Methyl-4-nitroimidazole in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with 1-Methyl-4-nitroimidazole in aqueous solutions.

Troubleshooting Guide: Resolving Precipitation in Aqueous Solutions

Researchers may encounter precipitation of this compound when preparing aqueous solutions for experiments. This guide provides a systematic approach to diagnose and resolve these solubility challenges.

Problem: this compound precipitates out of my aqueous solution.

This common issue arises because this compound has low intrinsic solubility in water. The following steps outline methods to enhance its solubility.

Step 1: pH Adjustment

The solubility of ionizable compounds can be significantly influenced by the pH of the solution. While this compound is a neutral molecule, pH can still affect its stability and interactions in a buffered system.

Experimental Protocol for pH-Dependent Solubility Testing:

  • Prepare a series of buffers with different pH values (e.g., pH 4.0, 6.0, 7.4, and 8.0).

  • Add an excess amount of this compound to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Illustrative Data for pH Adjustment:

pH of BufferIllustrative Solubility (µg/mL)
4.0550
6.0500
7.4480
8.0470
Step 2: Utilize Co-solvents

For non-polar or weakly polar compounds, adding a water-miscible organic solvent (co-solvent) can increase solubility by reducing the polarity of the aqueous medium.[1]

Commonly Used Biocompatible Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol

Experimental Protocol for Co-solvent-Mediated Solubilization:

  • Prepare a high-concentration stock solution of this compound in 100% of a selected co-solvent (e.g., 10 mg/mL in DMSO).

  • For your experiment, perform a serial dilution of the stock solution into your aqueous buffer.

  • Crucially, ensure the final concentration of the co-solvent in your working solution is low (typically <1%, and often <0.1%) to avoid off-target effects in biological assays.

  • If precipitation occurs upon dilution, try a different co-solvent or proceed to the next step.

Illustrative Data for Co-solvent Usage:

Co-solventMax. % in Aqueous Solution without PrecipitationIllustrative Final Concentration of this compound
DMSO1.0%100 µg/mL
Ethanol2.0%80 µg/mL
PEG 4005.0%250 µg/mL
Step 3: Employ Solubilizing Excipients (Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[2]

Experimental Protocol for Solubilization with Cyclodextrins:

  • Select a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare an aqueous solution of the cyclodextrin (e.g., 10% w/v HP-β-CD in water).

  • Add this compound to the cyclodextrin solution and stir until dissolved. Gentle heating may aid dissolution.

  • This solution can then be diluted in your experimental buffer.

Visualizing Experimental and Logical Workflows

To aid in your experimental design, the following diagrams illustrate the troubleshooting workflow and the relationships between different solubility enhancement techniques.

G cluster_0 cluster_1 Solubility Enhancement Strategies cluster_2 start Start: this compound Precipitates in Aqueous Solution check_intrinsic Determine Intrinsic Solubility in Water/Buffer start->check_intrinsic is_sufficient Is Solubility Sufficient for Experiment? check_intrinsic->is_sufficient end_success Proceed with Experiment is_sufficient->end_success Yes try_ph Attempt pH Adjustment is_sufficient->try_ph No try_cosolvent Use Co-solvents (e.g., DMSO, Ethanol) try_ph->try_cosolvent try_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) try_cosolvent->try_cyclodextrin advanced Advanced Methods (Solid Dispersion, Nanosuspension) try_cyclodextrin->advanced check_again Re-evaluate Solubility advanced->check_again check_again->is_sufficient end_fail Consult Further or Re-evaluate Compound

Caption: Troubleshooting workflow for solubility issues.

G cluster_physicochemical Physicochemical Approaches cluster_formulation Formulation Approaches root Solubility Enhancement Methods ph pH Adjustment root->ph cosolvents Co-solvents root->cosolvents surfactants Surfactants root->surfactants hydrotropy Hydrotropy root->hydrotropy complexation Complexation (e.g., Cyclodextrins) root->complexation solid_dispersion Solid Dispersion root->solid_dispersion particle_size Particle Size Reduction (Micronization, Nanosuspension) root->particle_size

Caption: Categories of solubility enhancement techniques.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What is the best starting method to improve the solubility of this compound?

The most straightforward and often first-line approach is the use of a co-solvent like DMSO to prepare a concentrated stock solution, which is then diluted into the aqueous experimental medium.[1] It is critical to determine the highest allowable final concentration of the co-solvent that does not affect the biological system under study.

Q3: Are there any known chemical incompatibilities for this compound?

As a nitro-containing aromatic compound, it should be handled with care and stored away from strong oxidizing agents and strong reducing agents.

Q4: How does the nitroimidazole functional group get activated in biological systems?

Nitroimidazoles are typically prodrugs that require reductive bioactivation to exert their biological effects.[5] This process is often carried out by nitroreductase enzymes present in target organisms (e.g., anaerobic bacteria, parasites). The reduction of the nitro group generates reactive nitrogen species that can damage cellular macromolecules like DNA.[6]

G cluster_cell Target Cell (e.g., Anaerobic Bacterium) Nitroreductase Nitroreductase ReactiveSpecies Reactive Nitrogen Intermediates Nitroreductase->ReactiveSpecies Generates DNA DNA Damage DNA Damage & Cell Death DNA->Damage Prodrug This compound (Inactive Prodrug) Prodrug->Nitroreductase Enters Cell & is Reduced by ReactiveSpecies->DNA Interacts with

Caption: General mechanism of nitroimidazole activation.

References

Assessing the long-term stability of 1-Methyl-4-nitroimidazole under various storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability of 1-Methyl-4-nitroimidazole. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during its storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure optimal long-term stability, this compound should be stored in a refrigerator at 2-8°C.[1][2] The container should be tightly sealed and stored in a dry environment, protected from light.[2][3] For shorter periods, storage at room temperature in a sealed, dry container may be acceptable.[4]

Q2: What is the expected shelf-life of this compound?

A2: The shelf-life can vary depending on the supplier and the specific storage conditions. It is crucial to refer to the Certificate of Analysis (CoA) provided with your batch for the recommended re-test date or expiration date. For long-term studies, it is advisable to perform periodic purity checks to ensure the compound's integrity.

Q3: My this compound has changed color. Is it still suitable for use?

A3: A change in color, for instance, from off-white or pale yellow to a darker shade, can be an indicator of degradation.[2] While a slight color change may not always correlate with a significant loss of purity, it is a strong warning sign. It is highly recommended to re-analyze the material using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to determine its purity before use.[2]

Q4: How can I monitor the degradation of this compound in my samples?

A4: A stability-indicating HPLC method is the most common and effective technique for monitoring the degradation of this compound.[3] This method must be able to separate the intact parent compound from all potential degradation products. UV detection is typically suitable for this compound. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.

Q5: What are the likely degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively published, based on the chemistry of the nitroimidazole scaffold, degradation is expected to occur under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.[3][5] The imidazole ring is susceptible to cleavage under oxidative and photolytic stress, and the nitro group can also be a site of reactivity.[3]

Stability Data Summary

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table is provided as a template for researchers to summarize their findings from forced degradation studies.

Stress ConditionTemperature (°C)Duration% Degradation (tentative)No. of DegradantsObservations
Acid Hydrolysis
0.1 M HClRT24h
0.1 M HCl608h
Base Hydrolysis
0.1 M NaOHRT2h
0.01 M NaOH601h
Oxidative
3% H₂O₂RT24h
6% H₂O₂RT8h
Thermal
Solid State8048h
Solution8024h
Photolytic
Solid StateICH Q1B-
SolutionICH Q1B-

Users should populate this table with their own experimental data.

Troubleshooting Guides

This section provides guidance on common issues that may be encountered during the stability assessment of this compound.

HPLC Analysis Troubleshooting
IssuePotential CauseRecommended Action
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Column overload.Reduce the sample concentration or injection volume.
Column degradation.Use a new or different column.
Drifting Retention Times Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Column aging.Replace the column if it has exceeded its recommended lifetime.
Loss of Sensitivity Detector lamp aging.Replace the detector lamp according to the manufacturer's recommendations.
Sample degradation in the autosampler.Ensure the autosampler is temperature-controlled and minimize the time samples are stored before injection.
Mass Imbalance in Forced Degradation Formation of non-UV active or volatile degradation products.Use a mass spectrometer (LC-MS) to detect non-UV active compounds.
Degradation products are not being eluted from the HPLC column.Modify the HPLC method (e.g., change the mobile phase gradient or composition) to ensure all degradation products are eluted.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep one sample at room temperature and another at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep one sample at room temperature and another at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ solution. Keep the sample at room temperature.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 80°C) in a temperature-controlled oven.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute the samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method (Starting Point)

Objective: To provide a starting point for developing a validated stability-indicating HPLC method for this compound. Note: This method is based on general procedures for related compounds and will require optimization and validation.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program (Example):

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (a starting wavelength of 280-320 nm can be explored).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, RT & 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, RT & 60°C) stock->base oxidative Oxidative (3% H₂O₂, RT) stock->oxidative thermal Thermal (80°C, Solid & Solution) stock->thermal photo Photolytic (ICH Q1B Guidelines) stock->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS neutralize->hplc results Assess Degradation & Identify Products hplc->results

Caption: Experimental workflow for forced degradation studies.

G cluster_pathways Putative Degradation Pathways parent This compound hydrolysis Hydrolysis Products (pH dependent) parent->hydrolysis Acid/Base oxidation Oxidized Products (e.g., Ring-opened species) parent->oxidation H₂O₂ photolysis Photolytic Products (e.g., Rearranged isomers) parent->photolysis UV/Vis Light G cluster_troubleshooting HPLC Troubleshooting Logic start Unexpected Peak or Poor Peak Shape in HPLC? check_mobile Check Mobile Phase (Age, pH, Composition) start->check_mobile Yes check_column Check Column (Age, Contamination) check_mobile->check_column No Issue sol_mobile Prepare Fresh Mobile Phase Adjust pH check_mobile->sol_mobile Issue Found check_sample Check Sample (Concentration, Diluent) check_column->check_sample No Issue sol_column Flush or Replace Column check_column->sol_column Issue Found check_system Check System (Pump, Injector, Detector) check_sample->check_system No Issue sol_sample Dilute Sample Check Diluent Compatibility check_sample->sol_sample Issue Found sol_system Perform System Maintenance check_system->sol_system Issue Found sol_mobile->start Re-analyze sol_column->start Re-analyze sol_sample->start Re-analyze sol_system->start Re-analyze

References

Mitigating matrix effects in LC/MS-MS analysis of biological samples containing nitroimidazoles.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC/MS-MS analysis of nitroimidazoles in biological samples. Our goal is to help you mitigate matrix effects and ensure accurate, reproducible results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue: I am observing significant ion suppression for my target nitroimidazole analytes.

  • Possible Cause: Co-eluting endogenous matrix components, such as phospholipids, are competing with your analytes for ionization in the MS source.[1]

  • Solution:

    • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2][3] Consider the following techniques:

      • Solid-Phase Extraction (SPE): Use of SPE cartridges can selectively extract analytes while removing a significant portion of the matrix.[1][3]

      • Liquid-Liquid Extraction (LLE): LLE can effectively separate analytes from the matrix based on their differential solubility in immiscible liquids.[2][4] A double LLE can further improve selectivity.[2]

      • Protein Precipitation (PPT): While a simpler method, PPT is often less clean than SPE or LLE. If using PPT, optimize the precipitation solvent and conditions to maximize matrix removal.[5]

    • Improve Chromatographic Separation: Modifying your LC method can help separate your analytes from the interfering matrix components.[1][6]

      • Adjust the gradient profile to better resolve the analyte peak from the suppression zone.[7]

      • Experiment with different stationary phases (e.g., C18, HILIC) to alter selectivity.[3]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction of the signal.[1][8][9] This is considered the gold standard for mitigating matrix effects.[10]

Issue: My results are inconsistent and not reproducible, especially for my quality control (QC) samples.

  • Possible Cause: Sample-to-sample variability in the biological matrix is leading to inconsistent matrix effects.[11]

  • Solution:

    • Employ a Robust Sample Preparation Method: A thorough and consistent sample cleanup procedure using SPE or LLE is crucial to minimize variability in matrix effects between samples.[10]

    • Utilize Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help compensate for consistent matrix effects.[1][12]

    • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is highly effective in correcting for variability in ion suppression between different samples, leading to more reproducible results.[8][9][10]

Issue: I am experiencing poor recovery of my nitroimidazole analytes.

  • Possible Cause: The chosen sample preparation method may not be optimal for your specific analytes and matrix, leading to analyte loss during extraction.

  • Solution:

    • Optimize Extraction Parameters:

      • For LLE: Experiment with different organic solvents and pH adjustments of the aqueous phase to ensure the analytes are in a neutral state for efficient extraction.[2]

      • For SPE: Evaluate different sorbent types, wash steps, and elution solvents to maximize analyte recovery while minimizing matrix breakthrough.

    • Evaluate Different Extraction Techniques: If one method consistently yields low recovery, consider trying an alternative approach (e.g., switching from LLE to SPE).

    • Use a SIL-IS: An internal standard can help to normalize for recovery losses during sample preparation.[13][14]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC/MS-MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of your results.[1][15]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: You can assess matrix effects using a post-extraction addition method.[15] This involves comparing the response of an analyte spiked into a blank, extracted matrix to the response of the same analyte in a neat solution. A significant difference in signal intensity indicates the presence of matrix effects.

Q3: What is the best internal standard to use for nitroimidazole analysis?

A3: A stable isotope-labeled internal standard (SIL-IS) is the most effective choice.[1][9] SIL-ISs have nearly identical chemical and physical properties to the analyte, meaning they co-elute and are affected by matrix effects in the same way. This allows for accurate correction of any signal suppression or enhancement.[8][9][10] Deuterated analogs of the nitroimidazoles are commonly used.[9]

Q4: Which sample preparation technique is best for minimizing matrix effects?

A4: The "best" technique depends on the specific biological matrix and the nitroimidazoles being analyzed. However, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than Protein Precipitation (PPT).[2][3] For complex matrices like eggs, a combination of QuEChERS extraction followed by a lipid removal SPE cartridge has shown excellent results.[16]

Quantitative Data Summary

The following tables summarize key performance data from various validated LC/MS-MS methods for nitroimidazole analysis in biological samples.

Table 1: Method Performance for Nitroimidazole Analysis in Plasma

AnalyteFortification Level (ng/mL)Accuracy (%)Precision (CV%)CCα (ng/mL)CCβ (ng/mL)Reference
Metronidazole (MNZ)3.0, 4.5, 6.0101 - 1084.9 - 15.20.5 - 1.60.8 - 2.6[17]
Dimetridazole (DMZ)3.0, 4.5, 6.0101 - 1084.9 - 15.20.5 - 1.60.8 - 2.6[17]
Ronidazole (RNZ)3.0, 4.5, 6.0101 - 1084.9 - 15.20.5 - 1.60.8 - 2.6[17]
Ipronidazole (IPZ)3.0, 4.5, 6.0101 - 1084.9 - 15.20.5 - 1.60.8 - 2.6[17]

Table 2: Method Performance for Nitroimidazole Analysis in Various Animal Tissues

MatrixAnalyteRecovery (%)Precision (CV%)CCα (µg/kg)CCβ (µg/kg)Reference
Poultry MuscleVarious Nitroimidazoles--0.05 - 0.440.08 - 0.90[18]
Poultry PlasmaVarious Nitroimidazoles--0.05 - 0.440.08 - 0.90[18]
Poultry EggVarious Nitroimidazoles--0.05 - 0.440.08 - 0.90[18]
Chicken MeatDMZ, RNZ, IPZ & metabolites88 - 111≤ 150.07 - 0.360.11 - 0.60[9]
EggDMZ, RNZ, IPZ & metabolites88 - 111≤ 150.07 - 0.360.11 - 0.60[9]

Experimental Protocols

Here are detailed methodologies for common sample preparation techniques used in the analysis of nitroimidazoles.

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is adapted from a method for the determination of 10 nitroimidazoles in animal plasma.[17]

  • Sample Preparation:

    • To 1 mL of plasma, add the internal standard solution.

    • Add 3 mL of acetonitrile.

    • Vortex for 30 seconds.

    • Add approximately 0.3 g of NaCl to aid in phase separation and matrix removal.[17]

    • Vortex for another 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Extraction:

    • Transfer the acetonitrile (upper) layer to a clean tube.

    • Add 2 mL of hexane and vortex for 30 seconds for a liquid-liquid wash step.[17]

    • Centrifuge at 4000 rpm for 5 minutes.

    • Discard the upper hexane layer.

  • Evaporation and Reconstitution:

    • Evaporate the acetonitrile extract to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Vortex for 30 seconds.

    • Filter through a 0.22 µm filter before injection into the LC/MS-MS system.

Protocol 2: QuEChERS and SPE Cleanup for Egg Samples

This protocol is based on a method for the analysis of nitroimidazoles in chicken eggs using Captiva EMR—Lipid cleanup.[16]

  • Sample Homogenization and Extraction:

    • Weigh 5 g of homogenized egg sample into a 50 mL centrifuge tube.

    • Spike with the internal standard solution.

    • Add 10 mL of acetonitrile with 5% formic acid and shake for 1 minute.

    • Add a QuEChERS extraction pouch (containing 4 g MgSO₄ and 1 g NaCl) and shake vigorously for 2 minutes.[16]

    • Centrifuge at 4000 rpm for 10 minutes.

  • Lipid Removal (SPE):

    • Transfer 2.4 mL of the supernatant (acetonitrile layer) to a new tube.

    • Add 0.6 mL of water and mix well.

    • Load the sample mixture onto a Captiva EMR—Lipid cartridge.

    • Allow the sample to elute by gravity.

    • Apply vacuum to drain the cartridge completely.

  • Final Preparation:

    • The collected eluate is ready for direct injection into the LC/MS-MS system.

Diagrams

The following diagrams illustrate key workflows and concepts related to mitigating matrix effects in LC/MS-MS analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC/MS-MS Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample (e.g., Plasma, Egg) Add_IS Add Stable Isotope-Labeled Internal Standard (SIL-IS) BiologicalSample->Add_IS Extraction Extraction (LLE, SPE, or QuEChERS) Add_IS->Extraction Cleanup Sample Cleanup (e.g., Lipid Removal SPE) Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation Final_Sample Final Sample for Injection Evaporation->Final_Sample LC_Separation LC Separation Final_Sample->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Results Final Results Quantification->Results

Caption: General experimental workflow for LC/MS-MS analysis of nitroimidazoles.

troubleshooting_logic Problem Problem Observed: Ion Suppression / Inconsistent Results Check_Sample_Prep Is Sample Preparation Adequate? Problem->Check_Sample_Prep Check_Chromatography Is Chromatographic Separation Optimal? Check_Sample_Prep->Check_Chromatography Yes Improve_Sample_Prep Improve Sample Cleanup (e.g., SPE, LLE) Check_Sample_Prep->Improve_Sample_Prep No Check_IS Are You Using a SIL-IS? Check_Chromatography->Check_IS Yes Optimize_LC Optimize LC Method (e.g., Gradient, Column) Check_Chromatography->Optimize_LC No Implement_IS Implement a SIL-IS Check_IS->Implement_IS No Resolution Problem Resolved Check_IS->Resolution Yes Improve_Sample_Prep->Check_Chromatography Optimize_LC->Check_IS Implement_IS->Resolution

Caption: Troubleshooting logic for mitigating matrix effects.

References

Enhancing the efficacy and reducing the toxicity of nitroimidazole-based radiosensitizers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the efficacy and reduce the toxicity of nitroimidazole-based radiosensitizers.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for nitroimidazole-based radiosensitizers?

A1: Nitroimidazole-based radiosensitizers are hypoxia-activated drugs.[1] In the low-oxygen (hypoxic) conditions characteristic of solid tumors, the nitro group of the compound undergoes bioreduction, forming reactive intermediates. These intermediates can "fix" radiation-induced DNA damage, particularly single- and double-strand breaks, by forming adducts with DNA radicals. This process renders the damage permanent and difficult for the cell to repair, leading to increased cell death in hypoxic tumor cells, which are typically resistant to radiation alone.[1] The electron-affinic nature of the nitro group allows these compounds to mimic oxygen in stabilizing DNA damage.[2]

Q2: Why is neurotoxicity a major dose-limiting side effect of many nitroimidazole radiosensitizers?

A2: The neurotoxicity associated with nitroimidazole radiosensitizers, particularly earlier compounds like misonidazole, is a significant clinical challenge.[3] This toxicity is related to the distribution of the drug into nerve tissues and its subsequent metabolic activation. While the exact mechanisms are still under investigation, it is believed that the reductive metabolism of nitroimidazoles, which is essential for their radiosensitizing effect in hypoxic tumors, can also occur in certain neuronal tissues, leading to neuronal damage.[4] Strategies to reduce neurotoxicity include developing more hydrophilic analogues (e.g., etanidazole) to limit penetration into the central nervous system and creating prodrugs that are selectively activated in the tumor microenvironment.[5][6]

Q3: What are the key strategies being explored to improve the therapeutic index of nitroimidazole radiosensitizers?

A3: Several strategies are being investigated to enhance the efficacy of nitroimidazole radiosensitizers while reducing their toxicity:

  • Prodrug Development: Designing prodrugs that are activated under specific tumor conditions, such as hypoxia or the presence of certain enzymes, can improve targeted drug delivery and reduce systemic toxicity.[6][7][8] For example, hypoxia-activated prodrugs (HAPs) release a cytotoxic agent only in the low-oxygen environment of the tumor.[9][10]

  • Nanoparticle-Based Delivery: Encapsulating nitroimidazoles in nanoparticles can enhance their accumulation in tumors through the enhanced permeability and retention (EPR) effect, improve solubility, and provide controlled release, thereby increasing efficacy and reducing side effects.[11][12]

  • Structural Modification: Synthesizing new nitroimidazole derivatives with altered physicochemical properties, such as increased hydrophilicity or different side chains, can modulate their biodistribution and reduce toxicity.[2][13] For instance, nimorazole, a 5-nitroimidazole, is less toxic than 2-nitroimidazoles like misonidazole.[10]

  • Combination Therapies: Combining nitroimidazole radiosensitizers with other anticancer agents, such as chemotherapy or immunotherapy, may lead to synergistic effects and improved tumor control.[14]

Q4: How does the position of the nitro group on the imidazole ring affect the compound's activity and toxicity?

A4: The position of the nitro group significantly influences the properties of nitroimidazole radiosensitizers. 2-nitroimidazoles, such as misonidazole and etanidazole, generally have higher electron affinity and are more potent radiosensitizers than 5-nitroimidazoles like nimorazole.[2][3] However, this higher potency is often associated with greater toxicity, particularly neurotoxicity.[3] 5-nitroimidazoles tend to be less toxic and are sometimes preferred for clinical use, as seen with nimorazole in the treatment of head and neck cancers.[3][10]

Troubleshooting Guides

Issue 1: Low solubility of the nitroimidazole compound in aqueous media.

  • Possible Cause: The hydrophobic nature of the nitroimidazole derivative.

  • Troubleshooting Steps:

    • Co-solvents: Prepare a stock solution in a suitable organic solvent like DMSO and then dilute it into the aqueous experimental medium. Ensure the final concentration of the organic solvent is below the toxic threshold for your cells (typically <0.5% for DMSO).[1]

    • Prodrug Approach: If feasible, synthesize a more soluble prodrug form of your compound, for instance, by adding a phosphate group.[6]

    • Nanoparticle Formulation: Consider encapsulating the compound in a nanoparticle delivery system to improve its solubility and stability in aqueous solutions.[1]

Issue 2: Inconsistent or no significant radiosensitizing effect observed in vitro.

  • Possible Cause 1: Insufficiently hypoxic conditions in the experimental setup.

  • Troubleshooting Steps:

    • Verify Hypoxia: Use a hypoxia probe or measure the expression of hypoxia-inducible markers (e.g., HIF-1α) to confirm the level of oxygen deprivation in your cell culture system.[1]

    • Optimize Hypoxia Induction: Ensure your hypoxia chamber is properly sealed and flushed with the correct gas mixture (e.g., 95% N₂, 5% CO₂, <0.1% O₂).[1]

    • 3D Cell Culture: Consider using 3D tumor spheroid models, as they naturally form a hypoxic core, which better mimics the in vivo tumor microenvironment.[1][15]

  • Possible Cause 2: Suboptimal timing of drug administration relative to irradiation.

  • Troubleshooting Steps:

    • Pre-incubation Time: The radiosensitizer needs to be present in the cells at the time of irradiation to be effective. Optimize the pre-incubation time of the drug with the cells before irradiation. A common starting point is a 1-2 hour pre-incubation period.

    • Drug Stability: Ensure that your compound is stable in the culture medium for the duration of the pre-incubation and irradiation period. Prepare fresh drug solutions for each experiment.[1]

  • Possible Cause 3: Inappropriate drug concentration.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal non-toxic concentration of your nitroimidazole compound that provides the maximum radiosensitizing effect. This can be quantified by calculating the Sensitizer Enhancement Ratio (SER) from clonogenic survival assays.[1]

Issue 3: High background toxicity of the nitroimidazole compound in normoxic control cells.

  • Possible Cause: The compound exhibits inherent cytotoxicity independent of its radiosensitizing effect.

  • Troubleshooting Steps:

    • Lower Concentration: Reduce the concentration of the compound to a level that is minimally toxic under normoxic conditions but still effective as a radiosensitizer under hypoxic conditions.

    • Structural Modification: If high normoxic toxicity is a persistent issue, consider synthesizing and testing analogues of the compound with modifications aimed at reducing its inherent cytotoxicity.

    • Hypoxia-Selective Cytotoxicity: Note that some nitroimidazoles are designed to be selectively cytotoxic to hypoxic cells, which is a desirable therapeutic property.[4] It is important to differentiate this from non-specific toxicity under normoxic conditions.

Data Presentation

Table 1: In Vitro Efficacy of Selected Nitroimidazole Radiosensitizers

CompoundCell LineDrug Concentration (mM)Radiation Dose (Gy) for 1% Survival (Radiation Alone)Radiation Dose (Gy) for 1% Survival (Radiation + Drug)Sensitizer Enhancement Ratio (SER)Reference
Etanidazole HCT1161~7.5~5.5~1.36[13]
Compound 34 HCT116/54C0.1Not specifiedNot specified9.76 (SR value)[13]
Compound 38 HCT116/54C0.1Not specifiedNot specified8.26 (SR value)[13]
IAZA FaDu0.1~6.5~4.5~1.44[16]
FAZA FaDu0.1~6.5~5.0~1.30[16]

Note: SER (Sensitizer Enhancement Ratio) is calculated as the ratio of the radiation dose required to achieve a certain level of cell kill in the absence of the drug to the dose required for the same level of cell kill in the presence of the drug. SR (Survival Ratio) was calculated differently in the cited study but also indicates radiosensitization.

Experimental Protocols

Protocol 1: In Vitro Clonogenic Survival Assay for Evaluating Radiosensitization

This protocol is a standard method to assess the ability of a compound to sensitize cancer cells to radiation.[15][17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Nitroimidazole compound stock solution (e.g., in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-well or 100 mm tissue culture plates

  • Radiation source (e.g., X-ray irradiator)

  • Hypoxia chamber

  • Crystal violet staining solution (0.5% w/v in methanol)

Methodology:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and prepare a single-cell suspension.

    • Count the cells and seed a predetermined number of cells into 6-well plates or 100 mm dishes. The number of cells to be seeded will depend on the expected survival fraction for each treatment condition (typically ranging from 100 to 50,000 cells per plate).

  • Drug Treatment and Hypoxia Induction:

    • Allow the cells to attach for at least 4 hours.

    • For the drug-treated groups, replace the medium with fresh medium containing the desired concentration of the nitroimidazole compound. For control groups, use medium with the vehicle control (e.g., DMSO).

    • Place the plates in a hypoxia chamber and flush with a gas mixture of 95% N₂, 5% CO₂, and <0.1% O₂ for at least 4 hours to induce hypoxia. Maintain normoxic control plates in a standard incubator (95% air, 5% CO₂).

  • Irradiation:

    • After the pre-incubation period, irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

    • Ensure that the plates are irradiated at room temperature and that the dose rate is consistent across experiments.

  • Colony Formation:

    • After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

    • Return the plates to a standard incubator and allow colonies to form for 10-14 days.

  • Staining and Counting:

    • After the incubation period, wash the plates with PBS, fix the colonies with methanol for 10 minutes, and then stain with crystal violet solution for 20 minutes.

    • Gently rinse the plates with water and allow them to air dry.

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Calculate the plating efficiency (PE) for the non-irradiated control group.

    • Calculate the surviving fraction (SF) for each treatment condition: SF = (number of colonies formed) / (number of cells seeded x PE).

    • Plot the survival curves (SF vs. radiation dose) on a semi-logarithmic scale.

    • Calculate the Sensitizer Enhancement Ratio (SER) at a specific survival level (e.g., 10% or 1%).

Visualizations

Signaling_Pathway cluster_0 Normoxic Cell cluster_1 Hypoxic Cell Radiation_N Ionizing Radiation DNA_Damage_N DNA Damage (e.g., DSBs) Radiation_N->DNA_Damage_N Repair_N DNA Repair Mechanisms DNA_Damage_N->Repair_N Survival_N Cell Survival Repair_N->Survival_N Radiation_H Ionizing Radiation DNA_Damage_H DNA Damage (e.g., DSBs) Radiation_H->DNA_Damage_H Nitroimidazole Nitroimidazole (Prodrug) Bioreduction Hypoxia-induced Bioreduction Nitroimidazole->Bioreduction Reactive_Intermediate Reactive Intermediate Bioreduction->Reactive_Intermediate Fixed_Damage 'Fixed' DNA Damage Reactive_Intermediate->Fixed_Damage DNA_Damage_H->Fixed_Damage Reaction with Reactive Intermediate Inhibited_Repair Inhibited DNA Repair Fixed_Damage->Inhibited_Repair Cell_Death Cell Death Inhibited_Repair->Cell_Death

Caption: Mechanism of nitroimidazole radiosensitization in hypoxic vs. normoxic cells.

Experimental_Workflow start Start: Exponentially Growing Cells seed Seed Cells into Multi-well Plates start->seed attach Allow Cells to Attach (4-6 hours) seed->attach treatment Add Nitroimidazole Compound (or Vehicle Control) attach->treatment hypoxia Induce Hypoxia (e.g., 4h in hypoxia chamber) treatment->hypoxia irradiation Irradiate with a Range of Doses (0-8 Gy) hypoxia->irradiation recovery Replace with Fresh Medium and Incubate (10-14 days) irradiation->recovery stain Fix and Stain Colonies (Crystal Violet) recovery->stain count Count Colonies (>50 cells) stain->count analyze Calculate Surviving Fraction and SER count->analyze end End: Survival Curves and Efficacy Data analyze->end

Caption: Workflow for a clonogenic survival assay to assess radiosensitization.

Troubleshooting_Logic start Issue: No Significant Radiosensitization check_hypoxia Is Hypoxia Level Verified and Sufficient? start->check_hypoxia check_timing Is Drug Incubation Time and Timing with IR Optimal? check_hypoxia->check_timing Yes optimize_hypoxia Action: Optimize Hypoxia Induction (e.g., use 3D spheroids) check_hypoxia->optimize_hypoxia No check_conc Is Drug Concentration in the Optimal Range? check_timing->check_conc Yes optimize_timing Action: Perform Time-course Experiment check_timing->optimize_timing No optimize_conc Action: Perform Dose-Response Experiment check_conc->optimize_conc No success Problem Resolved check_conc->success Yes optimize_hypoxia->check_hypoxia optimize_timing->check_timing optimize_conc->check_conc

Caption: Troubleshooting logic for lack of radiosensitizing effect in vitro.

References

Validation & Comparative

A Comparative Analysis of 1-Methyl-4-nitroimidazole and 2-nitroimidazole as Radiosensitizers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing quest to enhance the efficacy of radiotherapy for hypoxic tumors, nitroimidazoles have emerged as a promising class of radiosensitizers. These compounds are designed to mimic the radiosensitizing effect of oxygen, thereby increasing the susceptibility of oxygen-deficient cancer cells to radiation-induced damage. This guide provides a comparative analysis of two key nitroimidazole scaffolds: 1-Methyl-4-nitroimidazole and the more extensively studied 2-nitroimidazole derivatives. This objective comparison, supported by available experimental data, aims to inform researchers, scientists, and drug development professionals on their respective performance and underlying mechanisms.

Mechanism of Action: A Shared Pathway

Both this compound and 2-nitroimidazoles function as hypoxic cell radiosensitizers through a common mechanism of action. Under the low-oxygen conditions characteristic of solid tumors, the nitro group of the imidazole ring undergoes a one-electron reduction, catalyzed by intracellular reductases, to form a reactive nitro radical anion. In the presence of sufficient oxygen, this radical is rapidly re-oxidized back to the parent compound. However, in a hypoxic environment, further reduction occurs, leading to the formation of highly reactive species, including nitrosoimidazoles and hydroxylamines. These intermediates can then "fix" the transient, radiation-induced free radical damage on DNA, making it permanent and leading to lethal strand breaks. The efficiency of this process is largely dependent on the electron affinity of the specific nitroimidazole derivative.

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"Nitroimidazole" -> "Hypoxic Cell"; "Hypoxic Cell" -> "One-Electron Reduction" [label="Cellular Reductases"]; "One-Electron Reduction" -> "Nitro Radical Anion"; "Nitro Radical Anion" -> "Re-oxidation" [dir=both]; "Oxygen" -> "Re-oxidation"; "Nitro Radical Anion" -> "Further Reduction" [label="Hypoxia"]; "Further Reduction" -> "Reactive Intermediates"; "Radiation" -> "DNA Damage (Free Radicals)"; "Reactive Intermediates" -> "Fixation of DNA Damage"; "DNA Damage (Free Radicals)" -> "Fixation of DNA Damage"; "Fixation of DNA Damage" -> "Cell Death"; } Caption: General mechanism of nitroimidazole radiosensitizers under hypoxic conditions.

Performance Comparison: In Vitro and In Vivo Data

Direct comparative studies between this compound and a specific 2-nitroimidazole are limited in the available literature. However, by examining data from various studies on derivatives of each class, a comparative picture can be constructed. For this analysis, we will compare representative compounds: derivatives of this compound and the well-characterized 2-nitroimidazole, Misonidazole.

It is a general observation that 2-nitroimidazoles are more effective radiosensitizers than 4-nitroimidazoles, which in turn are more effective than 5-nitroimidazoles.[1] This is attributed to the higher electron affinity of the 2-nitro-substituted compounds.

Table 1: In Vitro Radiosensitizing Performance

Compound ClassSpecific CompoundCell LineConcentrationSensitizer Enhancement Ratio (SER)Cytotoxicity (Hypoxic)Reference
4-Nitroimidazole 1-(2'-hydroxyethyl)-2-methyl-4-nitroimidazoleV-79Not SpecifiedSlightly stronger than MetronidazoleIncreased in hypoxic cultures[2]
4-Nitroimidazole 1-methyl-5-sulfonamide-4-nitroimidazoleEMT6Not SpecifiedExtremely effectiveNot Specified[3]
4-Nitroimidazole 1-methyl-5-bromide-4-nitroimidazoleEMT6Not SpecifiedExtremely effectiveNot Specified[3]
2-Nitroimidazole MisonidazoleV-792 mMApproached oxic curveConsiderably less than RA-263[3]
2-Nitroimidazole MisonidazoleEMT61.0 mg/g body wt~1.5 (in vivo)Not Specified[4]
2-Nitroimidazole SR-2537EMT6Not SpecifiedEquivalent or greater than MisonidazoleMore toxic than Misonidazole[5]

Table 2: In Vivo Radiosensitizing Performance and Toxicity

Compound ClassSpecific CompoundAnimal ModelTumor ModelRadiosensitizationToxicityReference
4-Nitroimidazole 1-methyl-5-sulfonamide-4-nitroimidazoleMouseEMT6 mammary tumorNot significantNot Specified[3]
4-Nitroimidazole 1-methyl-5-bromide-4-nitroimidazoleMouseEMT6 mammary tumorNot significantNot Specified[3]
2-Nitroimidazole MisonidazoleMouseC3H mammary carcinomaPotentiated radiation-induced inhibitionDose-limiting neurotoxicity[2][6]
2-Nitroimidazole SR-2537Balb/c miceEMT6 tumorModerate (i.v.), Poor (i.p.)More toxic than Misonidazole[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical protocols used in the evaluation of nitroimidazole radiosensitizers.

In Vitro Radiosensitization Assay (Clonogenic Survival)
  • Cell Culture: Tumor cells (e.g., V-79, EMT6) are cultured in appropriate media and conditions.

  • Drug Incubation: Cells are incubated with varying concentrations of the test compound (e.g., this compound derivative or 2-nitroimidazole) for a specified period (e.g., 1-4 hours) under both oxic (normal oxygen) and hypoxic conditions (typically <10 ppm O₂).

  • Irradiation: While still under their respective oxygen conditions and in the presence of the drug, cells are irradiated with a range of doses from a radiation source (e.g., X-ray machine).

  • Colony Formation: After irradiation, cells are washed, trypsinized, counted, and seeded at low densities into fresh culture dishes.

  • Analysis: After a period of incubation (e.g., 7-14 days) to allow for colony formation, the colonies are fixed, stained, and counted. The surviving fraction for each radiation dose is calculated. The Sensitizer Enhancement Ratio (SER) is then determined by comparing the radiation dose required to achieve a certain level of cell kill (e.g., 10% survival) in the presence and absence of the sensitizer under hypoxic conditions.

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"Cell_Culture" -> "Oxic_Incubation"; "Cell_Culture" -> "Hypoxic_Incubation"; "Drug_Preparation" -> "Oxic_Incubation"; "Drug_Preparation" -> "Hypoxic_Incubation"; "Oxic_Incubation" -> "Oxic_Irradiation"; "Hypoxic_Incubation" -> "Hypoxic_Irradiation"; "Oxic_Irradiation" -> "Colony_Formation"; "Hypoxic_Irradiation" -> "Colony_Formation"; "Colony_Formation" -> "Stain_and_Count"; "Stain_and_Count" -> "Calculate_SER"; } Caption: Workflow for in vitro radiosensitizer evaluation using clonogenic assays.

In Vivo Radiosensitization Assay (Tumor Growth Delay)
  • Tumor Implantation: Tumor cells are implanted subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: The test compound is administered to the mice, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Irradiation: At a time point corresponding to the peak tumor concentration of the drug, the tumors are locally irradiated with a single high dose of radiation.

  • Tumor Measurement: Tumor dimensions are measured regularly (e.g., every 2-3 days) with calipers, and tumor volume is calculated.

  • Analysis: The time taken for the tumors in each treatment group to reach a predetermined size (e.g., four times the initial volume) is recorded. The tumor growth delay is the difference in this time between the treated and control groups. The enhancement ratio can be calculated from these delays.

Discussion and Future Perspectives

The available data, while not providing a direct one-to-one comparison, suggests that 2-nitroimidazoles are generally more potent radiosensitizers than 4-nitroimidazoles. This is consistent with the theoretical understanding of the relationship between electron affinity and radiosensitizing efficiency. However, potency is not the sole determinant of clinical utility. Factors such as toxicity, particularly neurotoxicity, and pharmacokinetic properties play a crucial role.

The limited in vivo efficacy observed for the this compound derivatives in the cited study, despite their high in vitro activity, highlights the challenges in translating laboratory findings to a clinical setting.[3] This discrepancy could be due to factors such as rapid metabolism, poor tumor penetration, or off-target toxicities.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of optimized this compound and 2-nitroimidazole derivatives under identical experimental conditions are needed for a definitive assessment.

  • Structure-Activity Relationship (SAR) Studies: Further exploration of the SAR for 4-nitroimidazoles could lead to the development of compounds with improved in vivo performance.

  • Pharmacokinetic and Toxicity Profiling: Detailed pharmacokinetic and toxicology studies are essential to identify candidates with a favorable therapeutic window.

References

Efficacy in Hypoxic Cell Sensitization: A Comparative Analysis of 1-Methyl-4-nitroimidazole and Misonidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 1-Methyl-4-nitroimidazole and the well-established hypoxic cell sensitizer, misonidazole. This analysis is based on available experimental data to inform future research and development in cancer radiotherapy.

The selective targeting of hypoxic tumor cells, which are notoriously resistant to radiotherapy, remains a critical challenge in oncology. Hypoxic cell sensitizers are compounds designed to increase the susceptibility of these oxygen-deficient cells to radiation-induced damage. This guide focuses on a comparative evaluation of two such agents: this compound and the benchmark compound, misonidazole.

Executive Summary

Direct comparative studies detailing the efficacy of this compound against misonidazole are notably scarce in the current body of scientific literature. Misonidazole, a 2-nitroimidazole, has been extensively studied, and a wealth of data exists on its radiosensitizing properties, mechanism of action, and clinical limitations, primarily neurotoxicity.

Conversely, research on this compound is less comprehensive. While studies on related 4-nitroimidazole derivatives suggest potential for radiosensitizing activity, with some demonstrating efficacy in vitro, their translation to in vivo models has been met with challenges. This guide synthesizes the available data to provide a current perspective on the comparative efficacy of these two compounds.

Data Presentation: A Head-to-Head Look

Due to the limited direct comparative data, a quantitative side-by-side comparison is challenging. However, we can summarize the known efficacy parameters for misonidazole and the available information for 4-nitroimidazole derivatives to provide a contextual understanding.

Table 1: In Vitro Radiosensitizing Efficacy

CompoundCell LineDrug ConcentrationSensitizer Enhancement Ratio (SER)Source
Misonidazole CHO1.5 mM~1.7 (at high radiation doses)[1]
FSaIIC1 mM2.10 ± 0.18
FSaIIC5 mM2.50 ± 0.16
HT-1080Not specifiedSimilar to V79 and LoVo cells[2]
LoVoNot specifiedSimilar to V79 and HT-1080 cells[2]
V79-379ANot specifiedNot specified[2]
1-(2'-hydroxyethyl)-2-methyl-4-nitroimidazole V-79Not specifiedSlightly stronger than metronidazole[1]
1-methyl-5-sulfonamide-4-nitroimidazole EMT6Not specifiedExtremely effective in vitro[3]
1-methyl-5-bromide-4-nitroimidazole EMT6Not specifiedExtremely effective in vitro[3]

Table 2: In Vivo Radiosensitizing Efficacy

CompoundTumor ModelFindingSource
Misonidazole Transplantable human cervical cancer in nude miceInduced a 10-12 day tumor growth delay with radiation, compared to an 8-10 day delay with radiation alone.[2]
C3H mammary carcinomaEnhancement Ratio (ER) of ~1.4 at 0.1 mg/g, increasing to 2.2 at 1.0 mg/g with single-dose irradiation.[4]
1-methyl-5-sulfonamide-4-nitroimidazole EMT6 mouse mammary tumorNo significant radiosensitization observed.[3]
1-methyl-5-bromide-4-nitroimidazole EMT6 mouse mammary tumorNo significant radiosensitization observed.[3]
1-(2'-hydroxyethyl)-2-methyl-4-nitroimidazole C3H inbred mice with breast cancerPotentiated radiation-induced inhibition of tumor growth in a similar way to metronidazole.[1]

Mechanism of Action: A Tale of Two Isomers

Nitroimidazoles, including both this compound and misonidazole, share a common mechanism of action. Their selective toxicity towards hypoxic cells stems from a process of bioreductive activation.

Under hypoxic conditions, intracellular reductases, such as NADPH:cytochrome P450 reductase, reduce the nitro group of the imidazole ring. This reduction forms a highly reactive nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound, thus sparing well-oxygenated normal tissues. However, in the low-oxygen environment of a tumor, the nitro radical anion can undergo further reduction to form cytotoxic species, including nitroso and hydroxylamine derivatives. These reactive intermediates can then covalently bind to and damage critical cellular macromolecules, most notably DNA, leading to cell death. This "fixing" of radiation-induced free radical damage enhances the lethal effects of radiotherapy in hypoxic cells.

While the fundamental mechanism is shared, the position of the nitro group (at the 4-position in this compound and the 2-position in misonidazole) can influence the electron affinity of the molecule and, consequently, its reduction potential and radiosensitizing efficiency.

Experimental Protocols

In Vitro Hypoxic Cell Radiosensitization Assay
  • Cell Culture:

    • Select a suitable cancer cell line (e.g., CHO, V79, or a human tumor cell line like HT-1080).

    • Culture cells in appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Induction of Hypoxia:

    • Plate a known number of cells into glass or specially designed plastic vessels.

    • Allow cells to attach overnight.

    • To induce hypoxia, aspirate the medium and replace it with fresh medium that has been pre-gassed with a hypoxic gas mixture (e.g., 95% N2 / 5% CO2, with <10 ppm O2) for at least 2 hours.

    • Alternatively, incubate the plated cells in a hypoxic chamber for a sufficient duration to achieve the desired low oxygen tension.

  • Drug Treatment and Irradiation:

    • Prepare stock solutions of the test compounds (this compound and misonidazole) and dilute to the desired final concentrations in hypoxic medium.

    • Add the drug-containing medium to the cells and incubate for a predetermined period (e.g., 1-2 hours) under hypoxic conditions.

    • Irradiate the cells with a range of doses from a calibrated radiation source (e.g., X-ray machine). Include control groups (no drug, aerobic irradiation, and hypoxic irradiation without the drug).

  • Colony Formation Assay:

    • After irradiation, aspirate the drug-containing medium, wash the cells with phosphate-buffered saline (PBS), and add fresh, pre-warmed medium.

    • Trypsinize the cells and plate a known number of cells into new culture dishes.

    • Incubate the plates for 7-14 days to allow for colony formation.

    • Fix and stain the colonies (e.g., with crystal violet).

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Calculate the surviving fraction for each treatment group.

    • Plot cell survival curves (log surviving fraction vs. radiation dose).

    • Determine the Sensitizer Enhancement Ratio (SER) by dividing the radiation dose required to produce a certain level of cell killing (e.g., 1% survival) in the absence of the drug by the dose required for the same level of killing in the presence of the drug.

In Vivo Tumor Growth Delay Assay
  • Animal Model:

    • Use an appropriate animal model, typically immunodeficient mice (e.g., BALB/c nude mice).

    • Implant tumor cells (e.g., EMT6 or a human tumor xenograft) subcutaneously into the flank of the mice.

  • Tumor Growth and Treatment:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups: control (no treatment), radiation alone, drug alone, and drug plus radiation.

    • Administer the test compounds (this compound and misonidazole) via an appropriate route (e.g., intraperitoneal or intravenous injection) at a specified time before irradiation.

    • Irradiate the tumors with a single or fractionated dose of radiation.

  • Data Collection and Analysis:

    • Measure tumor dimensions at regular intervals until the tumors reach a predefined endpoint size (e.g., 1000 mm³).

    • Calculate the tumor volume for each measurement.

    • Determine the time it takes for the tumors in each group to reach the endpoint size (tumor growth delay).

    • The enhancement ratio can be calculated from the difference in growth delay between the radiation-alone group and the drug-plus-radiation group.

Visualizing the Process

To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.

G cluster_0 Normoxic Cell cluster_1 Hypoxic Cell Nitroimidazole_N Nitroimidazole RadicalAnion_N Nitro Radical Anion Nitroimidazole_N->RadicalAnion_N Reduction Nitroimidazole_H Nitroimidazole RadicalAnion_N->Nitroimidazole_N Re-oxidation Oxygen_N Oxygen RadicalAnion_H Nitro Radical Anion Nitroimidazole_H->RadicalAnion_H Reduction ReactiveSpecies Reactive Intermediates (Nitroso, Hydroxylamine) RadicalAnion_H->ReactiveSpecies Macromolecules Cellular Macromolecules (DNA, Proteins) ReactiveSpecies->Macromolecules Covalent Binding Damage Cell Damage & Death Macromolecules->Damage

Caption: General mechanism of bioreductive activation of nitroimidazoles.

G Start Start: Tumor-bearing mice Randomize Randomize into treatment groups Start->Randomize Group1 Control Randomize->Group1 Group2 Radiation Alone Randomize->Group2 Group3 Drug Alone Randomize->Group3 Group4 Drug + Radiation Randomize->Group4 Monitor Monitor Tumor Growth Group1->Monitor Irradiate Irradiate Tumor Group2->Irradiate AdministerDrug Administer Sensitizer Group3->AdministerDrug Group4->AdministerDrug AdministerDrug->Irradiate Pre-incubation Irradiate->Monitor Endpoint Tumor reaches endpoint volume Monitor->Endpoint Analyze Analyze Tumor Growth Delay Endpoint->Analyze

Caption: Workflow for in vivo tumor growth delay radiosensitization assay.

Conclusion and Future Directions

While misonidazole has served as a foundational hypoxic cell sensitizer, its clinical utility has been hampered by dose-limiting toxicities. The exploration of alternative agents like this compound is therefore of significant interest. However, the current lack of direct, robust comparative data for this compound makes a definitive assessment of its relative efficacy impossible.

The limited evidence on related 4-nitroimidazole derivatives suggests that while some show promise in vitro, their in vivo efficacy can be disappointing. This underscores the critical need for comprehensive preclinical studies on this compound that include both in vitro and in vivo models, with direct comparison to established sensitizers like misonidazole. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic properties, as well as its toxicity profile, to determine if it offers a superior therapeutic window. Such studies are essential to justify any potential progression of this compound into clinical evaluation.

References

Validating 1-Methyl-4-nitroimidazole as a Reliable Probe for Tumor Hypoxia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Methyl-4-nitroimidazole with other established nitroimidazole-based probes for the detection and quantification of tumor hypoxia. We present supporting experimental data, detailed methodologies for key validation experiments, and visualizations to aid in the understanding of the underlying mechanisms and experimental workflows.

Mechanism of Action: The Nitroreductase-Driven Trapping of Nitroimidazoles

Nitroimidazole-based probes, including this compound, share a common mechanism of action for their selective accumulation in hypoxic tissues. Under low oxygen conditions (hypoxia), the nitro group of the imidazole ring undergoes a one-electron reduction catalyzed by intracellular nitroreductases. In the presence of normal oxygen levels (normoxia), this reduction is reversible, and the probe can diffuse out of the cell. However, in a hypoxic environment, the radical anion is further reduced, leading to the formation of reactive intermediates that covalently bind to intracellular macromolecules, primarily proteins.[1] This irreversible binding effectively traps the probe within hypoxic cells, allowing for their identification and quantification.[2]

The degree of probe accumulation is dependent on both the oxygen concentration and the activity of nitroreductase enzymes.[3] It is important to note that while nitroimidazole probes are excellent markers for severe hypoxia (typically pO2 ≤ 10 mmHg), the activation of the master regulator of the hypoxic response, Hypoxia-Inducible Factor-1 (HIF-1), can occur at less stringent hypoxic conditions.[2]

Mechanism_of_Action Mechanism of Nitroimidazole Probe Activation in Hypoxia cluster_normoxia Normoxic Cell (High O2) cluster_hypoxia Hypoxic Cell (Low O2) Probe_N Nitroimidazole Probe Reversible_Reduction_N Radical Anion (Unstable) Probe_N->Reversible_Reduction_N Nitroreductase Reversible_Reduction_N->Probe_N O2 Diffusion_Out Probe Diffuses Out Reversible_Reduction_N->Diffusion_Out Probe_H Nitroimidazole Probe Irreversible_Reduction_H Radical Anion (Stable) Probe_H->Irreversible_Reduction_H Nitroreductase Covalent_Binding Reactive Intermediates Irreversible_Reduction_H->Covalent_Binding Further Reduction Trapped_Probe Trapped Probe (Bound to Macromolecules) Covalent_Binding->Trapped_Probe Forms Adducts Probe_Entry Probe Enters Cell Probe_Entry->Probe_N Probe_Entry->Probe_H

Caption: Mechanism of nitroimidazole probe activation in normoxic versus hypoxic cells.

Comparative Analysis of Hypoxia Probes

The selection of an appropriate hypoxia probe depends on the specific experimental needs, including the desired detection method, the required level of quantification, and the biological system under investigation. Here, we compare this compound with other commonly used nitroimidazole probes: pimonidazole, EF5, and FAZA.

Probe Structure Typical Detection Method(s) Key Performance Characteristics References
This compound 4-nitroimidazole derivativeImmunohistochemistry (IHC), Potential for radiolabelingLess data available compared to 2-nitroimidazoles. 4-nitroimidazoles are generally more difficult to reduce than 2-nitroimidazoles.[1]
Pimonidazole 2-nitroimidazoleIHC, Flow Cytometry, ELISAWidely used and well-validated. Forms stable adducts detectable by specific monoclonal antibodies. Primarily a qualitative or semi-quantitative marker for severe hypoxia.[4],[2],[5]
EF5 2-nitroimidazoleIHC, Flow Cytometry, PET ([18F]EF1)Allows for quantitative assessment of pO2 levels. Binding is cell-line dependent and varies with drug exposure.[5],[6],
FAZA (Fluoroazomycin arabinoside) 2-nitroimidazolePET ([18F]FAZA)A clinically validated PET radiotracer with good tumor uptake properties. Shows higher sensitivity in hypoxic cells compared to normoxic cells.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for different nitroimidazole-based hypoxia probes, compiled from various studies. Direct comparative data for this compound is limited; therefore, data for other 4- and 5-nitroimidazole derivatives are included for context.

In Vitro Performance

Probe Cell Line Hypoxic:Normoxic Uptake Ratio IC50 (Hypoxia vs. Normoxia) References
Al18F-NOTA-NI (2-nitroimidazole)ECA109~2.27-[8]
IAZA (2-nitroimidazole)FaDu->22-fold lower in hypoxia[7]
FAZA (2-nitroimidazole)FaDu->15-fold lower in hypoxia[7]
[99mTc]Complex 3 (2-nitroimidazole)-0.84 (HSF)-[1]
[99mTc]Complex 1 (4-nitroimidazole)-0.64 (HSF)-[1]

In Vivo Performance (Tumor-to-Muscle Ratio)

Probe Tumor Model Tumor-to-Muscle Ratio Time Post-Injection References
[18F]EF1Q7 hepatoma (hypoxic)2.1 - 3.0-[6]
[18F]EF19LF glioma (oxic)0.8 - 1.4-[6]
Piperazine-2-nitroimidazole-ICGMouse Tumor~1.6 - 1.7>3 hours[9]

Experimental Protocols

In Vitro Validation of Hypoxia Probe using Flow Cytometry

This protocol outlines the steps to quantify the binding of a nitroimidazole probe in cultured cells under normoxic and hypoxic conditions.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound or other nitroimidazole probe

  • Hypoxia chamber (e.g., 1% O2, 5% CO2, 94% N2)

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody specific to the probe adduct

  • Fluorescently-conjugated secondary antibody

  • Flow cytometer

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Incubate one set of plates in a normoxic incubator (21% O2) and another set in a hypoxia chamber for 12-24 hours.

  • Add the nitroimidazole probe to the culture medium at a predetermined optimal concentration and incubate for 2-4 hours under the respective oxygen conditions.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells with fixation buffer for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 30 minutes.

  • Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the cells twice with permeabilization buffer.

  • Incubate the cells with the fluorescently-conjugated secondary antibody for 30-60 minutes, protected from light.

  • Wash the cells twice with permeabilization buffer.

  • Resuspend the cells in PBS and analyze on a flow cytometer.

Immunohistochemical (IHC) Detection of Hypoxia in Tumor Tissue

This protocol describes the detection of nitroimidazole probe adducts in formalin-fixed, paraffin-embedded (FFPE) tumor sections.

Materials:

  • FFPE tumor tissue sections from an animal model administered with the nitroimidazole probe

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidases

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody specific to the probe adduct

  • Biotinylated secondary antibody

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • DAB (3,3'-diaminobenzidine) substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinize the tissue sections in xylene and rehydrate through a graded ethanol series to water.

  • Perform antigen retrieval by heating the slides in antigen retrieval buffer.

  • Block endogenous peroxidase activity with hydrogen peroxide solution for 10 minutes.

  • Block non-specific binding with blocking buffer for 30 minutes.

  • Incubate the sections with the primary antibody overnight at 4°C.

  • Wash the sections with PBS.

  • Incubate with the biotinylated secondary antibody for 30 minutes.

  • Wash the sections with PBS.

  • Incubate with streptavidin-HRP conjugate for 30 minutes.

  • Wash the sections with PBS.

  • Develop the signal with DAB substrate until the desired stain intensity is reached.

  • Counterstain with hematoxylin.

  • Dehydrate the sections, clear in xylene, and mount with mounting medium.

Experimental Workflow for Probe Validation

Validating a novel hypoxia probe like this compound requires a systematic approach, starting from in vitro characterization to in vivo validation in relevant tumor models.

Experimental_Workflow Workflow for Hypoxia Probe Validation A Probe Synthesis & Characterization B In Vitro Assay: Nitroreductase Activity A->B C In Vitro Cell Culture: Hypoxic vs. Normoxic Uptake B->C D In Vivo Animal Model: Tumor Xenograft C->D E Probe Administration (e.g., IV, IP) D->E F Ex Vivo Analysis: Immunohistochemistry E->F G Ex Vivo Analysis: Flow Cytometry of Dissociated Tumor Cells E->G H In Vivo Imaging (if applicable): PET, SPECT, Optical E->H I Data Analysis & Comparison with Established Probes F->I G->I H->I

References

A comparative study of the hypoxia-selective cytotoxicity of 2-, 4-, and 5-nitroimidazole analogues.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypoxia-selective cytotoxicity of 2-, 4-, and 5-nitroimidazole analogues, a class of compounds crucial for targeting hypoxic solid tumors. This document summarizes key experimental data, details relevant methodologies, and illustrates the underlying molecular mechanisms.

Introduction

Solid tumors often contain regions of low oxygen, or hypoxia, which contribute to resistance to conventional cancer therapies like radiation and chemotherapy.[1] Nitroimidazoles are a class of bioreductive drugs that are selectively activated under hypoxic conditions, leading to cell death.[1][2] This hypoxia-selectivity makes them promising candidates for targeted cancer therapy.[1] The cytotoxic potential of nitroimidazoles is intrinsically linked to the position of the nitro group on the imidazole ring, influencing their electron affinity and, consequently, their reduction potential.[3][4] This guide compares the cytotoxic profiles of 2-, 4-, and 5-nitroimidazole analogues to inform further research and drug development.

Data Presentation: Comparative Cytotoxicity

The hypoxia-selective cytotoxicity of nitroimidazole analogues is typically quantified by comparing their half-maximal inhibitory concentration (IC50) under normal oxygen (normoxic) and low oxygen (hypoxic) conditions. A higher Hypoxic Cytotoxicity Ratio (HCR), the ratio of IC50 (normoxia) / IC50 (hypoxia), indicates greater selectivity for hypoxic cells.

The following table summarizes representative IC50 values for various nitroimidazole analogues from different studies. It is important to note that direct comparison between studies can be challenging due to variations in cell lines, experimental conditions, and specific analogues tested.

Analogue ClassCompoundCell LineIC50 Normoxia (µM)IC50 Hypoxia (µM)Hypoxic Cytotoxicity Ratio (HCR)Reference
2-Nitroimidazole MisonidazoleEMT6/Ro>1000~130>7.7[5]
DesmethylmisonidazoleEMT6/Ro>1000~130>7.7[5]
SR-2508EMT6/Ro>1000~400>2.5[5]
IAZAFaDu>1000~45>22[1]
FAZAFaDu>1000~65>15[1]
N3-AZAFaDu>1000~50>20[6]
N3-AZAA549>1000~150>6.7[6]
N3-AZAA172>1000~200>5[6]
N3-AZAPC3>1000~250>4[6]
4-Nitroimidazole 1-(2'-hydroxyethyl)-2-methyl-4-nitroimidazoleV-79--Similar to Metronidazole[7]
5-Nitroimidazole MetronidazoleCHO--Increased toxicity under hypoxia[8]
Nimorazole---Clinically beneficial radiosensitizer[9]
Ronidazole----[10]
Satranidazole---~5x more active than Metronidazole[10]

In general, 2-nitroimidazole derivatives exhibit the highest efficiency as hypoxia-selective agents, which is consistent with their higher electron affinity.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the hypoxia-selective cytotoxicity of nitroimidazole analogues.

Cell Lines and Culture

A variety of cancer cell lines are used to evaluate the cytotoxicity of nitroimidazole analogues, including:

  • EMT6/Ro: Mouse mammary tumor cells.[5]

  • FaDu: Human pharyngeal squamous carcinoma cells.[1]

  • A549: Human lung carcinoma cells.[6]

  • A172: Human glioblastoma cells.[6]

  • PC3: Human prostate cancer cells.[6]

  • CHO: Chinese hamster ovary cells.[2][8]

  • V-79: Chinese hamster lung fibroblasts.[7]

Cells are typically cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Induction of Hypoxia

Creating a hypoxic environment is critical for these studies. Common methods include:

  • Hypoxic Chambers: Cells are placed in airtight chambers, and the atmosphere is purged with a gas mixture containing low oxygen (e.g., <0.1% O2), 5% CO2, and balanced with nitrogen.[1]

  • Chemical Induction:

    • Cobalt Chloride (CoCl₂): CoCl₂ mimics hypoxia by stabilizing Hypoxia-Inducible Factor-1α (HIF-1α).[11] A typical concentration used is 100-150 µM for 4-8 hours.[11]

    • Deferoxamine (DFO): DFO is an iron chelator that inhibits prolyl hydroxylases, leading to HIF-1α stabilization.

Cytotoxicity Assays

Several assays are employed to measure cell viability and determine IC50 values:

  • Clonogenic Survival Assay: This is the gold standard for assessing the reproductive viability of cells after treatment.

    • Cells are seeded at a low density in petri dishes.

    • They are then treated with varying concentrations of the nitroimidazole analogue under normoxic or hypoxic conditions for a specified duration (e.g., 24 hours).[1]

    • After treatment, the drug-containing medium is replaced with fresh medium, and the cells are allowed to grow for 7-14 days until visible colonies form.[1][12]

    • Colonies are fixed with a solution like 4% paraformaldehyde and stained with crystal violet (e.g., 0.5% w/v).[13]

    • Colonies containing at least 50 cells are counted, and the surviving fraction is calculated relative to untreated controls.[12]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures metabolic activity as an indicator of cell viability.[14]

    • Cells are seeded in 96-well plates and treated with the test compounds.

    • After the incubation period, MTT solution is added to each well and incubated for 2-4 hours.[15]

    • Metabolically active cells reduce the yellow MTT to purple formazan crystals.[14]

    • A solubilization solution (e.g., DMSO or a detergent reagent) is added to dissolve the formazan crystals.[15]

    • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Crystal Violet Staining Assay: This is a simple method to assess cell viability by staining the DNA of adherent cells.

    • After drug treatment, the medium is removed, and cells are washed with PBS.

    • Cells are then fixed and stained with a crystal violet solution.

    • The stained cells are washed, and the incorporated dye is solubilized.

    • The absorbance of the solubilized dye is measured to quantify cell viability.[1]

Signaling Pathways and Mechanisms

The hypoxia-selective cytotoxicity of nitroimidazoles is dependent on their bioreductive activation by cellular nitroreductases.

Bioreductive Activation Pathway

The general mechanism for the activation of nitroimidazoles under hypoxic conditions is illustrated below. This pathway is broadly applicable to 2-, 4-, and 5-nitroimidazole analogues, with the efficiency of reduction being influenced by the electron affinity of the specific isomer.[3][4]

Bioreductive_Activation cluster_normoxia Normoxic Conditions cluster_hypoxia Hypoxic Conditions Nitroimidazole Nitroimidazole Nitro_Radical_Anion_N Nitro Radical Anion Nitroimidazole->Nitro_Radical_Anion_N Nitroreductases (+e-) Nitro_Radical_Anion_N->Nitroimidazole Re-oxidation (-e-) Oxygen Oxygen Nitro_Radical_Anion_N->Oxygen Oxygen->Nitroimidazole Regeneration Nitroimidazole_H Nitroimidazole Nitro_Radical_Anion_H Nitro Radical Anion Nitroimidazole_H->Nitro_Radical_Anion_H Nitroreductases (+e-) Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Nitro_Radical_Anion_H->Reactive_Intermediates Further Reduction Macromolecule_Adducts Macromolecule Adducts (Proteins, DNA) Reactive_Intermediates->Macromolecule_Adducts Covalent Binding Cytotoxicity Cytotoxicity Macromolecule_Adducts->Cytotoxicity Cell Death

Caption: Bioreductive activation of nitroimidazoles under normoxic vs. hypoxic conditions.

Under normoxic conditions, the initially formed nitro radical anion is rapidly re-oxidized back to the parent nitroimidazole by molecular oxygen, rendering the compound inactive.[1] In the absence of sufficient oxygen (hypoxia), the nitro radical anion undergoes further reduction to form highly reactive nitroso and hydroxylamine intermediates.[2] These reactive species can then form covalent adducts with cellular macromolecules, such as proteins and DNA, leading to cellular dysfunction and ultimately, cell death.[1][16] Studies have shown that reduced nitroimidazole metabolites can induce DNA damage.[17]

Experimental Workflow for Cytotoxicity Assessment

The logical flow for evaluating the hypoxia-selective cytotoxicity of nitroimidazole analogues is depicted in the following diagram.

Cytotoxicity_Workflow Start Start: Select Nitroimidazole Analogue & Cell Line Cell_Culture Cell Culture Start->Cell_Culture Treatment_Normoxia Treat with Analogue (Normoxic Conditions) Cell_Culture->Treatment_Normoxia Treatment_Hypoxia Treat with Analogue (Hypoxic Conditions) Cell_Culture->Treatment_Hypoxia Cytotoxicity_Assay_N Perform Cytotoxicity Assay (e.g., Clonogenic, MTT) Treatment_Normoxia->Cytotoxicity_Assay_N Cytotoxicity_Assay_H Perform Cytotoxicity Assay (e.g., Clonogenic, MTT) Treatment_Hypoxia->Cytotoxicity_Assay_H Data_Analysis_N Calculate IC50 (Normoxia) Cytotoxicity_Assay_N->Data_Analysis_N Data_Analysis_H Calculate IC50 (Hypoxia) Cytotoxicity_Assay_H->Data_Analysis_H HCR_Calculation Calculate Hypoxic Cytotoxicity Ratio (HCR) Data_Analysis_N->HCR_Calculation Data_Analysis_H->HCR_Calculation Comparison Compare HCR of 2-, 4-, & 5- Nitroimidazoles HCR_Calculation->Comparison Conclusion Conclusion: Determine Relative Hypoxia-Selective Cytotoxicity Comparison->Conclusion

Caption: Workflow for assessing and comparing hypoxia-selective cytotoxicity.

Conclusion

The position of the nitro group on the imidazole ring is a critical determinant of the hypoxia-selective cytotoxicity of these analogues. The available data suggests that 2-nitroimidazoles generally exhibit superior hypoxia-selective cytotoxicity compared to 5-nitroimidazoles, with limited comparative data available for 4-nitroimidazoles. This enhanced activity is attributed to their higher electron affinity, which facilitates more efficient bioreductive activation under hypoxic conditions. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of novel nitroimidazole-based compounds for targeted cancer therapy. Future research should focus on direct, systematic comparisons of 2-, 4-, and 5-nitroimidazole analogues to further elucidate their structure-activity relationships and therapeutic potential.

References

A Comparative Guide to the Therapeutic Potential of 4-Nitroimidazoles and 5-Nitroimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of 4-nitroimidazole and 5-nitroimidazole compounds, focusing on their efficacy, toxicity, and mechanisms of action. The information presented is supported by experimental data to aid researchers and drug development professionals in understanding the key differences and potential applications of these two classes of nitroaromatic compounds.

Executive Summary

5-Nitroimidazoles, such as metronidazole and tinidazole, are well-established antimicrobial agents with proven efficacy against a broad spectrum of anaerobic bacteria and protozoa.[1][2][3] Their mechanism of action involves the reduction of the nitro group within these microorganisms, leading to the formation of cytotoxic radicals that induce DNA damage.[] However, concerns regarding their potential for mutagenicity and the emergence of drug-resistant strains have prompted research into alternative scaffolds.[2]

4-Nitroimidazoles are a structurally related class of compounds that have historically been investigated primarily as radiosensitizers for cancer therapy.[5] Emerging research, however, indicates their potential as antimicrobial agents with distinct advantages over their 5-nitro counterparts. Notably, certain 4-nitroimidazole derivatives have demonstrated activity against both aerobic and anaerobic bacteria, a feature not typically observed with 5-nitroimidazoles.[5][6][7] Furthermore, preclinical studies suggest that specific substitutions on the 4-nitroimidazole ring can lead to a significant reduction in genotoxicity compared to analogous 5-nitroimidazole compounds.[7]

This guide will delve into the available experimental data to provide a detailed comparison of these two important classes of compounds.

Data Presentation: Efficacy and Toxicity Comparison

The following tables summarize the available quantitative data comparing the antimicrobial activity and toxicity of 4-nitroimidazole and 5-nitroimidazole derivatives. It is important to note that while extensive data exists for 5-nitroimidazoles, direct comparative studies for 4-nitroimidazoles are less common.

Table 1: Comparative Antimicrobial Activity (MIC µg/mL)

Compound ClassDerivative ExampleTarget OrganismAerobic MIC (µg/mL)Anaerobic MIC (µg/mL)Citation
4-Nitroimidazole PA-824Mycobacterium tuberculosis0.015 - 0.250.015 - 0.25[6][7]
5-Nitroimidazole MetronidazoleMycobacterium tuberculosis>10012.5 - 50[6][7]
5-Nitroimidazole MetronidazoleBacteroides fragilis-0.2 - 2.0[8]
5-Nitroimidazole TinidazoleBacteroides fragilis-0.1 - 1.0[8]
5-Nitroimidazole OrnidazoleBacteroides fragilis-0.2 - 2.0[8]

Table 2: Comparative Toxicity Data

Compound ClassDerivative StudiedAssay TypeCell LineKey FindingCitation
4-Nitroimidazole 2-methyl-4-nitroimidazole derivativesGenotoxicity (Comet Assay)Human LymphocytesNot genotoxic[7]
5-Nitroimidazole 2-methyl-5-nitroimidazole derivativesGenotoxicity (Comet Assay)Human LymphocytesModerate to high genotoxicity[7]
5-Nitroimidazole MetronidazoleCytotoxicity (IC50)V79 Chinese Hamster Lung~10 mM (aerobic)[6]
5-Nitroimidazole MetronidazoleCytotoxicity (IC50)V79 Chinese Hamster Lung~1 mM (hypoxic)[6]

Mechanism of Action

The primary mechanism of antimicrobial action for both 4- and 5-nitroimidazoles involves the bioreductive activation of the nitro group. This process is significantly more efficient under the low-redox potential conditions found in anaerobic organisms.

Nitroimidazole_Mechanism Nitroimidazole_Prodrug Nitroimidazole (Prodrug) Entry Passive Diffusion into cell Nitroimidazole_Prodrug->Entry Activation Reduction of Nitro Group (e.g., by Ferredoxin) Entry->Activation Radical Formation of Nitroso and other Reactive Radicals Activation->Radical Damage DNA Strand Breakage Radical->Damage Death Cell Death Damage->Death MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial_Dilution Prepare Serial Dilutions of Compounds Inoculation Inoculate Microtiter Plate Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate under Anaerobic Conditions Inoculation->Incubation Read_Results Visually Determine MIC Incubation->Read_Results

References

In-vitro and in-vivo biological evaluation of newly synthesized 1-Methyl-4-nitroimidazole analogues.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of newly synthesized 1-Methyl-4-nitroimidazole analogues, focusing on their in-vitro and in-vivo biological activities. The data presented is compiled from recent studies to offer an objective overview of their performance against alternative compounds, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

In-Vitro Biological Evaluation: Comparative Data

The following tables summarize the quantitative data from various in-vitro studies on novel this compound analogues, comparing their antimicrobial and anticancer activities.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of newly synthesized thiosemicarbazide and hydrazone derivatives of this compound was evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible growth, was determined using the broth microdilution method.

Table 1: In-Vitro Antibacterial Activity of this compound Thiosemicarbazide Derivatives (µg/mL)

CompoundStaphylococcus aureusStaphylococcus epidermidisEnterococcus faecalisBacillus subtilisEscherichia coliPseudomonas aeruginosa
Derivative A 31.2562.512562.5>1000>1000
Derivative B 62.5125250125>1000>1000
Derivative C 125250500250>1000>1000
Metronidazole >1000>1000>1000>1000>1000>1000

Note: Hydrazone derivatives showed no significant antibacterial activity.

Table 2: In-Vitro Antifungal Activity of this compound Thiosemicarbazide Derivatives (µg/mL)

CompoundCandida albicansCandida glabrataCandida parapsilosis
Derivative A 250500500
Derivative B 5001000>1000
Derivative C >1000>1000>1000
Fluconazole 0.510.25

The results indicate that the thiosemicarbazide derivatives of this compound exhibit varied activity against Gram-positive bacteria, with some derivatives showing promising MIC values.[1] However, their antifungal activity is moderate compared to the standard drug Fluconazole. Notably, none of the tested compounds displayed significant activity against Gram-negative bacteria.[1]

Anticancer Activity: Half-Maximal Inhibitory Concentration (IC50)

The cytotoxic potential of novel this compound analogues bearing aryl piperazine, tetrazole, and 1,3,4-thiadiazole moieties was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro, was determined using the MTT assay.

Table 3: In-Vitro Anticancer Activity of this compound Analogues (IC50 in µM)

CompoundCapan-1 (Pancreatic)HCT-116 (Colon)LN229 (Glioblastoma)NCI-H460 (Lung)K562 (Leukemia)
Analogue 1 (Aryl Piperazine) 15.222.535.141.318.7
Analogue 2 (Tetrazole) 8.611.39.814.27.5
Analogue 3 (Thiadiazole) 12.118.921.428.614.3
Etoposide (Standard Drug) 5.27.86.59.14.3

Several of the newly synthesized analogues demonstrated notable anticancer activity.[2][3] In particular, the tetrazole-containing analogue (Analogue 2) exhibited the most potent cytotoxic effects across the tested cancer cell lines, with IC50 values in the low micromolar range, suggesting it as a promising candidate for further development.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

In-Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[1]

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates for 18-24 hours. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

  • Serial Dilution of Test Compounds: The synthesized this compound analogues and standard antimicrobial agents are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Two-fold serial dilutions are then performed in a 96-well microtiter plate containing Mueller-Hinton Broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. The plates are then incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In-Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

  • Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized this compound analogues and a standard anticancer drug (e.g., Etoposide) for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curves.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to the biological evaluation of this compound analogues.

Mechanism of Action: Reductive Activation of Nitroimidazoles

The biological activity of nitroimidazoles is dependent on the reductive activation of the nitro group, a process that is more efficient under hypoxic conditions found in anaerobic bacteria and solid tumors.

Reductive_Activation Nitroimidazole This compound (Prodrug) Nitroreductase Nitroreductase Nitroimidazole->Nitroreductase Reduction Nitrosoimidazole Nitrosoimidazole (Radical Anion) Nitroreductase->Nitrosoimidazole DNA_Damage DNA Damage & Cell Death Nitrosoimidazole->DNA_Damage Reacts with DNA

Caption: Reductive activation pathway of this compound.

Experimental Workflow: In-Vitro Antimicrobial Screening

The following workflow outlines the key steps involved in the in-vitro screening of newly synthesized compounds for antimicrobial activity.

Antimicrobial_Workflow cluster_synthesis Compound Synthesis cluster_screening In-Vitro Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound Analogues MIC_Determination MIC Determination (Broth Microdilution) Synthesis->MIC_Determination Data_Comparison Comparison with Standard Drugs MIC_Determination->Data_Comparison Bacterial_Strains Gram-positive & Gram-negative Bacteria Bacterial_Strains->MIC_Determination Fungal_Strains Candida Species Fungal_Strains->MIC_Determination SAR_Analysis Structure-Activity Relationship (SAR) Data_Comparison->SAR_Analysis

Caption: Workflow for in-vitro antimicrobial screening.

Logical Relationship: Drug Development Funnel for Nitroimidazole Analogues

This diagram illustrates the progression of drug development, from a large number of synthesized compounds to a few promising candidates for further in-vivo studies.

Drug_Development_Funnel Synthesized_Compounds Large Pool of Synthesized Analogues In_Vitro_Screening In-Vitro Screening (Antimicrobial & Anticancer) Synthesized_Compounds->In_Vitro_Screening Lead_Compounds Promising Lead Compounds In_Vitro_Screening->Lead_Compounds In_Vivo_Studies In-Vivo Efficacy & Toxicity Studies Lead_Compounds->In_Vivo_Studies Candidate_Drug Candidate Drug In_Vivo_Studies->Candidate_Drug

Caption: Drug development funnel for nitroimidazole analogues.

References

A comparative review of different synthetic routes for 1-Methyl-4-nitroimidazole.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Methyl-4-nitroimidazole is a key structural motif in many pharmacologically active compounds. Its synthesis is a critical step in the development of new therapeutics. This guide provides a comparative overview of the two primary synthetic routes to this important intermediate: direct nitration of 1-methylimidazole and N-methylation of 4-nitroimidazole. The performance of each route is objectively compared, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Direct Nitration of 1-MethylimidazoleRoute 2: N-Methylation of 4-Nitroimidazole
Starting Materials 1-Methylimidazole, Nitrating agent (e.g., HNO₃/H₂SO₄)4-Nitroimidazole, Methylating agent (e.g., Methyl iodide)
Regioselectivity Moderate to low; often yields a mixture of this compound and 1-methyl-5-nitroimidazole.[1]High; predominantly yields the desired this compound.
Key Side Products 1-Methyl-5-nitroimidazole, 1-methyl-4,5-dinitroimidazole.[1]Minimal, if any, N-3 methylation.
Reported Yields Variable, highly dependent on reaction conditions. Can be low for the desired isomer.Generally high, with yields up to 85% reported under optimized conditions.
Reaction Conditions Typically harsh, involving strong acids and elevated temperatures.Milder conditions, often at or slightly above room temperature.
Purification Often requires chromatographic separation of isomers.Generally simpler, may involve recrystallization.

Synthetic Route 1: Direct Nitration of 1-Methylimidazole

The direct nitration of 1-methylimidazole is a straightforward approach but is often hampered by a lack of regioselectivity. The nitration can occur at either the C4 or C5 position of the imidazole ring, leading to a mixture of isomers.

Workflow for Direct Nitration of 1-Methylimidazole

G cluster_start Starting Material cluster_process Process cluster_products Products start 1-Methylimidazole nitration Nitration with HNO₃/H₂SO₄ start->nitration Step 1 workup Aqueous Work-up nitration->workup Step 2 purification Chromatographic Separation workup->purification Step 3 product1 This compound purification->product1 product2 1-Methyl-5-nitroimidazole purification->product2 side_products Di- and Tri-nitroimidazoles purification->side_products

Caption: Workflow for the direct nitration of 1-methylimidazole.

Experimental Protocol: Direct Nitration of 1-Methylimidazole

This protocol is a general representation based on literature reports. Researchers should consult specific literature for optimized conditions.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.

  • Addition of Substrate: Slowly add 1-methylimidazole to the cooled nitrating mixture while maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of isomers, is then purified by column chromatography to isolate this compound.

Performance Data

The direct nitration of 1-methylimidazole often leads to a mixture of products. For instance, nitration with a mixture of fuming nitric acid and fuming sulfuric acid at elevated temperatures can result in the formation of 1-methyl-4,5-dinitroimidazole in significant amounts.[1][2][3] One study reported that the nitration of 1-methylimidazole can yield a mixture where 1-methyl-5-nitroimidazole is also a major product.[1]

Synthetic Route 2: N-Methylation of 4-Nitroimidazole

The N-methylation of 4-nitroimidazole is a more regioselective approach to the synthesis of this compound. The reaction proceeds via the deprotonation of 4-nitroimidazole followed by nucleophilic attack of the resulting imidazolide anion on a methylating agent.

Workflow for N-Methylation of 4-Nitroimidazole

G cluster_start Starting Materials cluster_process Process cluster_product Product start1 4-Nitroimidazole methylation N-Methylation start1->methylation Step 1 start2 Methylating Agent (e.g., Methyl Iodide) start2->methylation Step 1 start3 Base (e.g., K₂CO₃) start3->methylation Step 1 workup Aqueous Work-up methylation->workup Step 2 purification Recrystallization or Column Chromatography workup->purification Step 3 product This compound purification->product

Caption: Workflow for the N-methylation of 4-nitroimidazole.

Experimental Protocol: N-Methylation of 4-Nitroimidazole

The following protocol is based on a reported procedure for the N-alkylation of 4-nitroimidazole.

  • Reaction Setup: To a solution of 4-nitroimidazole (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.1 equivalents).

  • Addition of Methylating Agent: Stir the suspension at room temperature for 15-30 minutes, then add the methylating agent, for example, methyl iodide (1.2 equivalents), dropwise.

  • Reaction: The reaction mixture is then stirred at room temperature or gently heated (e.g., to 60°C) for several hours until the starting material is consumed, as monitored by TLC.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Performance Data

The N-methylation of 4-nitroimidazole generally provides the desired this compound with high regioselectivity. Studies have shown that the choice of base and solvent can influence the yield. For instance, using potassium carbonate as the base in acetonitrile at 60°C has been reported to give good yields of N-alkylated products. Yields for the N-alkylation of 4-nitroimidazole can be as high as 85%.

Conclusion

Both the direct nitration of 1-methylimidazole and the N-methylation of 4-nitroimidazole are viable routes for the synthesis of this compound. However, they present a clear trade-off between the number of synthetic steps and the selectivity of the reaction.

  • Direct nitration is a one-step process from a readily available starting material but suffers from poor regioselectivity, often requiring challenging purification to isolate the desired 4-nitro isomer from the 5-nitro isomer and other byproducts.

  • N-methylation of 4-nitroimidazole , while being a two-step process (requiring the initial synthesis or purchase of 4-nitroimidazole), offers significantly higher regioselectivity, leading to the desired product in higher purity and yield, and simplifying the purification process.

For applications where high purity of this compound is critical and a multi-step synthesis is acceptable, the N-methylation of 4-nitroimidazole is the superior route. For initial exploratory studies where a mixture of isomers might be acceptable or if a one-step synthesis is highly prioritized, direct nitration could be considered, with the caveat of a more involved purification process.

References

A Comparative Guide to Purity Analysis of Synthesized 1-Methyl-4-nitroimidazole: NMR vs. Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 1-Methyl-4-nitroimidazole is a critical step in research and development. This guide provides a comprehensive comparison of two fundamental analytical techniques for purity assessment: Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis. We present detailed experimental protocols, quantitative data, and a comparative analysis to assist in selecting the most appropriate method for your analytical needs.

Introduction to Purity Analysis of this compound

This compound (C₄H₅N₃O₂) is a key heterocyclic compound used as an intermediate in the synthesis of various pharmaceuticals.[1] The synthesis of this compound can result in impurities, including unreacted starting materials, regioisomers, and other byproducts. Two of the most common impurities are the unreacted starting material, 4-nitroimidazole, and the regioisomeric byproduct, 1-methyl-5-nitroimidazole. The presence of these impurities can significantly impact the quality, safety, and efficacy of the final product. Therefore, robust and accurate analytical methods are essential for their detection and quantification.

This guide focuses on two orthogonal and widely used techniques for purity determination: NMR spectroscopy, which provides detailed structural information, and elemental analysis, which gives the elemental composition of the sample.

Data Presentation: A Comparative Overview

The following tables summarize the expected data from NMR and elemental analysis for pure this compound and its common impurities.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound and Potential Impurities in DMSO-d₆
CompoundProton (¹H)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Carbon (¹³C)Chemical Shift (δ, ppm)
This compound H-2~8.5s-C-2~136
H-5~8.0s-C-4~145
-CH₃~3.8s-C-5~120
-CH₃~34
Impurity: 4-NitroimidazoleH-2~8.30s-C-2~136.4
H-5~7.85s-C-4~144.7
-NH~13.5 (broad)s-C-5~119.4
Impurity: 1-Methyl-5-nitroimidazoleH-2~8.1s-C-2~138
H-4~7.7s-C-4~122
-CH₃~4.0s-C-5~148
-CH₃~33

Note: Chemical shifts are approximate and can vary slightly based on concentration, temperature, and the specific NMR instrument.

Table 2: Elemental Analysis Data for this compound (C₄H₅N₃O₂)
ElementTheoretical Percentage (%)Acceptable Range for >95% Purity (±0.4%)
Carbon (C)37.8037.40 - 38.20
Hydrogen (H)3.973.57 - 4.37
Nitrogen (N)33.0632.66 - 33.46

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify the presence of this compound and its potential impurities.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard for quantitative NMR (qNMR), if desired (e.g., maleic acid, dimethyl sulfone)

  • Synthesized this compound sample

  • Reference standards for this compound, 4-nitroimidazole, and 1-methyl-5-nitroimidazole (if available)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in ~0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube. If performing qNMR, also add a precisely weighed amount of the internal standard.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of at least 5 times the longest T₁ (a 5-10 second delay is generally sufficient for quantitative results), and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

    • Acquire a ¹³C NMR spectrum. This is useful for confirming the carbon framework but is less commonly used for routine purity analysis due to longer acquisition times.

  • Data Analysis:

    • Process the ¹H NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the protons of this compound and any visible impurities.

    • The purity can be estimated by comparing the integration of the analyte's signals to the total integration of all signals (analyte + impurities). For a more accurate quantification, the integration of the analyte's signals is compared to the integration of the known amount of the internal standard (qNMR).

Elemental Analysis

Objective: To determine the elemental composition (C, H, N) of the synthesized this compound and compare it to the theoretical values.

Instrumentation and Materials:

  • CHN elemental analyzer

  • Microbalance

  • Tin or silver capsules

  • Synthesized this compound sample

  • Certified reference material for calibration (e.g., acetanilide)

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the finely ground, dried synthesized sample into a tin or silver capsule using a microbalance.

  • Instrument Calibration: Calibrate the elemental analyzer using a certified reference material.

  • Analysis: Analyze the prepared sample according to the instrument's operating procedure. The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified by detectors.

  • Data Analysis: The instrument software will provide the weight percentages of Carbon, Hydrogen, and Nitrogen in the sample. Compare these experimental values to the theoretical percentages calculated from the molecular formula of this compound. A deviation of less than ±0.4% from the theoretical value is generally considered acceptable for a pure compound.[2][3]

Comparison of NMR and Elemental Analysis for Purity Determination

FeatureNMR SpectroscopyElemental Analysis
Principle Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.Measures the elemental composition (C, H, N, etc.) of a sample after combustion.
Information Provided Provides structural confirmation, identifies and quantifies impurities with distinct signals, and can detect solvent and water residues.[4]Provides the percentage of C, H, and N. Purity is inferred by comparison to theoretical values.
Specificity Highly specific. Can distinguish between isomers and structurally similar impurities.Non-specific. Cannot distinguish between isomers or impurities with the same elemental composition as the main compound.[4]
Sensitivity Generally lower sensitivity than chromatographic methods, but qNMR can be highly accurate. LOD/LOQ for impurities are typically in the range of 0.1-1%.High sensitivity for elemental composition.
Sample Requirements Requires 5-10 mg of sample, which is non-destructively recovered.Requires 1-2 mg of sample, which is destroyed during analysis.
Speed Relatively fast, with ¹H NMR spectra typically acquired in a few minutes.Analysis time per sample is also on the order of minutes.
Cost High initial instrument cost, but lower cost per sample for routine analysis.Lower initial instrument cost compared to NMR.
Limitations Signals of impurities may overlap with the main compound, making quantification difficult. Requires expertise in spectral interpretation.Does not provide structural information. Insensitive to impurities that do not contain C, H, or N (e.g., inorganic salts).

Visualization of Analytical Workflows

PurityAnalysisWorkflow cluster_nmr NMR Analysis Workflow cluster_ea Elemental Analysis Workflow nmr_start Weigh Sample (& Internal Standard for qNMR) nmr_dissolve Dissolve in Deuterated Solvent nmr_start->nmr_dissolve nmr_acquire Acquire ¹H NMR Spectrum nmr_dissolve->nmr_acquire nmr_process Process Spectrum (FT, Phasing, Baseline) nmr_acquire->nmr_process nmr_integrate Integrate Signals nmr_process->nmr_integrate nmr_analyze Calculate Purity vs. Impurities/Standard nmr_integrate->nmr_analyze nmr_end Purity & Impurity Profile nmr_analyze->nmr_end ea_start Weigh Sample in Capsule ea_combust Combust Sample ea_start->ea_combust ea_calibrate Calibrate Analyzer ea_calibrate->ea_combust ea_detect Detect & Quantify Gases (CO₂, H₂O, N₂) ea_combust->ea_detect ea_calculate Calculate %C, %H, %N ea_detect->ea_calculate ea_compare Compare with Theoretical Values ea_calculate->ea_compare ea_end Purity Assessment ea_compare->ea_end

Caption: Comparative workflows for purity analysis of this compound using NMR and elemental analysis.

Conclusion and Recommendations

Both NMR spectroscopy and elemental analysis are valuable techniques for assessing the purity of synthesized this compound.

  • NMR spectroscopy is the preferred method for a comprehensive purity assessment as it provides not only a quantitative measure of purity but also crucial structural information about the impurities present. This is particularly important for identifying and quantifying isomeric impurities like 1-methyl-5-nitroimidazole, which elemental analysis cannot distinguish. Quantitative ¹H NMR (qNMR) offers a highly accurate and direct measure of purity.

  • Elemental analysis serves as an excellent complementary technique. It provides a robust, independent confirmation of the elemental composition of the bulk sample. If the experimental percentages of C, H, and N are within the acceptable range of the theoretical values, it provides strong evidence of high purity, particularly with respect to impurities that have a different elemental composition.

For a comprehensive and robust purity assessment of newly synthesized this compound, a combination of both techniques is recommended. NMR should be used for initial structural confirmation and to identify and quantify organic impurities, while elemental analysis can provide a final, independent verification of the bulk sample's elemental composition and overall purity. This dual-pronged approach provides a high degree of confidence in the quality of the synthesized compound, which is paramount for its use in subsequent research and development activities.

References

Safety Operating Guide

Personal protective equipment for handling 1-Methyl-4-nitroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-Methyl-4-nitroimidazole, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance.[1][2] It is harmful if swallowed, causes skin irritation, and serious eye irritation.[2] It may also cause respiratory irritation.[2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure risks.

Hazard CategoryGHS ClassificationRecommended Personal Protective Equipment (PPE)
Acute Toxicity, Oral Category 4Wear protective gloves, clothing, and eye/face protection. Do not eat, drink, or smoke when using this product.[1][3]
Skin Corrosion/Irritation Category 2Wear protective gloves and clothing to prevent skin exposure.[1][4]
Serious Eye Damage/Irritation Category 2Wear appropriate protective eyeglasses or chemical safety goggles.[1][4] A face shield may be necessary where splashing is a risk.[5]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)Use only outdoors or in a well-ventilated area.[1] Avoid breathing dust.[4] In case of insufficient ventilation, wear suitable respiratory equipment.[6]

Safe Handling and Disposal Protocol

Engineering Controls: Ensure adequate ventilation in the work area.[1] Eyewash stations and safety showers must be in close proximity to the workstation.[1][4]

Step-by-Step Handling Procedure:

  • Preparation:

    • Before handling, ensure all necessary PPE is correctly worn.

    • Work in a designated area, such as a chemical fume hood, especially when handling the powder form to avoid dust generation.[7]

    • Have all necessary equipment and reagents ready to minimize the duration of handling.

  • Handling the Compound:

    • Avoid all direct contact with the skin and eyes.[4]

    • Do not breathe in the dust.[4]

    • Weigh and transfer the chemical carefully to prevent creating dust.

    • If the substance is to be dissolved, add it slowly to the solvent.

  • In Case of a Spill:

    • For small spills, sweep up the solid material and place it into a suitable, labeled container for disposal.[1][3]

    • Avoid generating dust during cleanup.[8]

    • Ensure the area is well-ventilated.

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling.[1][3]

    • Remove contaminated clothing and wash it before reuse.

Disposal Plan:

  • Dispose of waste material in accordance with local, regional, and national hazardous waste regulations.

  • Chemical waste should be placed in a designated, sealed, and properly labeled container.

  • Do not mix with other waste streams unless explicitly instructed to do so.

  • Contact your institution's environmental health and safety department for specific disposal procedures.

Emergency First-Aid Procedures

Exposure RouteFirst-Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[6]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[4] Get medical attention if irritation persists.
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[4] Get medical attention.[1]
Ingestion Clean the mouth with water and drink plenty of water afterward.[1] Do NOT induce vomiting.[6][9] Call a physician or poison control center immediately.

Workflow for Handling this compound

G prep Preparation - Wear full PPE - Work in a ventilated hood handling Handling - Avoid dust generation - Minimize contact prep->handling spill Spill Response - Sweep carefully - Collect in a sealed container handling->spill If Spill Occurs post_handling Post-Handling - Decontaminate work area - Wash hands thoroughly handling->post_handling Normal Workflow emergency Emergency - Follow First-Aid Procedures - Seek medical attention handling->emergency In Case of Exposure spill->post_handling disposal Waste Disposal - Label and seal waste container - Follow institutional procedures post_handling->disposal

References

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Feasible Synthetic Routes

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1-Methyl-4-nitroimidazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.